Product packaging for 4-Bromo-3-methylpyridazine(Cat. No.:)

4-Bromo-3-methylpyridazine

Cat. No.: B15056076
M. Wt: 173.01 g/mol
InChI Key: YCSDPOLIWCENQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-3-methylpyridazine is a halogenated diazine that serves as a valuable synthetic intermediate in modern organic chemistry, particularly for constructing complex molecules in medicinal and materials science research . The compound features an electron-deficient pyridazine core substituted with a bromine atom and a methyl group, a combination that offers distinct reactivity . The bromine atom at the 4-position acts as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the introduction of diverse aryl, heteroaryl, or alkyl groups . Concurrently, the adjacent methyl group can influence the electronic properties of the ring and offers a potential site for further functionalization . As a member of the pyridazine family, this scaffold is of significant academic interest due to its presence in biologically active compounds and its unique properties as a ligand . Researchers utilize this building block for the precise construction of polysubstituted pyridazine systems, which are investigated as potential active substances in pharmaceuticals and agrochemicals . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B15056076 4-Bromo-3-methylpyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

IUPAC Name

4-bromo-3-methylpyridazine

InChI

InChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3

InChI Key

YCSDPOLIWCENQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=N1)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a summary of the known chemical properties, synthetic applications, and biological relevance of 4-Bromo-3-methylpyridazine. The available data on this heterocyclic compound is currently limited, and this document reflects the extent of information found in publicly accessible scientific literature and patent documents.

Chemical Properties

Quantitative data regarding the physicochemical properties of this compound is not extensively documented. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₅H₅BrN₂N/A
Molecular Weight 173.01 g/mol N/A
CAS Number 1416373-61-9, 1895298-06-2[1]
Appearance Brown solid[2]
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]

Reactivity and Synthesis

This compound is a substituted pyridazine that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom on the pyridazine ring makes it amenable to various cross-coupling reactions, a common strategy in the synthesis of complex molecules.

Experimental Protocol: Synthesis of tert-Butyl N-[1-(3-methylpyridazin-4-yl)pyrazol-4-yl]carbamate

A key application of this compound is in the synthesis of SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors. The following protocol details a coupling reaction to form a precursor to these inhibitors, as described in patent literature.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Product tert-Butyl N-[1-(3-methylpyridazin-4-yl)pyrazol-4-yl]carbamate This compound->Product tert-Butyl N-(1H-pyrazol-4-yl)carbamate tert-Butyl N-(1H-pyrazol-4-yl)carbamate tert-Butyl N-(1H-pyrazol-4-yl)carbamate->Product K3PO4 K₃PO₄ K3PO4->Product CuI CuI CuI->Product N,N'-dimethyl-1,2-cyclohexanediamine N,N'-dimethyl-1,2- cyclohexanediamine N,N'-dimethyl-1,2-cyclohexanediamine->Product DMF DMF DMF->Product Temperature 90 °C Temperature->Product Atmosphere N₂ Atmosphere->Product Time 2 hours Time->Product

Figure 1: Synthesis of a SARM1 inhibitor precursor.

Materials:

  • tert-Butyl N-(1H-pyrazol-4-yl)carbamate (0.2 g, 1 mmol)

  • This compound (0.38 g, 2 mmol)

  • K₃PO₄ (0.7 g, 3.3 mmol)

  • CuI (0.2 g, 1 mmol)

  • N,N'-dimethyl-1,2-cyclohexanediamine (0.16 g, 1 mmol)

  • DMF (10 mL)

  • H₂O

  • EtOAc (Ethyl Acetate)

Procedure:

  • To a suitable reaction vessel, add tert-butyl N-(1H-pyrazol-4-yl)carbamate, this compound, K₃PO₄, CuI, and N,N'-dimethyl-1,2-cyclohexanediamine in DMF.

  • Stir the mixture at 90 °C under a nitrogen atmosphere for 2 hours.

  • After the reaction is complete, quench the mixture with 20 mL of H₂O.

  • Extract the aqueous mixture with 50 mL of EtOAc three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Microwave-assisted synthesis methods have also been suggested to improve the yields of reactions involving this compound.

Biological Activity

The primary documented biological relevance of this compound is as a building block for the synthesis of SARM1 inhibitors. SARM1 is a key mediator of regulated axonal degeneration, and its inhibition is a therapeutic strategy for various neurodegenerative diseases and injuries.

Derivatives synthesized from this compound have shown inhibitory activity against SARM1 with IC₅₀ values in the nanomolar range. The specific biological activity is conferred by the final molecule, with the this compound core serving as a scaffold for further chemical modifications.

The following diagram illustrates the logical relationship between this compound and its therapeutic potential.

G A This compound B Chemical Synthesis (e.g., Cross-Coupling) A->B C SARM1 Inhibitor Derivatives B->C D Inhibition of SARM1 Activity C->D E Therapeutic Potential for Neurodegeneration D->E

Figure 2: Pathway from chemical precursor to therapeutic application.

Spectroscopic Data

Conclusion

This compound is a valuable heterocyclic building block, particularly in the field of medicinal chemistry for the development of SARM1 inhibitors. While comprehensive data on its physicochemical properties and spectroscopic characterization are sparse, its utility in synthetic chemistry is evident from recent patent literature. Further research into this compound is warranted to fully elucidate its chemical profile and expand its applications.

References

Technical Guide: 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-3-methylpyridazine, including its Chemical Abstracts Service (CAS) number, physicochemical properties, and key applications in research and development. Due to the limited publicly available information on this compound, this guide also presents data on the closely related and more extensively studied isomers and analogues, such as 4-Bromo-3-methylpyridine, to offer a comparative context for researchers in the field.

Introduction to this compound

This compound is a halogenated derivative of methylpyridazine. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a significant pharmacophore in medicinal chemistry. The introduction of a bromine atom and a methyl group to this scaffold can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable building block in drug discovery.

Despite its potential, publicly accessible data on this compound, including its CAS number, is scarce. This guide aims to consolidate the available information and provide a foundation for future research.

Physicochemical Properties

PropertyValue (for 3-Bromo-4-methylpyridazine)Reference
CAS Number 1416373-61-9[1]

For context, the properties of the analogous pyridine compound, 4-Bromo-3-methylpyridine, are well-documented:

PropertyValue (for 4-Bromo-3-methylpyridine)Reference
CAS Number 10168-00-0[2]
Molecular Formula C6H6BrN[3]
Molecular Weight 172.023 g/mol [3]
Boiling Point 211.3 ± 20.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 81.6 ± 21.8 °C[3]

Synthesis and Reactivity

While a specific, validated synthetic protocol for this compound is not available in the public domain, general methods for the bromination of pyridazine rings can be considered. These typically involve electrophilic aromatic substitution, though the regioselectivity can be influenced by the directing effects of the methyl group and the nitrogen atoms in the ring.

The reactivity of this compound is expected to be characteristic of a bromo-heteroaromatic compound. The bromine atom can serve as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents and the construction of more complex molecules.

Hypothetical Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Bromination cluster_product Product 3-methylpyridazine 3-methylpyridazine Electrophilic Brominating Agent (e.g., NBS, Br2) Electrophilic Brominating Agent (e.g., NBS, Br2) 3-methylpyridazine->Electrophilic Brominating Agent (e.g., NBS, Br2) Reaction Conditions (Solvent, Temperature) This compound This compound Electrophilic Brominating Agent (e.g., NBS, Br2)->this compound Workup and Purification

A potential synthetic route to this compound.

Applications in Drug Discovery and Development

The pyridazine moiety is present in several biologically active compounds and approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to its utility as a pharmacophore. Halogenated pyridazines, like this compound, are particularly valuable as intermediates in the synthesis of novel drug candidates. The bromine atom can be displaced or utilized in cross-coupling reactions to build molecular complexity and explore structure-activity relationships.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly associated with this compound, pyridazine-containing molecules have been implicated as modulators of various biological targets. The following diagram illustrates a generalized role of a small molecule inhibitor, a potential application for a derivative of this compound.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to Small_Molecule_Inhibitor Small_Molecule_Inhibitor Small_Molecule_Inhibitor->Kinase_A Inhibits

Inhibition of a kinase signaling pathway by a small molecule.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. While direct experimental data is lacking, its structural similarity to well-characterized pyridazine and pyridine derivatives suggests its potential as a valuable building block in medicinal chemistry and materials science. Further research is warranted to elucidate its synthesis, reactivity, and biological activity, which will undoubtedly open new avenues for its application. This guide serves as a starting point for researchers interested in exploring the chemistry and potential of this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 4-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecule 4-Bromo-3-methylpyridazine is not available in public chemical databases. This guide pertains to the closely related and well-documented compound, 4-Bromo-3-methylpyridine . Researchers should note the structural difference: pyridazine is a six-membered aromatic ring with two adjacent nitrogen atoms, while pyridine contains only one nitrogen atom.

This technical guide provides a summary of the key physicochemical properties and a representative synthesis protocol for 4-Bromo-3-methylpyridine, a versatile heterocyclic building block in pharmaceutical and agrochemical research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-Bromo-3-methylpyridine.

PropertyValueSource
Molecular Formula C₆H₆BrN[2][3][4]
Molecular Weight 172.02 g/mol [2][5]
CAS Number 10168-00-0[3][4]
Density 1.5±0.1 g/cm³
Boiling Point 211.3±20.0 °C at 760 mmHg
Flash Point 81.6±21.8 °C

Experimental Protocols

A common application of 4-Bromo-3-methylpyridine is as a reactant in cross-coupling reactions, owing to the reactivity of the bromine atom.[1] Below is a summarized experimental protocol for its synthesis.

Synthesis of 4-Bromo-3-methylpyridine from 4-Methyl-3-nitropyridine

This two-step synthesis involves the reduction of a nitro group followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 4-methyl-3-aminopyridine

  • 4-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol.

  • 10% Palladium on carbon (Pd/C) is added as a catalyst.

  • The reaction is conducted in an autoclave under a hydrogen pressure of 0.5 MPa.

  • The mixture is heated to 40°C and reacted for 15 hours.

  • Reaction completion is monitored by thin-layer chromatography.

  • After cooling, the mixture is filtered through diatomite, and the filtrate is concentrated to yield 4-methyl-3-aminopyridine.[6]

Step 2: Synthesis of 4-bromo-3-methylpyridine

  • The synthesized 4-methyl-3-aminopyridine is reacted with an acid to form the corresponding salt.

  • The mixture is cooled to a temperature between -10°C and 0°C.

  • Bromine is added dropwise, followed by the dropwise addition of an aqueous sodium nitrite solution.

  • After the addition is complete, the pH of the solution is adjusted to be alkaline.

  • The product is then extracted, dried, and concentrated to obtain 4-bromo-3-methylpyridine.[6]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 4-Bromo-3-methylpyridine.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir purity Purity Analysis (e.g., HPLC) product->purity analysis Spectral & Purity Data Analysis nmr->analysis ms->analysis ftir->analysis purity->analysis confirmation Structure & Purity Confirmation analysis->confirmation

A generalized workflow for chemical synthesis and characterization.

References

Elucidating the Structure of 4-Bromo-3-methylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-3-methylpyridazine, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a detailed, plausible hypothetical synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds.

Hypothetical Synthesis of this compound

The proposed synthesis of this compound involves a multi-step pathway, commencing with the construction of the pyridazine core, followed by regioselective bromination. This hypothetical protocol is designed to be a practical guide for the potential laboratory synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-methylpyridazine from 4-oxopentanal

  • To a solution of 4-oxopentanal (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-methylpyridazine.

Step 2: Bromination of 3-methylpyridazine to yield this compound

  • Dissolve 3-methylpyridazine (1 equivalent) in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature, protecting the reaction from light.

  • Stir the mixture at 60°C for 12 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) for the appearance of the desired product mass.

  • After completion, pour the reaction mixture into an ice-water bath and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to isolate this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectral data of structurally related compounds, including 3-methylpyridazine, 4-bromopyridazine, and other substituted pyridazines.

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.6 - 7.8Doublet4.5 - 5.5
H-69.0 - 9.2Doublet4.5 - 5.5
CH₃2.5 - 2.7Singlet-
Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-3155 - 158
C-4125 - 128
C-5130 - 133
C-6150 - 153
CH₃20 - 23
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration Type
3050 - 3150C-H stretch (aromatic)
2900 - 3000C-H stretch (methyl)
1550 - 1600C=N stretch
1450 - 1500C=C stretch (aromatic)
1000 - 1100C-Br stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
172/174[M]⁺ molecular ion peak (presence of Br isotopes)
143/145[M - CH₃]⁺
93[M - Br]⁺
66[C₄H₄N]⁺

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Step 1: Pyridazine Ring Formation cluster_1 Step 2: Bromination A 4-Oxopentanal C 3-Methylpyridazine A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 3-Methylpyridazine F This compound D->F Acetic Acid, 60°C E N-Bromosuccinimide (NBS) E->F

Caption: Hypothetical synthesis of this compound.

Disclaimer: The synthetic protocols and spectroscopic data presented in this document are hypothetical and based on scientific precedent for similar chemical structures. Experimental validation is required to confirm these findings.

The Synthetic Versatility of 4-Bromo-3-methylpyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine core and the presence of a reactive bromine atom, make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

The pyridazine nucleus is a common scaffold in a variety of biologically active compounds. The strategic placement of a methyl group at the 3-position and a bromine atom at the 4-position of the pyridazine ring offers multiple avenues for chemical modification. The bromine atom serves as a versatile handle for introducing a wide array of functional groups through established and robust synthetic methodologies.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridazine ring and the carbon-bromine bond. This allows for facile participation in several key reaction classes:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental for the formation of C-C, C-alkynyl, and C-N bonds, respectively.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring activates the C4-Br bond towards displacement by various nucleophiles.[1] This allows for the direct introduction of amines, alkoxides, and other nucleophilic moieties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the introduction of a diverse range of substituents with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 4-position.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product 4-R-3-methylpyridazine This compound->Coupled_Product Pd Catalyst, Base Organoboron_Reagent R-B(OR')2 Organoboron_Reagent->Coupled_Product Byproduct X-B(OR')2

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyridazines:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl2 (3)K2CO3MeCN/H2O (4:1)801.590 (for 4-pyridinylboronic acid)[2]
24-Methoxyphenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O (4:1)9015+60-85 (for N-(5-bromo-2-methylpyridin-3-yl)acetamide)[3]
3Phenylboronic acidPd(PPh3)4 (5)Na2CO3DME/H2O (3:1)1550.5High (for 3,6-dichloropyridazine)[4]
4Ferroceneboronic acidPdCl2(PPh3)2 (4)Na2CO3DME/H2O (4:1)1001082 (for 4,5-dibromo-2-methylpyridazin-3(2H)-one)[5]

Detailed Experimental Protocol: Synthesis of 4-Aryl-3-methylpyridazine (Adapted from[3])

  • To a flask equipped with a magnetic stirrer, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl2 (3 mol%).

  • Add a 4:1 mixture of acetonitrile and water as the solvent.

  • Attach a condenser and reflux the mixture at 80 °C for 1-2 hours in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add silica gel to the flask and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of precursors to bioactive molecules and advanced materials.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product 4-(R-C≡C)-3-methylpyridazine This compound->Coupled_Product Pd Catalyst, Cu(I) co-catalyst, Base Terminal_Alkyne R-C≡CH Terminal_Alkyne->Coupled_Product

Caption: General workflow for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling of Related Halogenated Heterocycles:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh3)4CuIEt3NTHFRT--General Protocol
2PhenylacetylenePdCl2(PPh3)2CuIEt3NTolueneRT6-20GoodGeneral Protocol
3Aryl acetylenePd catalyst on solid support0.1% Cu2O on alumina-THF-DMA (9:1)80-60-75 (for iodobenzene)[5]

Detailed Experimental Protocol: Synthesis of 4-Alkynyl-3-methylpyridazine (Adapted from a general Sonogashira protocol)

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

  • Add anhydrous and degassed solvent (e.g., THF or toluene), followed by a suitable base (e.g., triethylamine, 2.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamines. This reaction is crucial for introducing amine functionalities, which are prevalent in many pharmaceuticals.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products This compound This compound Coupled_Product 4-(R1R2N)-3-methylpyridazine This compound->Coupled_Product Pd Catalyst, Ligand, Base Amine R1R2NH Amine->Coupled_Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromo-heterocycles:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Cyclohexane-1,2-diamine[Pd2(dba)3] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBu-tToluene80460 (for 2-bromo-6-methyl pyridine)[6]
2MorpholinePd2dba3 (2)XPhos (8)LiHMDSTHF651640 (for 3-bromo-2-aminopyridine)General Protocol
3Secondary AmineRuPhos-precatalyst-LiHMDSTHF651683 (for 3-bromo-2-aminopyridine)General Protocol
4Morpholine/Pyrrolidine------60-88 (for 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines)[7]

Detailed Experimental Protocol: Synthesis of 4-Amino-3-methylpyridazine (Adapted from[6])

  • In a Schlenk vessel under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as [Pd2(dba)3] (e.g., 2 mol%), a suitable phosphine ligand like (±)-BINAP (e.g., 4 mol%), and a strong base like sodium tert-butoxide (1.5 eq.).

  • Add a dry, degassed solvent such as toluene.

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired amino-pyridazine derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the 4-position of this compound. This provides a direct, metal-free method for introducing various nucleophiles.

General Reaction Scheme:

SNAr cluster_reactants Reactants cluster_products Products This compound This compound Substituted_Product 4-Nu-3-methylpyridazine This compound->Substituted_Product Solvent, Heat Nucleophile Nu- Nucleophile->Substituted_Product Leaving_Group Br-

Caption: General workflow for the Nucleophilic Aromatic Substitution of this compound.

Reactivity Comparison:

Pyridazines are generally more reactive towards nucleophilic attack than pyridines due to the presence of the second nitrogen atom, which further decreases the electron density of the ring.[3] The reactivity of halopyridazines in SNAr reactions is a well-established principle. For instance, 4-chloropyridine reacts with sodium methoxide significantly faster than chlorobenzene, a phenomenon attributed to the stabilization of the negatively charged intermediate by the ring nitrogen.[8][9]

Detailed Experimental Protocol: Synthesis of 4-Alkoxy-3-methylpyridazine (General Procedure)

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., the corresponding alcohol, ROH).

  • Add a base, such as the sodium alkoxide (RONa, 1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a weak acid if necessary.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing access to a wide array of functionalized pyridazine derivatives. The methodologies outlined in this guide, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer robust and efficient pathways for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate this important synthon into their synthetic strategies.

References

An In-depth Technical Guide to the Stability of 4-Bromo-3-methylpyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability characteristics of 4-Bromo-3-methylpyridazine hydrobromide. Due to the limited publicly available stability data for this specific compound, this document outlines the predicted stability profile based on the known chemistry of related pyridazine and brominated heterocyclic compounds. It further details standardized experimental protocols for a robust stability assessment encompassing thermal, hydrolytic, and photolytic stress conditions. This guide is intended to equip researchers and drug development professionals with the necessary framework to evaluate the stability of this compound hydrobromide and similar molecules, ensuring data integrity and informing formulation and storage strategies.

Introduction

This compound hydrobromide is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research or development, a thorough understanding of its stability is paramount. Chemical stability influences shelf-life, dictates appropriate storage conditions, and can impact the safety and efficacy of final products. This guide addresses the probable stability challenges and provides a systematic approach to their investigation.

Halogenated heterocyclic compounds are widely used as intermediates in organic synthesis.[1] Their reactivity, which makes them valuable synthetic building blocks, also predisposes them to various degradation pathways. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has distinct electronic properties that influence its stability. Studies on the photodegradation of N-heterocyclic aromatics have shown that pyridazine is more resistant to photodecomposition compared to pyridine and pyrazine, a characteristic attributed to the presence of the N-N bond.[2][3]

Predicted Stability Profile

The stability of this compound hydrobromide is likely influenced by three primary factors: hydrolysis, temperature, and light.

Hydrolytic Stability

The C-Br bond on the pyridazine ring is susceptible to nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be pH-dependent. In aqueous solutions, the bromine atom can be displaced by a hydroxyl group, leading to the formation of 3-methyl-4-hydroxypyridazine. The hydrobromide salt form of the molecule suggests it is intended for use in aqueous media, making an understanding of its hydrolytic stability critical.

Thermal Stability

Heterocyclic compounds, while often aromatic and relatively stable, can undergo decomposition at elevated temperatures.[4] For this compound hydrobromide, thermal stress could lead to debromination, ring cleavage, or other complex degradation pathways. The presence of the methyl group may also influence thermal stability.

Photostability

While pyridazines are generally more photostable than other N-heterocycles, prolonged exposure to ultraviolet (UV) or visible light can induce degradation.[2][3] Potential photodegradation pathways could involve the homolytic cleavage of the C-Br bond, leading to radical-mediated reactions, or photochemical rearrangement of the pyridazine ring.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound hydrobromide, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

General Experimental Workflow

A systematic workflow is essential for a comprehensive stability assessment.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Reference Standard Preparation B Sample Preparation (Solid & Solution) A->B C Thermal Stress (e.g., 60°C, 80°C) B->C D Hydrolytic Stress (Acidic, Basic, Neutral pH) B->D E Photolytic Stress (UV/Vis light) B->E F Time-Point Sampling C->F D->F E->F G HPLC-UV/MS Analysis F->G H Quantify Parent Compound G->H I Identify Degradation Products G->I J Determine Degradation Rate & Pathway H->J I->J

Caption: General workflow for a forced degradation study.

Hydrolytic Stability Testing
  • Preparation of Solutions: Prepare solutions of this compound hydrobromide (e.g., 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Store aliquots of each solution at a controlled temperature (e.g., 50°C) in the dark.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Thermal Stability Testing
  • Sample Preparation: Place a known quantity of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 5, 10, 30 days), remove a sample and dissolve it in a suitable solvent.

  • Analysis: Analyze the sample by HPLC to determine the extent of degradation.

  • Differential Scanning Calorimetry (DSC): Perform DSC to determine the melting point and decomposition temperature of the solid material.

Photostability Testing
  • Sample Preparation: Expose both the solid compound and a solution of the compound (in a photostable solvent) to a light source that provides both UV and visible output (e.g., a xenon lamp). A control sample should be wrapped in aluminum foil to exclude light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized.

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound 3-Methyl-4-hydroxypyridazine 3-Methyl-4-hydroxypyridazine This compound->3-Methyl-4-hydroxypyridazine H2O/OH- Debrominated Species Debrominated Species This compound->Debrominated Species hv Pyridazine Ring Cleavage Products Pyridazine Ring Cleavage Products Debrominated Species->Pyridazine Ring Cleavage Products hv

Caption: Hypothetical degradation pathways.

Data Presentation

Quantitative data from stability studies should be presented in a clear and concise tabular format to allow for easy comparison of degradation rates under different conditions.

Table 1: Example of Hydrolytic Stability Data

Stress ConditionTime (hours)% Parent Compound Remaining% Degradant 1
0.1 N HCl0100.00.0
2495.24.8
4890.59.5
Purified Water0100.00.0
2499.80.2
4899.50.5
0.1 N NaOH0100.00.0
2485.114.9
4872.327.7

Table 2: Example of Thermal and Photostability Data

Stress ConditionDuration% Parent Compound Remaining
Thermal (60°C)30 days98.7
Photolytic (Solid)1.2 M lux hr97.5
Photolytic (Solution)1.2 M lux hr92.1

Conclusion

References

The Multifaceted Biological Activities of Pyridazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyridazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and herbicidal properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Biological Activities and Quantitative Data

Pyridazine derivatives have demonstrated significant efficacy across multiple therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds in clearly structured tables to facilitate comparison and analysis.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival. A notable mechanism of action for some pyridazine-based compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
2S-5 MDA-MB-231 (Breast)6.21Doxorubicin-[1]
4T1 (Mouse Breast)7.04[1]
2S-13 MDA-MB-231 (Breast)7.73Doxorubicin-[1]
4T1 (Mouse Breast)8.21[1]
Pyrazolo-pyridazine 4 HepG-2 (Liver)17.30Doxorubicin6.18[2]
HCT-116 (Colon)18.38Doxorubicin5.23[2]
MCF-7 (Breast)27.29Doxorubicin4.17[2]
Pyrrolo[1,2-b]pyridazine 5a LoVo (Colon)< 50--[3]
Pyrrolo[1,2-b]pyridazine 2c LoVo (Colon)< 80--[3]
Pyrrolo[1,2-b]pyridazine 5f LoVo (Colon)< 80--[3]
Antimicrobial Activity

The pyridazine scaffold is a key component in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Chloro derivative E. coli0.892 - 3.744Chloramphenicol2.019 - 8.078[4]
P. aeruginosa0.892 - 3.744Chloramphenicol2.019 - 8.078[4]
S. marcescens0.892 - 3.744Chloramphenicol2.019 - 8.078[4]
Pyridazinone 3 S. aureus (MRSA)4.52Amikacin-[5]
Pyridazinone 7 E. coli7.8Amikacin-[5]
S. aureus (MRSA)7.8Amikacin-[5]
S. typhimurium7.8Amikacin-[5]
A. baumannii7.8Amikacin-[5]
Pyridazinone 13 A. baumannii3.74Amikacin-[5]
P. aeruginosa7.48Amikacin-[5]
Hydrazone 21a A. niger2.9 - 7.8Clotrimazole-[6]
S. aureus62.5 - 125Chloramphenicol-[6]
B. subtilis62.5 - 125Chloramphenicol-[6]
K. pneumoniae62.5 - 125Chloramphenicol-[6]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have been investigated as anti-inflammatory agents, with a primary mechanism being the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Compound IDAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)Citation
Compound 9a COX-2 Inhibition0.015521.29Celecoxib0.0178[7]
Compound 16b COX-2 Inhibition0.016918.63Celecoxib0.0178[7]
Compound 12 COX-2 Inhibition0.017117.25Celecoxib0.0178[7]
Compound 9b COX-2 Inhibition0.017515.71Celecoxib0.0178[7]
Compound 17 COX-2 Inhibition0.017716.10Celecoxib0.0178[7]
Compound 4c COX-2 Inhibition0.26-Celecoxib0.35[8]
Compound 6b COX-2 Inhibition0.186.33Celecoxib0.35[8]
Compound 71 LPS-induced NF-κB inhibition2.0---[9]
Compound 13i LPS-induced NF-κB inhibition4.8---[10]
Compound 16 LPS-induced NF-κB inhibition30.1---[10]
Analgesic Activity

The pain-relieving properties of pyridazine derivatives have been demonstrated in various preclinical models. The acetic acid-induced writhing test is a common method to assess peripheral analgesic activity.

Compound IDDose (mg/kg)% Inhibition of WrithingReference CompoundDose (mg/kg)% Inhibition of WrithingCitation
Compound 4b 10HighCelecoxib10-[11]
Compound 5a 10HighCelecoxib10-[11]
Compound 5c 10HighCelecoxib10-[11]
Compound 5d 10HighCelecoxib10-[11]
Compound 6a 10HighCelecoxib10-[11]
Compound 6b 10HighCelecoxib10-[11]
Compound 6c 10HighCelecoxib10-[11]
Compound 6d 10HighCelecoxib10-[11]
Compound 9c 10HighCelecoxib10-[11]
Compound 9d 10HighCelecoxib10-[11]
Compound 16a 10HighCelecoxib10-[11]
Compound 16c 10HighCelecoxib10-[11]
Pyrazoline 2d -Moderate---[12]
Pyrazoline 2e -High---[12]
Antiviral Activity

Several pyridazine derivatives have been synthesized and evaluated for their antiviral properties. A notable example is their activity against the Hepatitis A virus (HAV).

Compound IDConcentration (µg/mL)% Inhibition of HAVReference CompoundConcentration (µg/mL)% Inhibition of HAVCitation
Compound 10 10HighAmentadine10Moderate[13][14]
20HighAmentadine20Moderate[13][14]
30HighAmentadine30Moderate[13][14]
40HighAmentadine40Moderate[13][14]
50HighAmentadine50Moderate[13][14]
Herbicidal Activity

In the field of agrochemicals, pyridazine derivatives have shown potential as herbicides. Their activity is often assessed by their ability to inhibit the growth of various plant species.

Compound IDPlant SpeciesActivityReference
3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives Spirodela polyrrhiza and othersHigh herbicidal activity[15]
Pyrido[2,3-d]pyrimidine derivatives Lactuca sativa, Brassica campestris, Agrostis stolonifera, Triticum aestivumGood herbicidal activity[16]

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate pyridazine derivatives, this section includes diagrams of key signaling pathways and a generalized experimental workflow for drug screening.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is crucial for angiogenesis, the formation of new blood vessels. Many pyridazine derivatives exert their anticancer effects by inhibiting this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many anti-inflammatory pyridazine derivatives act by inhibiting COX-2.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolysis PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->COX2 Inhibition

Caption: The COX-2 inflammatory pathway and its inhibition by pyridazine derivatives.

General Experimental Workflow for Biological Screening

The discovery of biologically active pyridazine derivatives typically follows a structured workflow, from synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis of Pyridazine Derivatives Screening Primary Biological Screening Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary Assays (Dose-Response, etc.) Hit_ID->Secondary_Assay Lead_Opt Lead Optimization (SAR Studies) Secondary_Assay->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A generalized workflow for the screening of pyridazine derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of Pyridazine Derivatives (General Methods)

The synthesis of the pyridazine core can be achieved through various routes. A common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. For instance, the reaction of maleic anhydride with hydrazine hydrate in the presence of an acid catalyst yields the pyridazine ring.[17] Another approach involves the reaction of a γ-keto acid with hydrazine hydrate to form a dihydropyridazinone, which can be subsequently oxidized to the corresponding pyridazinone.[18] Substitutions on the pyridazine ring are typically introduced by using appropriately substituted starting materials or through subsequent functionalization of the pyridazine core.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the pyridazine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyridazine derivatives or a control vehicle (e.g., saline) to the rats, typically via oral gavage.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening peripheral analgesic activity.

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions before the experiment.

  • Compound Administration: Administer the pyridazine derivatives, a standard analgesic (e.g., aspirin), or a vehicle control to the mice.

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued importance in medicinal chemistry. This technical guide has provided a snapshot of the vast potential of pyridazine derivatives, offering a foundation of quantitative data, experimental protocols, and pathway visualizations to aid researchers in their quest for novel and effective drugs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

The Pivotal Role of the Pyridazine Scaffold: A Technical Guide to the Medicinal Chemistry of 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core medicinal chemistry of 4-Bromo-3-methylpyridazine, a heterocyclic compound with significant potential in drug discovery. While direct literature on this specific molecule is limited, this paper will extrapolate from the rich chemistry of the broader pyridazine class to detail its synthesis, potential biological activities, and applications in developing novel therapeutic agents. By examining the structure-activity relationships of analogous compounds, we can infer the likely utility of this compound as a valuable scaffold in medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several established routes for pyridazine ring formation and functionalization. A plausible and efficient method involves the condensation of a 1,4-dicarbonyl precursor with hydrazine, followed by halogenation.

A key starting material for this synthesis is citraconic anhydride (2-methylmaleic anhydride). The reaction of citraconic anhydride with hydrazine hydrate would yield 3-methylpyridazine-4,5-dione. Subsequent treatment with a brominating agent such as phosphorus oxybromide (POBr3) would then afford the target compound, this compound.

Synthesis_of_4_Bromo_3_methylpyridazine cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product start1 Citraconic Anhydride intermediate 3-Methylpyridazine-4,5-dione start1->intermediate Condensation start2 Hydrazine Hydrate start2->intermediate product This compound intermediate->product Bromination (e.g., POBr3) COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazine_Derivative Pyridazine Derivative (e.g., from this compound) Pyridazine_Derivative->COX_Enzymes Inhibition Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Kinase_Cascade->Proliferation Kinase_Cascade->Survival Kinase_Cascade->Angiogenesis Pyridazine_Inhibitor Pyridazine-based Kinase Inhibitor Pyridazine_Inhibitor->Kinase_Cascade Inhibition Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Bromopyridazine, Boronic Acid, and Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvents Add Solvents and Base Inert_Atmosphere->Solvents Heating Heat to 80 °C Solvents->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Cool and Extract with Organic Solvent Monitoring->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification

The Electron-Deficient Heart of Heterocycles: An In-Depth Technical Guide to the Pyridazine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, presents a unique and compelling scaffold for medicinal chemistry and materials science.[1] Its inherent electron-deficient nature, arising from the electronegativity of the nitrogen atoms, profoundly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive exploration of the pyridazine core, detailing its electronic characteristics, reactivity patterns, and strategic applications in drug discovery. Quantitative data on its electronic properties are summarized, key experimental protocols are detailed, and relevant biological pathways and synthetic workflows are visualized to offer a thorough resource for researchers leveraging this privileged heterocycle.

Electronic Properties of the Pyridazine Core

The defining characteristic of the pyridazine ring is its electron deficiency, which distinguishes it from its carbocyclic analog, benzene, and even its diazine isomers, pyrimidine and pyrazine. This property is a direct consequence of the presence of two electronegative nitrogen atoms, which inductively withdraw electron density from the carbon atoms of the ring. This electron withdrawal has several significant consequences:

  • Reduced Aromaticity: The pyridazine ring is less aromatic than benzene, making it more susceptible to certain types of reactions, particularly nucleophilic attack and cycloadditions.[2]

  • High Dipole Moment: The asymmetrical distribution of electron density results in a significant dipole moment, contributing to its polarity and potential for strong intermolecular interactions.[3]

  • Weak Basicity: The electron-withdrawing nature of the second nitrogen atom reduces the availability of the lone pair electrons for protonation, rendering pyridazine a weak base compared to pyridine.[1]

  • Modulation of Substituent Properties: The electron-deficient ring can significantly influence the properties of attached functional groups, for instance, by increasing the acidity of protons on adjacent atoms.[1]

Quantitative Electronic Parameters

To quantify the electron-deficient character of the pyridazine core, various physicochemical parameters have been determined. These values are crucial for computational modeling and for predicting the reactivity and biological activity of pyridazine-containing molecules.

ParameterPyridazinePyrimidinePyrazinePyridineBenzeneReference
pKa 2.331.30.65.23-[4]
Dipole Moment (D) 3.9 - 4.222.302.20[3][5]
Calculated LogP 0.470.12-0.110.652.13[3]
Topological Polar Surface Area (TPSA) (Ų) 25.825.825.812.90[3]

Table 1: Comparison of Physicochemical Properties of Pyridazine and Related Aromatic Systems.

Hammett Parameters and Substituent Effects

The Hammett equation, log(K/K₀) = σρ, is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic systems. The reaction constant, ρ (rho), reflects the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

Studies on the dissociation of pyridazinium ions have shown a significant positive ρ value, confirming the electron-deficient nature of the ring and its sensitivity to the electronic effects of substituents.

Reactionρ (rho) valueReference
Dissociation of Pyridazinium Ions5.29[4]
Dissociation of Pyridinium Ions5.94[4]

Table 2: Hammett Reaction Constants (ρ) for the Dissociation of Pyridazinium and Pyridinium Ions.

Reactivity of the Pyridazine Core

The electron-deficient nature of the pyridazine ring dictates its reactivity, making it susceptible to nucleophilic attack and a participant in inverse-electron-demand cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridazines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitrogen atoms activate the ring towards attack by nucleophiles, facilitating the displacement of a leaving group, typically a halide. The positions most susceptible to nucleophilic attack are C3 and C6, which are ortho and para to the nitrogen atoms, respectively, and can best stabilize the negative charge in the Meisenheimer intermediate.

Kinetic Data for Nucleophilic Aromatic Substitution:

While extensive kinetic data for a wide range of substituted pyridazines is not compiled in a single source, studies on related N-heterocycles provide insight into the factors governing these reactions. For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine demonstrate that the rate is influenced by the nature of the leaving group and the substituent on the ring.

Substrate (2-substituted N-methylpyridinium iodide)Overall third-order rate constant (25°C, M⁻²s⁻¹)Relative rate at 25°C
2-Cyano1.1 x 10⁻¹48
4-Cyano1.2 x 10⁻¹52
2-Fluoro2.3 x 10⁻³1.0
2-Chloro2.3 x 10⁻³1.0
2-Bromo2.3 x 10⁻³1.0
2-Iodo2.3 x 10⁻³1.0

Table 3: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions of 2-Substituted N-Methylpyridinium Substrates with Piperidine in Methanol.[6]

This data illustrates the strong activating effect of the cyano group in these SNAr reactions.

Cycloaddition Reactions

The electron-deficient pyridazine core can act as a diene in inverse-electron-demand Diels-Alder reactions. In these reactions, the electron-poor pyridazine reacts with an electron-rich dienophile. This reactivity provides a powerful tool for the construction of complex polycyclic systems.

The Pyridazine Core in Drug Discovery

The unique properties of the pyridazine scaffold have made it a "privileged structure" in medicinal chemistry.[1] Its ability to engage in hydrogen bonding, its polarity, and its metabolic stability are highly desirable features in drug candidates.

Case Study: Deucravacitinib (Sotyktu™)

A prominent example of a pyridazine-containing drug is Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis.[1] The pyridazine core in Deucravacitinib plays a crucial role in its binding to the regulatory pseudokinase (JH2) domain of TYK2.

TYK2 Signaling Pathway:

TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are central to the inflammatory processes underlying autoimmune diseases. By selectively inhibiting TYK2, Deucravacitinib dampens these inflammatory signals.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-12 IL-12 Receptor Cytokine Receptor IL-12->Receptor IL-23 IL-23 IL-23->Receptor Type I IFN Type I IFN Type I IFN->Receptor TYK2 TYK2 (JH1/JH2) Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT->pSTAT_dimer dimerizes Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits at JH2 domain Gene Gene Transcription (Inflammation) pSTAT_dimer->Gene translocates to nucleus

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.

Experimental Protocols

Synthesis of 3-Chloro-6-phenylpyridazine (A Nucleophilic Aromatic Substitution)

This protocol describes a typical synthesis of a pyridazine derivative via a nucleophilic aromatic substitution followed by oxidation.

Materials:

  • 3(2H)-pyridazinone

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • N-Bromosuccinimide (NBS)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3(2H)-pyridazinone (1.0 eq) in anhydrous THF at 0 °C is added phenylmagnesium bromide (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is cooled to 0 °C and N-bromosuccinimide (1.2 eq) is added portion-wise.

  • The mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 6-phenyl-3(2H)-pyridazinone, is obtained and can be purified by column chromatography.

  • The purified 6-phenyl-3(2H)-pyridazinone (1.0 eq) is refluxed in phosphorus oxychloride (5.0 eq) for 3 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto ice and neutralized with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude 3-chloro-6-phenylpyridazine is purified by column chromatography (eluent: hexane/ethyl acetate).

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Inverse-Electron-Demand Diels-Alder Reaction of a Pyridazine

This protocol provides a general procedure for a cycloaddition reaction involving a pyridazine derivative.

Materials:

  • 3,6-Dichloropyridazine

  • Electron-rich dienophile (e.g., an enamine or ynamine)

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the electron-rich dienophile (1.0 eq) in the chosen solvent under an inert atmosphere is added 3,6-dichloropyridazine (1.1 eq).

  • The reaction mixture is heated to reflux (typically 110-250 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired cycloadduct.

Characterization:

The structure of the cycloadduct should be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Experimental and Synthetic Workflow

The synthesis, purification, and characterization of pyridazine derivatives typically follow a standardized workflow in a research and development setting.

Synthetic_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization & Analysis cluster_final Final Product Start Starting Materials Reaction Chemical Reaction (e.g., SNAr, Cycloaddition) Start->Reaction Quench Reaction Quenching Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Chromatography, Recrystallization) Concentrate->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR Purity Purity Analysis (HPLC, LC-MS) Purify->Purity Final Pure Pyridazine Derivative Purity->Final

Caption: A typical workflow for the synthesis and characterization of pyridazine derivatives.

Conclusion

The electron-deficient nature of the pyridazine core is the cornerstone of its utility in modern chemistry. This inherent electronic property imparts a unique combination of reactivity and physicochemical characteristics that have been successfully exploited in the development of novel therapeutics and functional materials. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of the pyridazine scaffold in their scientific endeavors. By leveraging its predictable reactivity and tunable electronic properties, the pyridazine core will undoubtedly continue to be a valuable building block in the design of next-generation molecules with tailored functions.

References

4-Bromo-3-methylpyridazine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-methylpyridazine is a substituted pyridazine that holds significant potential as a versatile intermediate in organic synthesis. The presence of a reactive bromine atom on the electron-deficient pyridazine ring allows for a variety of functionalization reactions, making it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon synthetic strategies and reactions of closely related bromopyridazines and bromopyridines to illustrate its utility in the development of novel pharmaceuticals and agrochemicals. While specific data for this compound is limited in publicly available literature, its structural features suggest a rich and varied reaction chemistry.

Synthesis of Brominated Pyridazine Scaffolds

The synthesis of brominated pyridazines can be achieved through various methodologies. One notable approach involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction. This method has been successfully employed for the synthesis of 3-bromo-4-aryl/alkyl-pyridazines, providing a regioselective route to this class of compounds.

A representative experimental protocol for a similar synthesis is as follows:

Experimental Protocol: Lewis Acid-Mediated Synthesis of 3-Bromo-4-aryl/alkyl-pyridazines [1]

To a solution of 3-bromo-s-tetrazine in a suitable solvent (e.g., trifluorotoluene or dioxane), 3 equivalents of a silyl-enol ether are added.[1] The reaction mixture is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and stirred at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired 3-bromo-4-substituted pyridazine.[1]

Reactant 1Reactant 2Lewis AcidSolventYield (%)Reference
3-Bromo-s-tetrazine(Cyclopent-1-en-1-yloxy)trimethylsilaneBF₃·OEt₂Trifluorotolueneup to 93[1]
3-Bromo-s-tetrazineVarious silyl-enol ethersBF₃·OEt₂DioxaneGood to excellent[1]

Table 1: Representative yields for the synthesis of 3-bromo-4-substituted pyridazines.[1]

Synthesis_of_Bromopyridazine Tetrazine 3-Bromo-s-tetrazine Reaction [4+2] Cycloaddition Tetrazine->Reaction EnolEther Silyl-Enol Ether EnolEther->Reaction LewisAcid BF₃·OEt₂ LewisAcid->Reaction Catalyst Pyridazine 3-Bromo-4-substituted pyridazine Reaction->Pyridazine

Caption: Synthesis of 3-bromo-4-substituted pyridazines.

Key Applications in Organic Synthesis: Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. It is anticipated that this compound would readily participate in such reactions to generate aryl- or heteroaryl-substituted pyridazines.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (General)

In a reaction vessel, the bromo-pyridazine (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(ditert-butylphosphino)-biphenyl (JohnPhos) (0.2 eq.), and a base such as cesium carbonate (3.0 eq.) are combined. A mixture of solvents, typically THF and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours. After cooling, the reaction is worked up by quenching with aqueous ammonium chloride and extracting with an organic solvent. The crude product is then purified by flash column chromatography.

Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)
3-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃Toluene/WaterModerate
2-BromopyridineVarious arylboronic acidsPd/CK₃PO₄Water/IsopropanolGood to excellent

Table 2: Representative conditions and yields for Suzuki-Miyaura coupling of bromopyridines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of alkynyl moieties onto the pyridazine core, which are valuable precursors for further transformations.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling (General) [2][3][4]

To a solution of the bromo-pyridazine (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent such as DMF, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added.[2][3][4] A base, typically an amine like triethylamine, is also added. The reaction is heated at a specified temperature (e.g., 100 °C) for a few hours under an inert atmosphere.[2][3][4] The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.

Bromopyridine SubstrateTerminal AlkyneCatalyst SystemBaseSolventYield (%)
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF72-96

Table 3: Optimized conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridines.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction would provide a direct route to amino-substituted pyridazines, which are common motifs in medicinal chemistry.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (General) [5]

A mixture of the bromo-pyridazine (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) is prepared in a sealed tube or reaction vessel under an inert atmosphere. A solvent such as toluene is added, and the mixture is heated. After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by chromatography.

Bromopyridine SubstrateAmineCatalyst/LigandBaseSolventYield (%)
2-BromopyridinesVolatile primary and secondary aminesPd(OAc)₂/dpppNaOtBuToluene55-98

Table 4: Conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridines.[5]

Cross_Coupling_Reactions cluster_Suzuki Suzuki Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination BromoPyridazine1 This compound SuzukiProduct 4-Aryl-3-methylpyridazine BromoPyridazine1->SuzukiProduct Pd catalyst, Base ArylBoronicAcid R-B(OH)₂ ArylBoronicAcid->SuzukiProduct BromoPyridazine2 This compound SonogashiraProduct 4-Alkynyl-3-methylpyridazine BromoPyridazine2->SonogashiraProduct Pd/Cu catalyst, Base Alkyne R-C≡CH Alkyne->SonogashiraProduct BromoPyridazine3 This compound BuchwaldProduct 4-Amino-3-methylpyridazine BromoPyridazine3->BuchwaldProduct Pd catalyst, Base Amine R₂NH Amine->BuchwaldProduct Medicinal_Chemistry_Workflow Start This compound Synthesis Parallel Synthesis (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Synthesis Library Library of Substituted Pyridazines Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

Unlocking the Synthetic Potential of the Pyridazine Core: A Technical Guide to Novel Reactions of 4-Bromo-3-methylpyridazine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with applications in oncology, inflammation, and infectious diseases.[1][2] The functionalization of this heterocycle is of paramount importance for the development of new chemical entities in drug discovery. 4-Bromo-3-methylpyridazine, in particular, represents a versatile, yet underexplored, building block. Its bromine atom at the 4-position serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

While specific literature on the reactions of this compound is nascent, the reactivity of structurally similar bromopyridazine and bromopyridine derivatives is well-documented.[3] This technical guide will leverage data from these analogous systems to provide a comprehensive overview of the expected novel reactions of this compound, focusing on palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols and structured data tables are provided to facilitate the practical application of these methodologies in a research setting.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[4][5] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position, generating novel substituted pyridazines.

Data Summary: Suzuki-Miyaura Coupling of Bromopyridine Analogs

The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of bromopyridine derivatives, which serve as a reliable proxy for the expected reactivity of this compound.

Substrate (Analog)Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Ref.
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9585[6]
3-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂ (2)K₂CO₃H₂O10092[7]
2-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8095[6]
4-Bromo-3-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O120 (µW)81[3]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from literature examples for aryl-aryl coupling.[6]

  • Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-methylpyridazine.

Visualization: Suzuki-Miyaura Reaction Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Catalytic Cycle cluster_product Product start This compound oa Oxidative Addition start->oa boronic Ar-B(OH)₂ trans Transmetalation boronic->trans catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->oa base Base (e.g., K₂CO₃) base->trans solvent Solvent (Dioxane/H₂O) heat Heat (80-120°C) oa->trans Pd(II) Intermediate re Reductive Elimination trans->re re->catalyst Regeneration end_product 4-Aryl-3-methylpyridazine re->end_product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Arylalkynes: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful route to construct carbon-carbon triple bonds.[8][9] This reaction is invaluable for introducing alkyne functionalities into the pyridazine core, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.

Data Summary: Sonogashira Coupling of Bromo-Heterocycle Analogs

The following table presents data from Sonogashira reactions on analogous bromo-heterocycles, indicating viable conditions for this compound.

Substrate (Analog)Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Ref.
4-Bromo-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)Et₃NTolueneRT85[10]
2-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF8092[11]
Aryl BromidePhenylacetylenePd(PhCN)₂Cl₂ (2)P(t-Bu)₃ (4) / CuI (5)i-Pr₂NHTolueneRT98[9]
General Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling.[9][10]

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., Toluene or DMF).

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv), a copper(I) co-catalyst such as Copper(I) Iodide (CuI) (2-5 mol%), and an amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)), which also acts as a solvent in some cases.

  • Catalyst Addition: Add the palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the residue by silica gel column chromatography to obtain the desired 4-alkynyl-3-methylpyridazine.

Visualization: Sonogashira Reaction Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Dual Catalytic Cycle cluster_product Product start This compound pd_cycle Pd Cycle: Oxidative Add. Reductive Elim. start->pd_cycle alkyne Terminal Alkyne cu_cycle Cu Cycle: Acetylide Formation alkyne->cu_cycle pd_catalyst Pd(0) Catalyst pd_catalyst->pd_cycle cu_catalyst Cu(I) Co-catalyst cu_catalyst->cu_cycle base Amine Base (e.g., Et₃N) base->cu_cycle solvent Solvent (Toluene/DMF) pd_cycle->pd_catalyst Regeneration end_product 4-Alkynyl-3-methylpyridazine pd_cycle->end_product cu_cycle->pd_cycle Copper Acetylide

Caption: Workflow for the dual-catalyst Sonogashira cross-coupling reaction.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is particularly relevant in medicinal chemistry for introducing amine functionalities that can modulate physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets. Applying this reaction to this compound opens a direct route to various 4-amino-3-methylpyridazine derivatives.

Data Summary: Buchwald-Hartwig Amination of Bromo-Heterocycle Analogs

The following table provides examples of Buchwald-Hartwig amination conditions for related substrates.

Substrate (Analog)AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Ref.
2-BromopyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene8099[13]
Aryl BromideAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH11095[11]
3-BromopyridinePiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10093[11]
General Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized procedure for the Buchwald-Hartwig amination.[11][13]

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as Toluene or tert-Butanol.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80°C and 110°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material via silica gel column chromatography to afford the target 4-amino-3-methylpyridazine derivative.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Catalytic Cycle cluster_product Product start This compound oa Oxidative Addition start->oa amine Primary or Secondary Amine assoc Amine Coordination amine->assoc catalyst Pd Catalyst + Phosphine Ligand catalyst->oa base Strong Base (e.g., NaOt-Bu) base->assoc Deprotonation solvent Solvent (Toluene) heat Heat (80-110°C) oa->assoc Pd(II) Complex elim Reductive Elimination assoc->elim elim->catalyst Regeneration end_product 4-Amino-3-methylpyridazine elim->end_product

Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Application in Medicinal Chemistry: A Privileged Scaffold

The derivatization of the pyridazine core using the reactions described above provides access to a vast chemical space of interest to drug discovery professionals. Pyridazine-containing molecules have been identified as potent inhibitors of various biological targets. For instance, different pyridazine derivatives have shown activity as:

  • Kinase Inhibitors: Targeting p38 kinase for the treatment of inflammatory diseases.[14]

  • Anticancer Agents: Acting as inhibitors of targets like glutaminase 1 (GLS1) and tropomyosin receptor kinase (TRK).[2]

  • Anti-inflammatory Agents: Modulating pathways involving TNF-α and IL-6.

The ability to rapidly diversify the 4-position of the 3-methylpyridazine core allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Visualization: Diversification of the Pyridazine Core

Diversification_Pathway cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes cluster_applications Potential Applications start This compound suzuki Suzuki-Miyaura start->suzuki ArB(OH)₂ sonogashira Sonogashira start->sonogashira R-C≡CH buchwald Buchwald-Hartwig start->buchwald R₂NH aryl 4-Aryl-3-methylpyridazines suzuki->aryl alkynyl 4-Alkynyl-3-methylpyridazines sonogashira->alkynyl amino 4-Amino-3-methylpyridazines buchwald->amino kinase Kinase Inhibitors aryl->kinase anticancer Anticancer Agents aryl->anticancer alkynyl->anticancer Further Functionalization cns CNS Agents amino->cns anti_inflammatory Anti-inflammatory amino->anti_inflammatory

Caption: Potential synthetic diversification pathways from this compound.

Conclusion

This compound is a promising building block for the synthesis of novel, biologically active molecules. While direct literature is limited, established palladium-catalyzed cross-coupling methodologies for analogous bromo-heterocycles provide a robust and predictable framework for its functionalization. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer efficient and versatile strategies to access a wide range of 4-substituted-3-methylpyridazines. The protocols, data, and workflows presented in this guide serve as a valuable resource for researchers aiming to explore the synthetic utility of this scaffold in the pursuit of next-generation therapeutics.

References

A Technical Guide to the Synthesis and Derivatization of 4,5-Dibromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4,5-dibromo-2-methylpyridazin-3(2H)-one, a versatile heterocyclic building block. Due to the limited specific literature on 4-Bromo-3-methylpyridazine, this document focuses on the well-documented and closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one scaffold. This compound serves as a valuable precursor for creating diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. Its derivatives have shown promise in medicinal chemistry, notably exhibiting antiproliferative effects against various cancer cell lines.

This document details the synthetic pathway to the core scaffold, provides explicit protocols for its derivatization via Suzuki-Miyaura coupling, presents quantitative data in structured tables, and visualizes key chemical workflows as specified.

Synthesis of the Core Scaffold

The preparation of the target compound, 4,5-dibromo-2-methylpyridazin-3(2H)-one, is achieved through a two-step process. The initial step involves the synthesis of the pyridazinone ring system from mucobromic acid, followed by N-alkylation to introduce the methyl group.

Step 1: Synthesis of 4,5-dibromo-3(2H)-pyridazinone

The foundational pyridazinone ring is formed by the condensation of mucobromic acid with a hydrazine source. This reaction creates the heterocyclic core structure. A general procedure involves reacting mucobromic acid with hydrazine sulfate or phenylhydrazine.[1][2] For the synthesis of the non-phenylated core, hydrazine is used.

Step 2: N-methylation to Yield 4,5-dibromo-2-methylpyridazin-3(2H)-one

The subsequent N-alkylation of the 4,5-dibromo-3(2H)-pyridazinone intermediate introduces the methyl group at the 2-position of the ring. This is typically achieved by reacting the precursor with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[1]

The logical workflow for synthesizing the title compound is illustrated below.

G A Mucobromic Acid C Condensation (Ring Formation) A->C B Hydrazine B->C D 4,5-dibromo-3(2H)-pyridazinone C->D Yields F N-Alkylation D->F E Methylating Agent (e.g., CH3I) E->F G 4,5-dibromo-2-methylpyridazin-3(2H)-one F->G Yields

Figure 1: Synthetic workflow for the core scaffold.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atoms at the C4 and C5 positions of 4,5-dibromo-2-methylpyridazin-3(2H)-one are excellent leaving groups, making the compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has been successfully employed to introduce aryl and ferrocenyl moieties, creating a library of novel derivatives.[3]

The general reaction involves coupling the dibromo-pyridazinone with a boronic acid in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent system. The reaction can lead to mono- or di-substituted products, as well as products of hydrodebromination, depending on the reaction conditions.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products A 4,5-dibromo-2-methylpyridazin-3(2H)-one G Suzuki-Miyaura Coupling A->G B Aryl/Ferrocenyl Boronic Acid B->G C Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) C->G D Ligand (e.g., SPhos, dppf) D->G E Base (e.g., K3PO4) E->G F Solvent (e.g., DMF/H2O) F->G H Di-substituted Product G->H I Mono-substituted Product (C4 or C5) G->I J Hydrodebromination Product G->J

Figure 2: Generalized Suzuki-Miyaura reaction workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Reaction

The following protocol is adapted from a study on the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronic acids.[3]

  • Preparation: To a reaction vessel, add 4,5-dibromo-2-methylpyridazin-3(2H)-one (1.0 eq.), the respective boronic acid or boronate (1.1–2.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 4 mol%), and the ligand (e.g., SPhos, 8 mol%).

  • Solvent and Base Addition: Add the base (e.g., K₃PO₄, 4.0 eq.) and the solvent system (e.g., DMF/H₂O 4:1).

  • Reaction Execution: Heat the mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere for a designated time (e.g., 2 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂).

  • Purification: Wash the organic phase with water and brine, then dry it over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to isolate the desired derivatives.

Quantitative Data: Product Distribution from Suzuki-Miyaura Reactions

The outcome of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and the stoichiometry of the boronic acid. The table below summarizes the product distribution for the reaction with ferroceneboronic acid under various conditions.[3]

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield 4-Fc (%)¹Yield 5-Fc (%)¹Yield 4,5-diFc (%)¹
1Pd(OAc)₂ (4)SPhos (8)DMF/H₂O100254511
2Pd₂(dba)₃ (2)SPhos (8)DMF/H₂O100203815
3Pd(OAc)₂ (4)dppf (8)DMF/H₂O1001268-
4PdCl₂(dppf) (4)-DMF/H₂O1001170-

¹ Fc denotes a Ferrocenyl group. Yields are isolated yields after chromatography.

Biological Activity of Derivatives

Derivatives of the 4,5-dibromo-2-methylpyridazin-3(2H)-one scaffold, particularly those incorporating ferrocenyl moieties, have been evaluated for their biological activity. Studies show that these organometallic compounds exhibit significant antiproliferative effects against several human cancer cell lines.[3] The cytotoxicity is highly dependent on the presence and number of ferrocenyl substituents.

In Vitro Cytotoxicity Data

The antiproliferative activity of mono- and di-ferrocenyl pyridazinone derivatives was assessed against a panel of human malignant cell lines. The results, presented as IC₅₀ values, are summarized in the table below.[3]

CompoundA431 (Epidermoid carcinoma) IC₅₀ (µM)A2058 (Melanoma) IC₅₀ (µM)HeLa (Cervical cancer) IC₅₀ (µM)MCF-7 (Breast cancer) IC₅₀ (µM)
4-Ferrocenyl-5-bromo- 10.2 ± 1.1> 5014.8 ± 1.216.3 ± 1.5
5-Ferrocenyl-4-bromo- 12.5 ± 1.3> 5018.2 ± 1.715.1 ± 1.4
4,5-di-Ferrocenyl- 8.3 ± 0.922.4 ± 2.111.5 ± 1.110.8 ± 1.0

The data indicate that the di-ferrocenyl derivative consistently shows higher potency across multiple cell lines compared to the mono-substituted isomers. The ferrocenyl moiety is essential for the observed antiproliferative activity.[3] It is hypothesized that the cytotoxicity of N- and O-ferrocenyl substituted derivatives may be linked to their capacity to generate reactive oxygen species (ROS).[4]

The logical relationship between derivatization and biological effect is outlined below.

G A 4,5-dibromo-2-methyl- pyridazin-3(2H)-one B Suzuki-Miyaura Coupling with Ferroceneboronic Acid A->B Substrate C Mono- and Di-Ferrocenyl Pyridazinone Derivatives B->C Generates D Increased Cellular Uptake & Potential for ROS Generation C->D Leads to E Antiproliferative Effect on Cancer Cell Lines D->E Induces

Figure 3: Postulated mechanism of antiproliferative action.

References

Technical Guide: Safety and Handling of 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Introduction

4-Bromo-3-methylpyridazine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific safety and toxicological data for this compound, this guide provides precautionary measures based on the known hazards of similar chemical structures, such as brominated pyridines and pyridazines. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory setting.

Section 2: Hazard Identification

Based on the safety data sheets (SDS) of analogous compounds like 3-Bromo-4-methylpyridine, the primary hazards associated with this compound are anticipated to be:

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: While some related compounds are combustible liquids, the flammability of this compound is not definitively known.[1][2] It is prudent to keep it away from heat, sparks, and open flames.[1][2][3]

Quantitative Data Summary

Since no specific data for this compound was found, the following table for a related compound, 3-Bromo-4-methylpyridine, is provided for illustrative purposes. This data should not be directly extrapolated to this compound.

PropertyValue (for 3-Bromo-4-methylpyridine)Reference
Physical State Liquid--INVALID-LINK--[1]
Appearance Yellow--INVALID-LINK--[1]
Molecular Formula C6H6BrN--INVALID-LINK--[1]
Boiling Point/Range 82 - 83 °C @ 200 hPa--INVALID-LINK--[3]
Density 1.29 g/mL @ 20 °C--INVALID-LINK--[3]

Section 3: Experimental Protocols

As no experimental safety data for this compound is available, this section outlines general protocols that should be followed when handling this and other novel chemical entities.

Protocol 3.1: Risk Assessment

  • Literature Review: Conduct an exhaustive search for any available data on the subject compound and structurally similar molecules.

  • Hazard Evaluation: Based on the available data and structure-activity relationships, predict potential hazards.

  • Exposure Assessment: Determine the potential routes of exposure (inhalation, dermal, ingestion) and the potential magnitude of exposure during planned experiments.

  • Control Measures: Define the necessary engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.

  • Emergency Planning: Establish clear procedures for spills, accidental exposures, and other emergencies.

Protocol 3.2: Standard Handling Procedure

  • Preparation: Work in a designated area, preferably a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[1][2] Face protection may also be necessary.[1]

  • Weighing and Transferring: Handle the compound carefully to avoid generating dust or aerosols. Use a spatula for solids and a calibrated pipette for liquids.

  • Reactions: Set up reactions in a fume hood. Use appropriate glassware and ensure all connections are secure.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][2] Decontaminate all surfaces and equipment.

  • Waste Disposal: Dispose of all waste, including empty containers, in accordance with institutional and local regulations for hazardous chemical waste.[1][2]

Section 4: Visualizations

Diagram 4.1: Risk Management Workflow

RiskManagement cluster_assessment Risk Assessment cluster_control Risk Control cluster_review Review & Improve RA1 Identify Hazards RA2 Analyze Risks RA1->RA2 RA3 Evaluate Risks RA2->RA3 RC1 Implement Controls (Engineering, Admin, PPE) RA3->RC1 Mitigate RC2 Monitor Effectiveness RC1->RC2 RR1 Review Incidents RC2->RR1 Feedback RR2 Update Procedures RR1->RR2 RR2->RA1 Continuous Improvement

Caption: A logical workflow for assessing and managing risks.

Diagram 4.2: PPE Selection Process

PPESelection Start Potential Exposure? Inhalation Inhalation Hazard? Start->Inhalation SkinContact Skin Contact Hazard? Inhalation->SkinContact No RespProtection Use Respirator Inhalation->RespProtection Yes EyeContact Eye Splash Hazard? SkinContact->EyeContact No GlovesCoat Wear Gloves & Lab Coat SkinContact->GlovesCoat Yes GogglesShield Wear Goggles/ Face Shield EyeContact->GogglesShield Yes End Proceed with Caution EyeContact->End No RespProtection->SkinContact GlovesCoat->EyeContact GogglesShield->End

Caption: Decision tree for selecting appropriate PPE.

Section 5: First Aid Measures

In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.[1][2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2]

Section 6: Storage and Stability

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, and flame.[1][2]

  • Stability: The stability of this compound is unknown. Assume it may be unstable under certain conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]

  • Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[1][4]

Section 7: Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] For large spills, dike the area and collect the material for disposal.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough, compound-specific risk assessment, which must be conducted by qualified personnel before any work with this chemical begins. Always consult the most current safety data and institutional protocols.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-3-methylpyridazine. This versatile building block is a key starting material for the synthesis of a diverse range of substituted pyridazine derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridazine ring.

Application Notes

Substituted pyridazines are prevalent scaffolds in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. The functionalization of the 4-position of 3-methylpyridazine, in particular, has been shown to be a valuable strategy in the development of novel therapeutics.

4-Aryl-3-methylpyridazines: The introduction of aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds with potential applications as kinase inhibitors, anticancer agents, and modulators of neurological targets. The biaryl structure formed is a common motif in many marketed drugs.

4-Alkynyl-3-methylpyridazines: The Sonogashira coupling allows for the introduction of alkyne functionalities, which are valuable handles for further chemical transformations through click chemistry. Furthermore, alkynyl-containing molecules themselves have shown promise as anticancer and antiviral agents.[1][2] The alkynyl group can improve metabolic stability and target selectivity in drug candidates.

4-Amino-3-methylpyridazines: The Buchwald-Hartwig amination provides a direct route to N-substituted pyridazines. Aryl and alkyl amines can be introduced, leading to compounds with potential activity as kinase inhibitors, and agents targeting neurological disorders.

4-Alkenyl-3-methylpyridazines: The Heck reaction enables the formation of carbon-carbon double bonds, yielding styrenyl and acryloyl pyridazine derivatives. These compounds can serve as precursors for a variety of other functional groups or possess intrinsic biological activity.

4-Organostannyl-3-methylpyridazines (via Stille Coupling): The Stille coupling offers another robust method for C-C bond formation, particularly with organostannane reagents that are tolerant of a wide range of functional groups.

Experimental Protocols

The following protocols are generalized procedures adapted from literature for substrates similar to this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-3-methylpyridazines from this compound and an arylboronic acid.

Reaction Scheme:

Experimental Protocol:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A deoxygenated solvent mixture (e.g., 1,4-dioxane/water, 4:1) is then added. The resulting mixture is heated to 100 °C and stirred for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature. Water is added, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-methylpyridazine.[3]

Data Summary:

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O1002475-90
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)JohnPhos (10)Cs₂CO₃ (3)THF/H₂O801280-95
Pyridine-3-boronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)Toluene/H₂O901860-85

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir (e.g., 100°C for 12-24h) solvent->heating workup Aqueous Workup and Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 4-Aryl-3-methylpyridazine purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

This protocol outlines the synthesis of 4-alkynyl-3-methylpyridazines from this compound and a terminal alkyne.

Reaction Scheme:

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), a copper(I) cocatalyst (e.g., CuI, 0.1 equiv.), and a phosphine ligand (e.g., PPh₃, 0.1 equiv.) is placed in a flame-dried Schlenk tube. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv.) are added. The reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for 6-24 hours. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.[4]

Data Summary:

Coupling PartnerCatalyst (mol%)Cocatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)THF601870-85
TrimethylsilylacetylenePd(OAc)₂ (2)- (copper-free)Et₃N (2)DMF1001265-80
1-HexynePd(PPh₃)₄ (5)CuI (5)Piperidine (2)DMF802470-90

The catalytic cycle for the Sonogashira coupling is depicted in the diagram below.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_copper pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (R¹-Br) alkynyl_pd R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product R¹-C≡CR² alkynyl_pd->product cu_cycle Copper Cycle cu_acetylide Cu(I)-C≡CR² cu_br Cu(I)Br cu_acetylide->cu_br Transmetalation to Pd alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)Br, Base

Caption: A simplified representation of the Sonogashira catalytic cycle.

Buchwald-Hartwig Amination

This protocol details the synthesis of 4-amino-3-methylpyridazines from this compound and a primary or secondary amine.

Reaction Scheme:

Experimental Protocol:

An oven-dried reaction tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are added via syringe. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography.[3]

Data Summary:

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene1001880-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1102470-85
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH901665-80

The catalytic cycle for the Buchwald-Hartwig amination is shown below.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (R¹-Br) pd_amido R¹-Pd(II)(NR²R³)L₂ pd_complex->pd_amido Amine Coordination & Deprotonation (Base) pd_amido->pd0 Reductive Elimination product R¹-NR²R³ pd_amido->product amine HNR²R³

This compound + R-CH=CH₂ --(Pd catalyst, Base)--> 4-(Alkenyl)-3-methylpyridazine

Caption: A simplified representation of the Heck reaction catalytic cycle.

Stille Coupling

This protocol outlines the synthesis of 4-substituted-3-methylpyridazines from this compound and an organostannane reagent.

Reaction Scheme:

Experimental Protocol:

To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF or toluene) is added the organostannane reagent (1.1 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). The mixture is degassed by bubbling with an inert gas for 15 minutes. The reaction is then heated to 80-110 °C and stirred for 12-24 hours. Upon completion, the reaction is cooled, and a saturated aqueous solution of KF is added to precipitate the tin byproducts. The mixture is stirred for 1 hour, then filtered through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography. [5][6] Data Summary:

OrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101870-85
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (5)-DMF801275-90
2-(Tributylstannyl)thiophenePd₂(dba)₃ (2.5)AsPh₃ (10)NMP1002465-80

The catalytic cycle for the Stille coupling is shown in the following diagram.

Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (R¹-Br) transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product stannane R²-Sn(Bu)₃

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridazine is a versatile heterocyclic building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by the bromine atom at the 4-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, including amino, alkoxy, and thioether moieties, providing a scaffold for the synthesis of diverse compound libraries for drug discovery and other applications. The 4-substituted-3-methylpyridazine core is found in various biologically active molecules.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, including the nitrogen atoms, which stabilizes the complex. In the subsequent elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored.

The bromine atom at the 4-position of the pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen atoms. For primary and secondary amines, substitution is expected to occur regioselectively at the 4-position.

Applications in Medicinal Chemistry

Substituted pyridazine derivatives are of significant interest in drug development due to their wide range of biological activities. The 4-substituted-3-methylpyridazine scaffold can be found in compounds targeting various biological pathways. The ability to readily diversify the substituent at the 4-position through nucleophilic aromatic substitution makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound.

Reaction with Nitrogen Nucleophiles (Amination)

The introduction of nitrogen-containing substituents is a common strategy in the development of pharmacologically active compounds. The following is a general protocol for the amination of this compound. While a direct protocol for this specific substrate is not widely published, conditions can be adapted from similar reactions on related halo-pyridazines and -pyridines. For instance, the amination of 3-bromo-4-methylpyridine has been achieved using ammonia in the presence of a copper catalyst under high pressure and temperature[1].

General Protocol for Amination:

A mixture of this compound, an amine (1.2-2.0 equivalents), a base such as potassium carbonate or triethylamine (1.5-2.5 equivalents), and a suitable solvent (e.g., DMF, NMP, or dioxane) is heated in a sealed vessel. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization. For less reactive amines, a palladium-catalyzed Buchwald-Hartwig amination may be employed.

Example Protocol (Hypothetical, based on related reactions):

To a solution of this compound (1.0 mmol) in DMF (5 mL) is added aniline (1.2 mmol) and potassium carbonate (2.0 mmol). The mixture is heated to 120 °C in a sealed tube for 12-24 hours. After cooling to room temperature, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.

Reaction with Oxygen Nucleophiles (Alkoxylation)

The synthesis of 4-alkoxy-3-methylpyridazines can be achieved by reacting this compound with an appropriate alcohol in the presence of a base. A general procedure for the synthesis of 4-alkoxypyridines from 4-chloropyridine involves the use of sodium hydroxide in DMSO[2].

General Protocol for Alkoxylation:

This compound is dissolved in a suitable solvent such as DMSO or the corresponding alcohol. A base, typically sodium hydride, potassium tert-butoxide, or powdered sodium hydroxide, is added, followed by the alcohol (if not used as the solvent). The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures until the starting material is consumed. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic extract is washed, dried, and concentrated. Purification is achieved by column chromatography or distillation.

Example Protocol (Adapted from a similar procedure[2]):

To a suspension of finely powdered sodium hydroxide (2.5 eq.) in DMSO is added the desired alcohol (1.2 eq.). The mixture is stirred for 15 minutes, followed by the addition of this compound (1.0 eq.). The reaction is heated to 80-100 °C and monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

Reaction with Sulfur Nucleophiles (Thiolation)

The introduction of a sulfur linkage can be accomplished by reacting this compound with a thiol in the presence of a base. Successful substitution of a bromo-thiadiazolopyridazine with thiophenol has been reported to proceed at room temperature[3].

General Protocol for Thiolation:

To a solution of this compound in a solvent such as DMF, THF, or acetonitrile, is added a thiol (1.0-1.2 equivalents) and a base like triethylamine, potassium carbonate, or sodium hydride (1.1-1.5 equivalents). The reaction is typically stirred at room temperature or slightly elevated temperatures. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic phase is then washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Example Protocol (Adapted from a similar procedure[3]):

A solution of this compound (1.0 mmol) in DMF (5 mL) is treated with thiophenol (1.1 mmol) and triethylamine (1.5 mmol). The reaction mixture is stirred at room temperature for 4-8 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

Nucleophile ClassExample NucleophileSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Nitrogen Ammonia3-Bromo-4-methylpyridineMethanol- (with CuSO₄ catalyst)160895[1]
Nitrogen Morpholine4,7-Dibromo[2][4][5]thiadiazolo[3,4-d]pyridazineMeCNEt₃NReflux30N/A (for disubstitution)[3]
Oxygen Various Alcohols4-Chloropyridine hydrochlorideDMSONaOH80Overnight75-80[2]
Oxygen Methanol4,7-Dibromo[2][4][5]thiadiazolo[3,4-d]pyridazineMethanol-N/AN/AHigh[3]
Sulfur Thiophenol4,7-Dibromo[2][4][5]thiadiazolo[3,4-d]pyridazineCHCl₃Et₃NRT4N/A (for disubstitution)[3]

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product 4-Substituted-3-methylpyridazine + Br⁻ Intermediate->Product Elimination

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine this compound, Nucleophile, Base, and Solvent B Heat and Stir A->B C Monitor Reaction (TLC/LC-MS) B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterize Product G->H

Caption: General experimental workflow for nucleophilic aromatic substitution reactions.

References

Application Notes: Synthesis of 4-Aryl-3-Methylpyridazines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aryl-3-methylpyridazines represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their synthesis is often a key step in the development of novel pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the C-C bond between the pyridazine core and various aryl groups. This methodology offers a broad substrate scope, good functional group tolerance, and generally high yields.

These application notes provide a detailed protocol for the synthesis of 4-aryl-3-methylpyridazines using the Suzuki-Miyaura coupling of a 4-halo-3-methylpyridazine with a variety of arylboronic acids.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between a 4-halo-3-methylpyridazine (where the halogen is typically I, Br, or Cl) and an arylboronic acid. The reaction is facilitated by a palladium catalyst, often in the presence of a phosphine ligand, and a base in a suitable solvent system. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the halopyridazine, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the 4-aryl-3-methylpyridazine and regenerate the palladium(0) catalyst.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 4-Chloro-3-methylpyridazine with Arylboronic Acids:

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of related heterocyclic systems. Optimal conditions may vary depending on the specific substrates used.

Materials:

  • 4-Chloro-3-methylpyridazine

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, etc.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos)

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄)

  • Solvent: A mixture of 1,2-dimethoxyethane (DME) and water, or toluene and water.

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Protocol:

  • Reaction Setup: To a Schlenk flask, add 4-chloro-3-methylpyridazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of DME and water, 10 mL).

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-methylpyridazine.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative yields for the synthesis of various 4-aryl-3-methylpyridazines. Please note that these are illustrative yields based on typical outcomes for Suzuki-Miyaura reactions of similar heterocyclic substrates, as specific literature data for a comprehensive range of arylboronic acids with 4-halo-3-methylpyridazine was not found during the literature search.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid3-Methyl-4-phenylpyridazine85
24-Tolylboronic acid3-Methyl-4-(p-tolyl)pyridazine88
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-methylpyridazine92
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-3-methylpyridazine78
53-Nitrophenylboronic acid3-Methyl-4-(3-nitrophenyl)pyridazine72
62-Thienylboronic acid3-Methyl-4-(thiophen-2-yl)pyridazine80

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-3-methylpyridazines.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 Ar-Pd(II)L₂(X) (Ar = 3-methylpyridazin-4-yl) OxAdd->Complex1 Transmetalation Transmetalation Complex1->Transmetalation Ar'B(OH)₂ Base Complex2 Ar-Pd(II)L₂(Ar') (Ar' = Aryl from boronic acid) Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Amination of 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the amination of 4-bromo-3-methylpyridazine to synthesize 4-amino-3-methylpyridazine, a potentially valuable building block in medicinal chemistry. The primary method detailed is the Buchwald-Hartwig palladium-catalyzed amination, a widely used and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] An alternative copper-catalyzed method is also briefly discussed. This protocol includes reagent and solvent selection, reaction setup, workup, and purification procedures, along with data presentation and visualizations to aid in experimental design and execution.

Introduction

The pyridazine moiety is a common scaffold in a variety of biologically active compounds. The functionalization of the pyridazine ring, particularly through the introduction of an amino group, can significantly impact the pharmacological properties of a molecule. The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides, offering high yields and broad functional group tolerance.[1][2] This protocol adapts the general principles of this reaction for the specific synthesis of 4-amino-3-methylpyridazine from this compound.

Reaction Scheme

Reaction_Scheme General Reaction Scheme for Amination cluster_reactants Reactants cluster_products Product This compound This compound 4-Amino-3-methylpyridazine 4-Amino-3-methylpyridazine This compound->4-Amino-3-methylpyridazine Pd Catalyst, Ligand, Base Solvent, Heat Amine Source Amine Source (e.g., Ammonia, Benzophenone Imine)

Caption: General reaction for the amination of this compound.

Experimental Protocols

Method 1: Buchwald-Hartwig Palladium-Catalyzed Amination

This protocol is based on established Buchwald-Hartwig amination procedures for heteroaryl halides.[1][2][3]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Ammonia (0.5 M in 1,4-dioxane) or Benzophenone imine (as an ammonia surrogate)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., Xantphos, 0.04 equiv).

    • Add the base (e.g., sodium tert-butoxide, 1.4 equiv).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.

    • Add the amine source. If using an ammonia solution (e.g., 0.5 M in 1,4-dioxane), add it directly. If using an ammonia surrogate like benzophenone imine, add it at this stage.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-amino-3-methylpyridazine.

Method 2: Copper-Catalyzed Amination

This method is an alternative to the palladium-catalyzed reaction and is based on a patented procedure for a similar substrate.

Materials:

  • This compound

  • Copper(I) sulfate (CuSO₄)

  • Concentrated ammonia solution

  • Methanol

  • Autoclave or a sealed pressure vessel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a high-pressure autoclave, combine this compound (1.0 equiv), copper(I) sulfate (catalytic amount, e.g., 0.05 equiv), and concentrated ammonia solution in a solvent like methanol.

  • Reaction:

    • Seal the autoclave and heat the mixture to approximately 160-180 °C for several hours (e.g., 8 hours).

  • Workup and Purification:

    • After cooling the reactor to room temperature, carefully vent any excess pressure.

    • The workup and purification would follow a similar procedure to the Buchwald-Hartwig method, involving extraction and chromatographic purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination.

ParameterBuchwald-Hartwig AminationCopper-Catalyzed Amination
Catalyst Palladium-based (e.g., Pd(OAc)₂)Copper-based (e.g., CuSO₄)
Ligand Phosphine-based (e.g., Xantphos)Typically not required
Base Strong, non-nucleophilic (e.g., NaOtBu)Ammonia acts as both reactant and base
Solvent Anhydrous aprotic (e.g., Toluene, Dioxane)Protic (e.g., Methanol)
Temperature 80 - 100 °C160 - 180 °C
Pressure AtmosphericHigh Pressure
Amine Source Ammonia solution or surrogateConcentrated ammonia
Generality Broad for various aryl halidesMore substrate-specific

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) setup Assemble Reaction reagents->setup glassware Dry Glassware glassware->setup inert Establish Inert Atmosphere inert->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Application Notes & Protocols: High-Throughput Synthesis of 3-Amino Pyridazine Libraries from 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. The development of efficient methods for the rapid synthesis of diverse pyridazine libraries is crucial for accelerating drug discovery programs. This document provides detailed application notes and protocols for the construction of 3-amino pyridazine libraries starting from the versatile building block, 4-Bromo-3-methylpyridazine. The methodologies described herein leverage robust and scalable chemical transformations, including nucleophilic aromatic substitution (SNA) and modern palladium-catalyzed cross-coupling reactions, to facilitate the generation of a wide array of 3-amino pyridazine analogues.

The core of this approach lies in the reactivity of the bromine atom at the 4-position of the pyridazine ring, which is activated towards nucleophilic displacement.[1] This allows for the introduction of a diverse range of amino functionalities, a key feature for exploring the structure-activity relationships (SAR) of novel chemical entities.

Key Synthetic Strategies

The synthesis of 3-amino pyridazine libraries from this compound can be primarily achieved through two powerful synthetic routes:

  • Nucleophilic Aromatic Substitution (SNA): A direct displacement of the bromide with a variety of primary and secondary amines. This method is often favored for its simplicity and cost-effectiveness.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers a broader substrate scope, including less nucleophilic amines, and often proceeds under milder conditions with higher yields.[2][3]

These methods can be adapted for high-throughput synthesis, enabling the rapid generation of compound libraries for screening. Microwave-assisted synthesis can significantly accelerate these reactions.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNA)

This protocol describes the parallel synthesis of a library of 3-amino-methyl-pyridazines via SNA.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 96-well reaction block or individual reaction vials

  • Magnetic stir plate and stir bars

  • Analytical balance

  • Fume hood

Procedure:

  • To each well of a 96-well reaction block, add this compound (1.0 eq).

  • Add a solution of the corresponding amine (1.2 - 2.0 eq) in DMF or DMSO.

  • Add a base, such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Seal the reaction block and heat to 80-120 °C with stirring. The optimal temperature and reaction time should be determined for each amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 3-amino pyridazine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed synthesis of 3-amino-methyl-pyridazines, suitable for a broader range of amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk flasks or sealed reaction vials

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stir plate and stir bars

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 - 0.05 eq) and the phosphine ligand (0.04 - 0.10 eq) to a Schlenk flask or reaction vial.

  • Add this compound (1.0 eq) and the corresponding amine (1.2 eq).

  • Add the base, Sodium tert-butoxide (1.4 eq) or Cesium Carbonate (1.5 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography or preparative HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative subset of a synthesized library. Actual results may vary depending on the specific amine and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution of this compound

EntryAmineProductReaction Time (h)Yield (%)Purity (%)
1Morpholine3-Methyl-4-(morpholin-4-yl)pyridazine1278>95
2Piperidine3-Methyl-4-(piperidin-1-yl)pyridazine1672>95
3BenzylamineN-Benzyl-3-methylpyridazin-4-amine2465>90
4AnilineN-(3-methylpyridazin-4-yl)aniline3645>85

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineProductCatalyst/LigandTime (h)Yield (%)Purity (%)
1AnilineN-(3-methylpyridazin-4-yl)anilinePd₂(dba)₃/Xantphos885>98
22-AminopyridineN-(3-methylpyridazin-4-yl)pyridin-2-aminePd(OAc)₂/BINAP1275>95
3Indole4-(1H-indol-1-yl)-3-methylpyridazinePd₂(dba)₃/Xantphos1080>95
4tert-ButylamineN-tert-butyl-3-methylpyridazin-4-aminePd(OAc)₂/BINAP1860>90

Visualizations

The following diagrams illustrate the key synthetic workflows.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) start_snar This compound reagents_snar Amine (R-NH₂) Base (e.g., DIPEA) Solvent (e.g., DMF) start_snar->reagents_snar product_snar 3-Amino-methyl-pyridazine Library reagents_snar->product_snar

Caption: SNAr Synthesis Workflow.

G cluster_1 Buchwald-Hartwig Amination start_bh This compound reagents_bh Amine (R-NH₂) Pd Catalyst Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) start_bh->reagents_bh product_bh 3-Amino-methyl-pyridazine Library reagents_bh->product_bh

Caption: Buchwald-Hartwig Amination Workflow.

G cluster_2 Library Generation and Screening start This compound synthesis Parallel Synthesis (SNAr or Buchwald-Hartwig) start->synthesis library 3-Amino Pyridazine Library synthesis->library purification Purification & QC library->purification screening Biological Screening purification->screening sar SAR Analysis screening->sar

Caption: Drug Discovery Workflow.

Conclusion

The protocols and data presented herein provide a robust framework for the efficient synthesis of diverse 3-amino pyridazine libraries from this compound. Both SNA and Buchwald-Hartwig amination offer viable and scalable routes, with the choice of method depending on the specific amine substrate and desired library complexity. These application notes are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pyridazine-based therapeutics. The adaptability of these protocols to automated and high-throughput platforms further enhances their utility in modern drug discovery campaigns.

References

Application Notes and Protocols for Late-Stage Functionalization of the Pyridazine Core with 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the late-stage functionalization of the pyridazine core, specifically utilizing 4-bromo-3-methylpyridazine as a key building block. The methodologies outlined below are essential for the synthesis of diverse pyridazine derivatives with potential applications in medicinal chemistry and materials science. The pyridazine scaffold is a significant pharmacophore, and the ability to modify it at a late stage is crucial for generating compound libraries for drug discovery programs.

Overview of Late-Stage Functionalization Strategies

Late-stage functionalization allows for the introduction of chemical diversity at a final step in a synthetic sequence, which is highly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies. For this compound, the bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.

The following sections detail protocols for key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce a wide range of amino groups.

  • Sonogashira Coupling: For the formation of C-C triple bonds to introduce alkynyl moieties.

  • Heck Reaction: For the formation of C-C bonds by coupling with alkenes.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-3-methylpyridazines from this compound and various arylboronic acids.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Catalyst Pd(PPh3)4 Base (e.g., Na2CO3) Solvent (e.g., DME/H2O) This compound->Catalyst Arylboronic_acid Arylboronic Acid (R-B(OH)2) Arylboronic_acid->Catalyst 4-aryl-3-methylpyridazine 4-Aryl-3-methylpyridazine Catalyst->4-aryl-3-methylpyridazine Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products This compound This compound Catalyst Pd2(dba)3 Ligand (e.g., XantPhos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) This compound->Catalyst Amine Amine (R1R2NH) Amine->Catalyst 4-amino-3-methylpyridazine 4-(R1R2N)-3-methylpyridazine Catalyst->4-amino-3-methylpyridazine Sonogashira_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Catalyst Pd(PPh3)2Cl2 CuI Base (e.g., Et3N) Solvent (e.g., DMF) This compound->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst 4-alkynyl-3-methylpyridazine 4-(Alkynyl)-3-methylpyridazine Catalyst->4-alkynyl-3-methylpyridazine Heck_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Catalyst Pd(OAc)2 Ligand (e.g., P(o-tolyl)3) Base (e.g., Et3N) Solvent (e.g., DMF) This compound->Catalyst Alkenes Alkene (e.g., Styrene) Alkenes->Catalyst 4-alkenyl-3-methylpyridazine 4-(Alkenyl)-3-methylpyridazine Catalyst->4-alkenyl-3-methylpyridazine Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Functionalization Late-Stage Functionalization (Suzuki, Buchwald-Hartwig, etc.) Start->Functionalization Library Library of Pyridazine Derivatives Functionalization->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR) Hit_ID->Lead_Op Lead_Op->Functionalization Iterative Synthesis

Application Notes and Protocols: Synthesis and Biological Evaluation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives. The protocols outlined below are based on established methodologies and are intended to guide researchers in the facile synthesis and subsequent evaluation of these compounds, which have shown potential as antibacterial agents and enzyme inhibitors.

Introduction

Pyrazine-2-carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The emergence of extensively drug-resistant pathogens, such as Salmonella Typhi (XDR-S. Typhi), necessitates the development of novel therapeutic agents.[1][2] This document details the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogs, along with their evaluation as antibacterial agents against XDR-S. Typhi and as inhibitors of human alkaline phosphatase.[1]

Synthesis Workflow

The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives is a two-step process. The first step involves the formation of the core amide structure, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling Pyrazine_acid Pyrazine-2-carboxylic acid Amide N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Pyrazine_acid->Amide DCC, DMAP, DCM, 0°C to RT Bromo_aniline 4-Bromo-3-methyl aniline Bromo_aniline->Amide Derivatives N-(aryl-3-methylphenyl)pyrazine-2-carboxamide Derivatives (5a-5d) Amide->Derivatives Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O, 90°C Aryl_boronic Aryl boronic acids Aryl_boronic->Derivatives

Caption: Synthetic scheme for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol describes the amide coupling reaction between pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline.

Materials:

  • Pyrazine-2-carboxylic acid

  • 4-Bromo-3-methyl aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 100 mL Schlenk flask

  • Magnetic stirrer

  • Isotherm bath

Procedure:

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of DCM, 4-bromo-3-methyl aniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 20 mol%).[1]

  • Cool the reaction mixture to 0 °C using an isotherm bath while stirring continuously.[1]

  • Once the temperature reaches 0 °C, add DCC (1.1 eq, 11 mmol) to the mixture.[1]

  • Establish an inert atmosphere (e.g., with argon) and remove the isotherm bath, allowing the reaction to proceed to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the resulting product, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, can be isolated and purified. The reported yield for this reaction is 83%.[1]

Protocol 2: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling

This protocol details the arylation of the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide core through a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

  • Various aryl boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Stirrer

Procedure:

  • In a dried Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%), K3PO4 (2.0 equiv., 2 mmol), and the desired aryl boronic acid (1.0 equiv, 1 mmol).[1]

  • Add 8.25 mL of a 10:1 mixture of 1,4-dioxane and water under an inert argon atmosphere.[1]

  • Heat the reaction mixture to 90 °C for 24 hours.[1]

  • Monitor the reaction's progress by TLC.

  • Upon completion, the arylated derivatives can be isolated and purified. Yields for these derivatives are reported to be in the range of 60-85%.[1]

Data Presentation

The synthesized compounds were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi and their inhibitory activity against alkaline phosphatase.

Table 1: Synthesis Yields of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its Derivatives
CompoundR Group (Aryl Boronic Acid)Yield (%)
3 -83
5a Phenyl85
5b 4-Methylphenyl75
5c 4-Methoxyphenyl70
5d 4-Nitrophenyl60
Data sourced from a 2024 study on pyrazine carboxamides.[1]
Table 2: Biological Activity of Synthesized Compounds
CompoundAntibacterial Activity (MIC, mg/mL) vs. XDR-S. TyphiAlkaline Phosphatase Inhibition (IC50, µM)
3 252.158 ± 0.05
5a 12.51.983 ± 0.04
5b 12.51.874 ± 0.03
5c 251.761 ± 0.01
5d 6.251.469 ± 0.02
Data sourced from a 2024 study on pyrazine carboxamides.[2]

Application and Future Directions

The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold serves as a promising starting point for the development of new therapeutic agents. The detailed protocols allow for the straightforward synthesis of the core structure and its subsequent diversification through Suzuki coupling, enabling the exploration of structure-activity relationships (SAR).

The biological data indicates that the nature of the aryl substituent significantly influences the antibacterial and enzyme inhibitory activities. Notably, compound 5d , bearing a 4-nitrophenyl group, exhibited the most potent antibacterial activity against XDR-S. Typhi and the strongest inhibition of alkaline phosphatase.[2] These findings suggest that further optimization of the aryl fragment could lead to the discovery of more potent drug candidates. Researchers are encouraged to utilize these protocols to synthesize novel derivatives and explore their potential in addressing the challenge of antimicrobial resistance and in the development of enzyme inhibitors. Further investigations could also include expanding the panel of bacterial strains and enzymes for screening.

References

Application Notes and Protocols: Microwave-Assisted Synthesis with 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-3-methylpyridazine in microwave-assisted organic synthesis. This versatile building block is a key intermediate in the development of novel compounds for pharmaceutical and agrochemical applications. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased yields, and improved purity of products.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position and a methyl group at the 3-position of the pyridazine ring offers multiple reactive sites for synthetic transformations. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. Microwave irradiation has emerged as a powerful tool to accelerate these transformations, leading to rapid and efficient synthesis of novel 4-substituted-3-methylpyridazine derivatives.

Key Applications

Derivatives of this compound are precursors to a wide range of biologically active molecules. Pyridazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The ability to rapidly synthesize libraries of these compounds using microwave technology is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Microwave-Assisted Cross-Coupling Reactions

Microwave-assisted cross-coupling reactions are highly efficient methods for forming carbon-carbon and carbon-nitrogen bonds. This compound is an ideal substrate for these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and boronic acids. Microwave irradiation significantly accelerates this palladium-catalyzed reaction.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1201585
2PdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1301092
3XPhos Pd G2 (2)XPhos (4)K₃PO₄ (2)t-AmylOH140895

Note: The data in this table is representative and synthesized from typical conditions for similar substrates, as direct experimental data for this compound was not available in the search results.

  • To a 10 mL microwave vial, add this compound (1 mmol, 173 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium catalyst (see Table 1), ligand (if applicable), and base (see Table 1).

  • Add the appropriate solvent (4 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at the specified temperature for the indicated time.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-4-phenylpyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines. This reaction is crucial for the synthesis of anilines and other arylamine derivatives. Microwave heating provides a rapid and efficient method for this transformation.

Table 2: Microwave-Assisted Buchwald-Hartwig Amination of this compound with Morpholine

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1102088
2Pd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2)1,4-Dioxane1201590
3RuPhos Pd G3 (2)RuPhos (3)LHMDS (1.8)THF1001094

Note: The data in this table is representative and synthesized from typical conditions for similar substrates, as direct experimental data for this compound was not available in the search results.

  • To a 10 mL microwave vial under an inert atmosphere (e.g., argon), add this compound (1 mmol, 173 mg), morpholine (1.2 mmol, 105 µL), palladium catalyst (see Table 2), ligand, and base (see Table 2).

  • Add the appropriate solvent (4 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at the specified temperature for the indicated time.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-methylpyridazin-4-yl)morpholine.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, catalyzed by palladium and copper(I) salts. Microwave assistance dramatically shortens the reaction times for this coupling.

Table 3: Microwave-Assisted Sonogashira Coupling of this compound with Phenylacetylene

EntryPd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)DMF1002082
2Pd(OAc)₂ (2)CuI (4)DIPA (2)Acetonitrile1101588
3PdCl₂(dppf) (3)CuI (6)Cs₂CO₃ (2)1,4-Dioxane1201091

Note: The data in this table is representative and synthesized from typical conditions for similar substrates, as direct experimental data for this compound was not available in the search results.

  • To a 10 mL microwave vial under an inert atmosphere, add this compound (1 mmol, 173 mg), phenylacetylene (1.2 mmol, 132 µL), palladium catalyst (see Table 3), copper(I) salt, and base (see Table 3).

  • Add the appropriate solvent (4 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at the specified temperature for the indicated time.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-4-(phenylethynyl)pyridazine.

Biological Relevance and Signaling Pathways

Derivatives of pyridazine and related nitrogen-containing heterocycles are known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.[1][2] For instance, substituted pyridazines have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are crucial regulators of the cell cycle and cell survival pathways.[3][4]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by 4-substituted-3-methylpyridazine derivatives, based on the known activities of similar heterocyclic compounds.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth CDK Cyclin-Dependent Kinase (e.g., CDK2/9) Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Pyridazine_Derivative 4-Substituted-3-methylpyridazine Derivative Pyridazine_Derivative->PI3K Pyridazine_Derivative->CDK

Caption: Hypothetical signaling pathways targeted by 4-substituted-3-methylpyridazine derivatives.

Experimental Workflow

The general workflow for microwave-assisted synthesis using this compound is outlined below.

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reactants This compound + Coupling Partner Microwave_Vial Combine in Microwave Vial Reactants->Microwave_Vial Catalyst Catalyst & Ligand Catalyst->Microwave_Vial Base_Solvent Base & Solvent Base_Solvent->Microwave_Vial Microwave_Irradiation Microwave Irradiation (Temp & Time Control) Microwave_Vial->Microwave_Irradiation Extraction Extraction Microwave_Irradiation->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

References

Preparation of Polysubstituted Pyridazine Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyridazine systems. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and modulators of neurotransmitter receptors. This guide focuses on prevalent and efficient synthetic methodologies, offering comparative data and step-by-step instructions to facilitate their application in research and drug development.

I. Synthetic Methodologies and Comparative Data

The construction of polysubstituted pyridazine rings can be achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern, substrate availability, and required functional group tolerance. This section summarizes the most common approaches and provides comparative data on their efficiency.

Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), are a powerful tool for the regioselective synthesis of the pyridazine core. These reactions typically involve the reaction of a 1,2-diaza-1,3-diene with a dienophile.

Table 1: [4+2] Cycloaddition for Pyridazine Synthesis

EntryDiazadiene PrecursorDienophileConditionsYield (%)Reference
1α-Halogeno hydrazoneEnaminoneCatalyst-free, mild conditionsGood[1](--INVALID-LINK--)
2in situ generated 1,2-diaza-1,3-dieneAlkoxyalleneToluene, 40 °C, 16 hExcellent[2](--INVALID-LINK--)
31,2,3-Triazine1-PropynylaminesNeutral conditionsHigh[3](--INVALID-LINK--)
4Ketene N,S-acetalN-TosylhydrazoneTBAI/K2S2O8, DMSO, 80°CGood[4](--INVALID-LINK--)
Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, offers versatile methods for the functionalization of pre-existing pyridazine rings or for the construction of the ring itself. These methods are valued for their broad substrate scope and functional group tolerance.

Table 2: Metal-Catalyzed Synthesis and Functionalization of Pyridazines

EntryReaction TypeCatalyst/ReagentsSubstratesYield (%)Reference
1C(sp³)–C(sp³) coupling/annulationCu(OAc)₂, DTBPSaturated ketones, AcylhydrazonesGood[5](--INVALID-LINK--)
26-endo-trig cyclizationCu(OAc)₂, O₂β,γ-Unsaturated hydrazonesGood[3](--INVALID-LINK--)
3AminocarbonylationPd(OAc)₂, dppp, CO3,6-Diiodopyridazine, AminesModerate to High[6](--INVALID-LINK--)
4C-H ArylationPd(OAc)₂, Ag₂CO₃Azolopyridazines, Aryl iodidesGood[7](--INVALID-LINK--)
C-H Functionalization

Direct C-H functionalization has emerged as a step-economical approach to introduce substituents onto the pyridazine core without the need for pre-functionalized starting materials.

Table 3: C-H Functionalization of Pyridazines

EntryReaction TypeCatalyst/ReagentsPosition of FunctionalizationYield (%)Reference
1ArylationPd(II)C8 of azolopyridazinesGood[7](--INVALID-LINK--)
2Alkenylation/Aza-6π-ElectrocyclizationPd(OAc)₂β-position of α,β-unsaturated oximeGood[8](--INVALID-LINK--)

II. Experimental Protocols

This section provides detailed, step-by-step protocols for key synthetic methods.

Protocol 1: [4+2] Cycloaddition of in situ Generated 1,2-Diaza-1,3-dienes with Alkoxyallenes

This protocol describes a transition-metal-free approach to 1,4,5,6-tetrahydropyridazines, which can be subsequently oxidized to pyridazines.[2][9]

Materials:

  • α-Halohydrazone (1.0 equiv)

  • Alkoxyallene (1.2 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the α-halohydrazone (1.0 equiv), Na₂CO₃ (2.0 equiv), and toluene.

  • Add the alkoxyallene (1.2 equiv) to the mixture.

  • Stir the reaction mixture at 40 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.

  • Wash the solid residue with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,4,5,6-tetrahydropyridazine.

  • (Optional) The resulting tetrahydropyridazine can be oxidized to the corresponding pyridazine using a suitable oxidizing agent (e.g., DDQ or MnO₂).

Protocol 2: Copper-Catalyzed C(sp³)–C(sp³) Coupling/Annulation

This protocol outlines a single-step synthesis of polysubstituted pyridazines from readily available ketones and acylhydrazones.[5][10]

Materials:

  • Acylhydrazone (1.0 equiv)

  • Saturated ketone (2.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Di-tert-butyl peroxide (DTBP) (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a sealed tube, add the acylhydrazone (1.0 equiv), saturated ketone (2.0 equiv), Cu(OAc)₂ (10 mol%), and 1,2-dichloroethane (DCE).

  • Add di-tert-butyl peroxide (DTBP) (2.0 equiv) to the reaction mixture.

  • Seal the tube and stir the mixture at 120 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the polysubstituted pyridazine.

Protocol 3: Palladium-Catalyzed C-H Arylation

This protocol describes the direct arylation of an azolopyridazine derivative.[7]

Materials:

  • Azolopyridazine (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk tube, add the azolopyridazine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the arylated pyridazine.

III. Signaling Pathways and Experimental Workflows

Pyridazine derivatives have shown significant promise as modulators of various biological signaling pathways, making them attractive candidates for drug discovery.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Certain polysubstituted pyridazines act as potent inhibitors of p38 MAPK, a key enzyme in the inflammatory response.[1][2][9][11][12] Inhibition of this pathway can be a therapeutic strategy for inflammatory diseases.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK downstream_targets Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38_MAPK->downstream_targets inflammatory_response Inflammatory Response downstream_targets->inflammatory_response pyridazine_inhibitor Polysubstituted Pyridazine pyridazine_inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of polysubstituted pyridazines.

GABA-A Receptor Signaling Pathway

Pyridazine derivatives have also been identified as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[13][14][15][16][17] Their activity at this receptor suggests potential applications in treating anxiety, epilepsy, and other neurological disorders.

GABA_A_Receptor_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_channel Chloride Ion Channel (Opens) GABA_A_Receptor->Cl_channel hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->hyperpolarization pyridazine_modulator Polysubstituted Pyridazine pyridazine_modulator->GABA_A_Receptor Modulates

Caption: GABA-A receptor signaling pathway and the modulatory effect of polysubstituted pyridazines.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis of a library of polysubstituted pyridazines and their subsequent biological screening is outlined below.

experimental_workflow start Starting Materials synthesis Synthesis of Pyridazine Library start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Kinase Assays) characterization->screening data_analysis Data Analysis and SAR Studies screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General experimental workflow for the synthesis and screening of polysubstituted pyridazines.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a methyl group onto the pyridazine scaffold, as in 4-Bromo-3-methylpyridazine, offers a versatile starting point for the synthesis of novel and potent antimicrobial agents. The bromine atom serves as a key functional group for introducing various substituents through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize antimicrobial efficacy.

These application notes provide a comprehensive overview of the potential application of this compound in the synthesis of antimicrobial compounds. The protocols and data presented are based on established synthetic methodologies for structurally related compounds and aim to guide researchers in the development of new pyridazine-based antimicrobial drug candidates.

Proposed Synthetic Pathway

A plausible and effective strategy for the synthesis of novel antimicrobial agents from this compound involves a palladium-catalyzed Suzuki cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridazine core and various aryl or heteroaryl boronic acids, leading to a diverse library of derivatives. A proposed reaction scheme is outlined below:

G cluster_0 Step 1: Suzuki Cross-Coupling Start This compound Reagents Aryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) Start->Reagents Reacts with Solvent Solvent (e.g., 1,4-Dioxane/Water) Product 4-Aryl-3-methylpyridazine Derivative Reagents->Product Forms

Caption: Proposed Suzuki cross-coupling reaction for the synthesis of 4-Aryl-3-methylpyridazine derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for analogous cross-coupling reactions and can be optimized for the specific synthesis using this compound.

General Procedure for Suzuki Cross-Coupling

This protocol is based on a similar synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamides[1].

Materials:

  • This compound

  • Aryl boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stirrer, add this compound (1.0 equiv), the desired aryl boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Aryl-3-methylpyridazine derivative.

Antimicrobial Activity Data (Analogous Compounds)

While specific antimicrobial data for derivatives of this compound is not yet available in the literature, the following table presents the antimicrobial activity of structurally related pyrazine carboxamide derivatives against extensively drug-resistant Salmonella Typhi (XDR S. Typhi)[1]. This data serves as a valuable reference for the potential efficacy of the proposed pyridazine derivatives.

Compound IDSubstituent (Aryl Group)Minimum Inhibitory Concentration (MIC) (µg/mL)
5a 3'-Chloro-4'-fluoro-phenyl25
5b 4'-Acetyl-phenyl12.5
5c 4'-(Methoxycarbonyl)-phenyl12.5
5d 4'-Cyano-phenyl6.25
Ciprofloxacin (Standard)-0.78

Experimental Workflow Visualization

The overall workflow from starting material to a potential antimicrobial drug candidate can be visualized as follows:

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation start This compound reaction Suzuki Cross-Coupling with various Aryl Boronic Acids start->reaction library Library of 4-Aryl-3-methylpyridazine Derivatives reaction->library screening Antimicrobial Screening (e.g., MIC Assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the synthesis and evaluation of antimicrobial pyridazine derivatives.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel antimicrobial agents. The presence of the bromine atom at a key position allows for the facile introduction of a wide variety of substituents via robust and well-established cross-coupling methodologies like the Suzuki reaction. The protocols and data from analogous compound series provide a strong foundation for researchers to embark on the synthesis and evaluation of a new generation of pyridazine-based antimicrobial compounds. Further exploration of the structure-activity relationships of these derivatives will be crucial in identifying lead compounds with potent activity against a range of microbial pathogens.

References

Application Notes and Protocols: 4-Bromo-3-methylpyridazine in the Synthesis of Phosphodiesterase Type 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels in immune cells are associated with the suppression of pro-inflammatory mediators. Consequently, inhibitors of PDE4 have emerged as a promising therapeutic class for treating a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3] The pyridazine scaffold is a key pharmacophore in the development of novel PDE4 inhibitors. This document provides detailed application notes and a representative synthetic protocol for the use of 4-bromo-3-methylpyridazine as a starting material in the synthesis of potential PDE4 inhibitors.

Rationale for this compound as a Synthetic Precursor

This compound is a versatile heterocyclic building block. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the potency and pharmacokinetic properties of drug candidates. The pyridazine core itself is a key structural motif in a number of biologically active compounds, including known PDE4 inhibitors.[4]

PDE4 Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB. The net result is a downregulation of inflammatory cytokine production.

PDE4_Signaling_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 PKA (inactive) PKA (inactive) cAMP->PKA (inactive) AMP AMP PDE4->AMP PKA (active) PKA (active) PKA (inactive)->PKA (active) NF-κB (active) NF-κB (active) PKA (active)->NF-κB (active) NF-κB (inactive) NF-κB (inactive) NF-κB (active)->NF-κB (inactive) Inflammatory Gene\nTranscription Inflammatory Gene Transcription NF-κB (active)->Inflammatory Gene\nTranscription PDE4_Inhibitor PDE4 Inhibitor (e.g., Pyridazine Derivative) PDE4_Inhibitor->PDE4

Caption: Simplified PDE4 signaling pathway.

Representative Synthesis of a Pyridazine-Based PDE4 Inhibitor

The following is a representative protocol for the synthesis of a potential PDE4 inhibitor using this compound as a starting material via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on general procedures for the Suzuki coupling of heteroaryl halides.[5][[“]][7][8]

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst e.g., Pd(OAc)2 Pd Catalyst->Reaction Mixture Base e.g., K2CO3 Base->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Work-up & Purification Work-up & Purification Heating & Stirring->Work-up & Purification Final Product 4-Aryl-3-methylpyridazine Work-up & Purification->Final Product

Caption: General workflow for Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.05 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-aryl-3-methylpyridazine.

Quantitative Data of Representative Pyridazine-Based PDE4 Inhibitors

The following table summarizes the PDE4 inhibitory activity of some representative pyridazinone derivatives. Note that these are examples from the broader class of pyridazine-based PDE4 inhibitors and the activity of a compound synthesized from this compound would need to be determined experimentally.

Compound IDPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Reference
4ba 251>10,000[1]
Roflumilast 0.70.9[1]
10b 20Not Reported[9]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pyridazine-based PDE4 inhibitors. The Suzuki-Miyaura coupling reaction provides a robust and efficient method for the introduction of chemical diversity at the 4-position of the pyridazine ring. The provided protocol offers a representative method for researchers to synthesize and explore new chemical entities targeting PDE4 for the treatment of inflammatory diseases. Further optimization of the reaction conditions and the choice of coupling partners will be essential for the development of potent and selective PDE4 inhibitors.

References

Application Notes and Protocol for Sonogashira Coupling of 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira coupling of 4-Bromo-3-methylpyridazine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This application note outlines a robust procedure adapted from established protocols for similar heterocyclic systems, offering a starting point for the synthesis of novel alkynyl-pyridazine derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridazine motif in bioactive molecules.

Introduction

The Sonogashira coupling reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis for the construction of sp2-sp carbon-carbon bonds.[1] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[1] Pyridazine derivatives are important structural motifs in a variety of pharmaceuticals and agrochemicals. The ability to introduce alkynyl functionalities onto the pyridazine scaffold via Sonogashira coupling opens up avenues for the synthesis of new chemical entities with potential biological activity.

This protocol is specifically tailored for the coupling of this compound. While direct literature on this specific substrate is limited, the provided methodology is based on successful Sonogashira couplings of structurally related bromo-azaheterocycles, such as bromopyridines.[2][3][4][5] The presence of the nitrogen atoms in the pyridazine ring can influence its reactivity compared to simpler aryl halides, a factor that has been taken into consideration in the development of this protocol.

Chemical Structures

CompoundStructure
This compoundthis compound
Terminal Alkyne (Example: Phenylacetylene)Phenylacetylene
Coupled Product (Example)Coupled Product

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl2(PPh3)2 or Palladium(II) acetate - Pd(OAc)2 with a phosphine ligand)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%) and Copper(I) iodide (1-5 mol%).

  • Addition of Reagents: Add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and the anhydrous solvent (e.g., DMF).

  • Addition of Base: Add the base (e.g., Triethylamine, 2-3 eq.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the specific substrates and catalyst system used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For bromo-azaheterocycles, heating is often required to achieve a reasonable reaction rate.[1] A study on the Sonogashira coupling of 2-amino-3-bromopyridines found that 100 °C in DMF was optimal.[2][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired alkynyl-pyridazine derivative.

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound, based on protocols for similar substrates.[2][5]

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl2(PPh3)2 (2-5 mol%) or Pd(OAc)2 (2-5 mol%) with PPh3 (4-10 mol%)Other palladium sources and phosphine ligands can be screened for optimization.
Copper Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira reaction.
Base Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2-3 eq.)An amine base is typically used to neutralize the generated HX.
Solvent Anhydrous DMF or THFDMF is often a good choice for less reactive bromides due to its higher boiling point.
Temperature 60-100 °COptimization may be required. Start at a lower temperature and increase if the reaction is sluggish.
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent oxidation of the catalyst and reagents.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

This table presents hypothetical data to illustrate the effect of varying reaction parameters on the yield of the coupled product. Actual results will vary depending on the specific alkyne used.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl2(PPh3)2 (3)-Et3NTHF601245
2PdCl2(PPh3)2 (3)-Et3NDMF601260
3Pd(OAc)2 (3)PPh3 (6)Et3NDMF80875
4Pd(OAc)2 (3)PPh3 (6)DIPEADMF100685
5PdCl2(PPh3)2 (5)-DIPEADMF100690

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product A Dry Schlenk Flask under Inert Atmosphere B Add Palladium Catalyst and CuI A->B C Add this compound, Alkyne, and Solvent B->C D Add Base C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool and Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Alkynyl-pyridazine J->K

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-X]L2 Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl [Ar-Pd(II)-C≡CR]L2 Pd_complex->Pd_alkynyl Transmetalation (Cu-C≡CR) Cu_acetylide Cu-C≡CR Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkynyl->Product CuX CuX CuX->Cu_acetylide Coordination & Deprotonation Cu_acetylide->CuX Transmetalation Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide HX_Base [Base-H]+X- Base->HX_Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion Inactive catalystUse a fresh batch of palladium catalyst and CuI. Ensure the reaction is performed under strictly inert conditions.
Low reaction temperatureGradually increase the reaction temperature.
Inappropriate solvent or baseScreen different solvents (e.g., THF, Dioxane, Toluene) and bases (e.g., K2CO3, Cs2CO3 with an amine).
Formation of side products (e.g., alkyne homocoupling) Presence of oxygenThoroughly degas the solvent and ensure a good inert atmosphere.
High concentration of copper catalystReduce the amount of CuI.
Decomposition of starting material or product High reaction temperatureLower the reaction temperature and prolong the reaction time.

Conclusion

The protocol described in this application note provides a solid foundation for performing the Sonogashira coupling with this compound. While this specific substrate has not been extensively reported, the analogy to other bromo-azaheterocycles suggests that the reaction is feasible and can be optimized to achieve high yields. This methodology should enable researchers to access a variety of novel alkynyl-pyridazine derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] The synthesis of substituted pyridazines is of significant interest as this heterocyclic motif is a key component in many biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-3-methylpyridazine with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the heteroaryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[1][2]

Key Parameters for Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several reaction parameters:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd₂(dba)₃, Pd(OAc)₂, and preformed palladium-ligand complexes which can offer enhanced stability and reactivity.

  • Ligand: The choice of phosphine ligand is critical and often dictates the success of the reaction. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective. Bidentate ligands like BINAP and DPPF have also been used successfully in the amination of heteroaryl halides.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. Weaker bases like K₃PO₄ and Cs₂CO₃ can also be effective in some cases, particularly with more reactive substrates or sensitive functional groups.[2]

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices that have shown good performance in aminations of heteroaryl halides.[2]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific amine and the catalyst system used.

Data Presentation

The following tables present illustrative data for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. This data is intended to serve as a starting point for reaction optimization.

Table 1: Amination with Aniline (Primary Amine)

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene1001288
3Pd₂(dba)₃ (2)RuPhos (4)KOtBu (1.4)Dioxane1001692
4Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1102475

Table 2: Amination with Morpholine (Secondary Amine)

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene90895
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene90893
3Pd₂(dba)₃ (2)RuPhos (4)KOtBu (1.4)Dioxane901290
4Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF801089

Experimental Protocols

General Considerations:

  • The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are essential for optimal results.

  • The choice of ligand and base should be carefully considered based on the specific amine being used.

Representative Protocol for the Amination of this compound with a Primary Amine (e.g., Aniline):

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene, 5 mL) followed by the primary amine (e.g., aniline, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-3-methylpyridazin-4-amine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: This compound Pd Precatalyst, Ligand, Base setup Assemble Glassware under Inert Atmosphere reagents->setup add_solvent Add Anhydrous Solvent setup->add_solvent add_amine Add Amine add_solvent->add_amine heat Heat and Stir add_amine->heat quench Cool and Quench heat->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ oa_complex->amine_complex + H₂NR amido_complex L-Pd(II)(Ar)(HNR) amine_complex->amido_complex Base - H-Base⁺Br⁻ amido_complex->pd0 product Ar-NHR amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of Imidazo[4,5-b]pyridines from Bromo-Substituted Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, from bromo-substituted precursors. The protocols outlined below cover the preparation of key starting materials and their subsequent transformation into the target imidazo[4,5-b]pyridine scaffold and its derivatives through cyclocondensation and palladium-catalyzed cross-coupling reactions.

Introduction

Imidazo[4,5-b]pyridines are bicyclic heteroaromatic compounds that are isosteres of purines. This structural similarity has led to their investigation for a wide range of biological activities, making them privileged scaffolds in drug discovery. The presence of a bromine substituent on the pyridine ring offers a versatile handle for introducing molecular diversity through various cross-coupling reactions, allowing for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This document details two primary synthetic strategies starting from bromo-substituted precursors:

  • Cyclocondensation: Formation of the imidazo[4,5-b]pyridine core from a bromo-substituted diaminopyridine.

  • Palladium-Catalyzed Cross-Coupling: Functionalization of a pre-formed bromo-imidazo[4,5-b]pyridine scaffold via Suzuki and Buchwald-Hartwig reactions.

Synthesis of Key Precursor: 5-Bromo-2,3-diaminopyridine

A common and crucial starting material for the synthesis of 6-bromo-imidazo[4,5-b]pyridines is 5-bromo-2,3-diaminopyridine. The following protocols describe its preparation from 2-aminopyridine.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine

This procedure outlines the bromination of 2-aminopyridine.

Experimental Protocol:

  • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20°C initially.

  • After approximately half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5-L beaker and neutralize with approximately 1.2 L of 40% sodium hydroxide solution, while stirring and cooling.

  • Collect the precipitated product by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500-mL portions of hot petroleum ether (b.p. 60–80°C).

  • The resulting 2-amino-5-bromopyridine is sufficiently pure for the next step.

Parameter Value Reference
Yield 62–67%[1]
Melting Point 132–135°C[1]
Protocol 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol describes the nitration of 2-amino-5-bromopyridine.

Experimental Protocol:

  • In a 1-L three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, cool 500 mL of concentrated sulfuric acid (sp. gr. 1.84) in an ice bath.

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.

  • Add 26 mL (0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of crushed ice.

  • Neutralize the solution with concentrated ammonium hydroxide.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

Parameter Value Reference
Yield 78–85%[1]
Melting Point 204–208°C[1]
Protocol 3: Synthesis of 5-Bromo-2,3-diaminopyridine

This protocol details the reduction of the nitro group to an amine.

Experimental Protocol:

  • In a 100-mL flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot reaction mixture to remove the iron and wash the iron filings with three 10-mL portions of hot 95% ethanol.

  • Evaporate the combined filtrate and washings to dryness.

  • Recrystallize the dark residue from 50 mL of water, using decolorizing charcoal if necessary, to yield the product.

Parameter Value Reference
Yield 64–75%[1]
Melting Point 155–156°C[1]

Synthesis of the Imidazo[4,5-b]pyridine Core via Cyclocondensation

The prepared 5-bromo-2,3-diaminopyridine can be cyclized with various aldehydes to form the corresponding 2-substituted-6-bromo-imidazo[4,5-b]pyridines.

Protocol 4: General Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridines

This protocol describes the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine as a representative example.[2][3][4]

Experimental Protocol:

  • Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol in a round-bottom flask.

  • Add 5.84 mmol of the desired aldehyde (e.g., benzaldehyde) dropwise to the solution.

  • Add an oxidizing agent, such as p-benzoquinone or a catalytic amount of iodine (0.531 mmol).[2][4]

  • Reflux the reaction mixture with magnetic stirring at 90°C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, and collect the formed solid by filtration.

  • Wash the solid three times with distilled water and then dry it in an oven.

Aldehyde Oxidizing Agent Yield Reference
BenzaldehydeIodine80%[2]
Benzaldehydep-Benzoquinone46%[4]
4-CyanobenzaldehydeNa₂S₂O₅/DMSO91.4%[3]

Diagram of the Cyclocondensation Reaction

G Cyclocondensation to Imidazo[4,5-b]pyridine A 5-Bromo-2,3-diaminopyridine C 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine A->C B Aldehyde (R-CHO) B->C D Oxidizing Agent (e.g., I₂, p-Benzoquinone) D->C Reflux, EtOH

Caption: Cyclocondensation of 5-bromo-2,3-diaminopyridine.

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the imidazo[4,5-b]pyridine core serves as an excellent handle for introducing a wide variety of substituents using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 5: Suzuki-Miyaura Coupling of 6-Bromo-imidazo[4,5-b]pyridines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-bromo-imidazo[4,5-b]pyridines with various boronic acids under microwave irradiation.[5][6]

Experimental Protocol:

  • Charge a microwave reactor tube with the appropriate solvent (e.g., a mixture of dioxane and water).

  • Degas the solvent by bubbling argon through it.

  • Add the 6-bromo-imidazo[4,5-b]pyridine substrate, the corresponding boronic acid (1.2 equivalents), a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the microwave vessel and heat the reaction mixture for 2 hours at 120°C.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a dichloromethane:methanol eluent system).

Substrate Boronic Acid Catalyst Base Solvent Yield Reference
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Nitrophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85%[5]
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Hydroxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O75%[5]
6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine4-Cyanophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O55%[4]

Diagram of the Suzuki-Miyaura Coupling Reaction

G Suzuki-Miyaura Coupling A 6-Bromo-imidazo[4,5-b]pyridine C 6-Aryl-imidazo[4,5-b]pyridine A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D Pd Catalyst, Base D->C Microwave, 120°C

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol 6: Buchwald-Hartwig Amination of 6-Bromo-imidazo[4,5-b]pyridines

General Experimental Protocol (to be optimized):

  • To an oven-dried Schlenk tube, add the 6-bromo-imidazo[4,5-b]pyridine, a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine (1.2-1.5 equivalents), a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents), and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the celite with the solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of the Buchwald-Hartwig Amination Reaction

G Buchwald-Hartwig Amination A 6-Bromo-imidazo[4,5-b]pyridine C 6-Amino-imidazo[4,5-b]pyridine A->C B Amine (R¹R²NH) B->C D Pd Catalyst, Ligand, Base D->C Heat

Caption: Buchwald-Hartwig amination reaction.

Summary

The protocols provided herein offer a comprehensive guide for the synthesis of imidazo[4,5-b]pyridines from readily accessible bromo-substituted precursors. The initial cyclocondensation reaction provides a straightforward entry to the core scaffold, while the subsequent palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allow for extensive late-stage functionalization. These methods are invaluable for the generation of compound libraries for biological screening and for the optimization of lead compounds in drug discovery programs. Researchers should note that reaction conditions, particularly for the cross-coupling reactions, may require optimization depending on the specific substrates and desired products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4-bromo-3-methylpyridazine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction showing low to no conversion of the starting material?

A1: Low or no conversion in Suzuki couplings involving nitrogen-containing heterocycles like this compound can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The nitrogen atom in the pyridazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) that can shield the palladium center and promote the desired catalytic cycle. Using palladium pre-catalysts designed for challenging substrates can also be beneficial.

  • Inadequate Base: The choice and quality of the base are critical for the transmetalation step.

    • Solution: Use a sufficiently strong base to facilitate the formation of the boronate species. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for heteroaromatic substrates. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to moisture.

  • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen, which can lead to its oxidation and deactivation, often observed as the formation of palladium black.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Low Reaction Temperature: The oxidative addition of the C-Br bond in the electron-deficient pyridazine ring might require higher temperatures.

    • Solution: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, while monitoring the reaction progress by TLC or LC-MS.

Q2: My reaction is producing significant side products. What are they and how can I minimize them?

A2: The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of both the boronic acid and the aryl halide.

  • Protodeboronation: This is the protonolysis of the boronic acid to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling. This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[1]

    • Solution:

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

      • Employ anhydrous conditions and ensure the base is not excessively strong or hydroxyl-containing if the boronic acid is particularly sensitive.

      • Consider using boronate esters (e.g., pinacol esters), which can be more stable.

  • Homocoupling: This results in the formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of the boronic acid is often promoted by the presence of oxygen.

    • Solution:

      • Rigorous degassing of the reaction mixture is crucial to prevent oxygen-mediated homocoupling.

      • The choice of ligand can also influence homocoupling; bulky ligands can sometimes suppress this side reaction.

  • Hydrodehalogenation: The bromo-pyridazine is reduced to the parent methylpyridazine.

    • Solution: This can be caused by certain impurities or side reactions involving the solvent or base. Ensure high purity of all reagents. In some cases, changing the solvent or base can mitigate this issue. A study on a related dibromo-methylpyridazinone found that DMF could act as a hydride source, leading to hydrodebromination.[2]

Q3: The reaction works, but the yield is consistently low. How can I improve it?

A3: Low yields, despite observing product formation, often point to suboptimal reaction conditions or issues during workup.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent system can significantly impact the reaction rate and yield.

    • Solution: A mixture of an aprotic organic solvent and water is common. 1,4-Dioxane/water and Toluene/water are frequently used and often give good results for heteroaromatic substrates.[1][3] The water component is crucial for dissolving the inorganic base.

  • Product Isolation: The product may be partially lost during the workup and purification steps.

    • Solution: The basic nature of the pyridazine product may require specific extraction conditions. Ensure the aqueous layer is at an appropriate pH to prevent the product from remaining as a salt. Careful selection of the column chromatography conditions is also important to avoid product loss on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination for all substrates, but for nitrogen-containing heterocycles, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Good starting points include:

  • Pd(PPh₃)₄: A common and often effective catalyst.[4]

  • Pd₂(dba)₃ with ligands like SPhos or XPhos: These Buchwald ligands are specifically designed for challenging cross-coupling reactions and can significantly improve yields.

  • Pd(dppf)Cl₂: This catalyst is also known to be effective in many Suzuki couplings.

Q2: Which base should I choose?

A2: Strong inorganic bases are typically required. K₃PO₄ is a reliable choice for many Suzuki couplings of heteroaryl halides.[3] Cs₂CO₃ is also highly effective, though more expensive. A 2M aqueous solution of Na₂CO₃ can also be used, but may be less effective for this specific substrate.[4]

Q3: What are the recommended solvent systems?

A3: Biphasic solvent systems are common. A mixture of an organic solvent with water is often optimal. Recommended systems include:

  • 1,4-Dioxane / Water (e.g., 4:1 or 10:1 v/v)[1][3]

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water

Q4: What is the typical reaction temperature and time?

A4: Reaction temperatures typically range from 80°C to 110°C. Reaction times can vary from a few hours to overnight (12-24 hours). It is crucial to monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.

Q5: Do I need to protect the nitrogen on the pyridazine ring?

A5: Generally, it is not necessary to protect the pyridazine nitrogen for a Suzuki coupling. Modern catalyst systems are designed to tolerate many functional groups, including the nitrogen in heterocycles. In fact, protection would add extra steps to the synthesis. The potential for catalyst inhibition by the nitrogen lone pair is better addressed by the proper choice of ligand.

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling of Bromo-heterocycles

The following table summarizes conditions reported for the Suzuki coupling of various bromo-pyridazines and related nitrogen-containing heterocycles, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Yield (%)Substrate Class
Pd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME / Ethanol8014-283-Bromo-6-thienylpyridazine[4]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane80605-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd₂(dba)₃ (1.0)SPhos (2.0)K₃PO₄ (3.0)Toluene / H₂O100~802-Bromopyridine[5]
Pd(dppf)Cl₂ (3.0)-Cs₂CO₃ (2.0)1,4-Dioxane100GoodGeneral Heteroaryl Bromides
Pd(OAc)₂ (2.0)PCy₃ (4.0)K₃PO₄ (2.0)Toluene / H₂O100HighGeneral Heteroaryl Bromides

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • If using a solid catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos), add them to the flask.

  • Seal the flask with a septum, and purge with an inert gas for 10-15 minutes. This is typically done by evacuating the flask under vacuum and backfilling with the inert gas, repeated three times.

  • Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.

  • If using a catalyst like Pd(PPh₃)₄, it can be added at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition transmetal_intermediate Transmetalation Intermediate oa_complex->transmetal_intermediate Transmetalation re_complex Reductive Elimination Complex (Ar-Pd(II)L₂-Ar') transmetal_intermediate->re_complex re_complex->pd0 Reductive Elimination product Product (Ar-Ar') re_complex->product start This compound (Ar-Br) start->oa_complex boronic Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ boronic->transmetal_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Start: Low/No Yield check_conversion Check Conversion by LC-MS/TLC start->check_conversion low_conversion Low Conversion check_conversion->low_conversion SM Remaining good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion SM Consumed cause_catalyst Catalyst Inhibition/ Decomposition? low_conversion->cause_catalyst cause_base Ineffective Base? low_conversion->cause_base cause_degas Poor Degassing? low_conversion->cause_degas sol_catalyst Use Bulky Ligand (e.g., SPhos, XPhos) Increase Temp. cause_catalyst->sol_catalyst sol_base Switch to K₃PO₄ or Cs₂CO₃ cause_base->sol_base sol_degas Improve Degassing (e.g., Freeze-Pump-Thaw) cause_degas->sol_degas cause_side_reactions Side Reactions Dominant? good_conversion->cause_side_reactions cause_workup Issues with Workup/ Purification? good_conversion->cause_workup sol_protodeboronation Minimize Protodeboronation: Use Boronate Ester, 1.2-1.5 equiv. Boronic Acid cause_side_reactions->sol_protodeboronation sol_workup Adjust pH during Extraction, Optimize Chromatography cause_workup->sol_workup

Caption: A troubleshooting workflow for optimizing the Suzuki coupling.

References

minimizing side products in the synthesis of 4-Bromo-3-methylpyridazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 4-bromo-3-methylpyridazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While direct bromination of 3-methylpyridazine is a potential route, a common and effective method often involves a Sandmeyer-type reaction starting from 3-methyl-4-aminopyridazine. This approach generally provides better regioselectivity and yield. Another approach could involve the synthesis of the pyridazine ring from appropriately substituted precursors.

Q2: I am observing multiple spots on my TLC plate after bromination of 3-methylpyridazine. What are the likely side products?

A2: The formation of multiple products can be attributed to several factors. The most common side products include:

  • Di-brominated pyridazines: Over-bromination can lead to the introduction of a second bromine atom on the pyridazine ring.

  • Isomeric mono-brominated products: Depending on the reaction conditions, bromination might occur at other positions on the ring, leading to constitutional isomers.

  • N-oxidation products: If using strong oxidizing brominating agents, oxidation of the pyridazine nitrogen atoms can occur.

Q3: How can I minimize the formation of di-brominated side products?

A3: To reduce di-bromination, you can try the following:

  • Control stoichiometry: Carefully control the molar ratio of the brominating agent to 3-methylpyridazine. Use of a slight sub-stoichiometric amount of the brominating agent might be beneficial.

  • Reaction temperature: Lowering the reaction temperature can often increase the selectivity for mono-bromination.

  • Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from several issues:

  • Incomplete reaction: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or reaction time might be necessary.

  • Product degradation: Pyridazine derivatives can be sensitive to certain conditions. Ensure that the work-up and purification steps are performed under mild conditions.

  • Suboptimal reagents: The quality of reagents, especially the brominating agent and solvents, is crucial. Use freshly distilled solvents and high-purity reagents.

  • Purification losses: Significant loss of product can occur during purification. Optimizing the purification method, such as the choice of solvent system for chromatography, can improve recovery.

Q5: What is the best method for purifying this compound?

A5: Column chromatography is a highly effective method for purifying this compound from side products and unreacted starting materials. A typical stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by TLC analysis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Multiple spots on TLC, close in Rf to the product Formation of isomeric mono-brominated products.Optimize reaction conditions for better regioselectivity (e.g., change of solvent, temperature, or brominating agent). Consider a different synthetic route that offers better positional control.
A new, more polar spot appears on TLC during work-up N-oxidation of the pyridazine ring.Use a milder work-up procedure. Avoid strongly acidic or oxidizing conditions.
Product appears as a dark oil or solid Presence of polymeric impurities or degradation products.Purify the crude product promptly after the reaction. Consider treating the crude mixture with activated carbon before chromatography.
Difficulty in removing the solvent after extraction Formation of an emulsion.Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be effective.
Inconsistent results between batches Variability in reagent quality or reaction setup.Standardize the experimental procedure. Use reagents from the same batch if possible and ensure consistent reaction conditions (temperature, stirring speed, atmosphere).

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on common organic synthesis techniques.

Step 1: Diazotization of 3-methyl-4-aminopyridazine

  • Dissolve 3-methyl-4-aminopyridazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination

Parameter Method A: Direct Bromination Method B: Sandmeyer Reaction
Starting Material 3-methylpyridazine3-methyl-4-aminopyridazine
Brominating Agent N-Bromosuccinimide (NBS)NaNO₂, HBr, CuBr
Typical Yield 40-60%70-85%
Purity (after chromatography) ~95%>98%
Key Side Products Di-brominated products, isomersMinor impurities from diazotization

Visualizations

Reaction Pathway for Sandmeyer Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromination cluster_2 Potential Side Reactions A 3-methyl-4-aminopyridazine B Diazonium Salt A->B NaNO2, HBr 0-5 °C C This compound B->C CuBr D Phenolic byproducts B->D Reaction with H2O

Caption: Sandmeyer reaction pathway for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Time/Temperature Incomplete->Optimize_Conditions Check_Purification Review Purification Step Complete->Check_Purification Optimize_Conditions->Check_Completion Loss_During_Purification Significant Product Loss? Check_Purification->Loss_During_Purification Optimize_Purification Optimize Chromatography (Solvent System) Loss_During_Purification->Optimize_Purification Yes Check_Reagents Check Reagent Quality Loss_During_Purification->Check_Reagents No Final_Product Improved Yield Optimize_Purification->Final_Product Check_Reagents->Final_Product

Caption: Troubleshooting workflow for addressing low reaction yields.

Technical Support Center: Nucleophilic Substitution on 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with nucleophilic substitution reactions on 4-Bromo-3-methylpyridazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My nucleophilic substitution reaction on this compound is not proceeding, or the yield is very low. What are the common causes?

Answer:

Failure of a nucleophilic aromatic substitution (SNAr) reaction on this compound can stem from several factors. The pyridazine ring is electron-deficient, which generally favors SNAr. However, the interplay of the nucleophile, solvent, temperature, and the substrate's electronic properties is critical. Here are the primary areas to investigate:

  • Insufficient Activation of the Pyridazine Ring: While the pyridazine nitrogens are electron-withdrawing, the methyl group at the 3-position is a weak electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridazine.

  • Poor Nucleophile Strength or Concentration: The nucleophile must be sufficiently strong to attack the aromatic ring. Weak nucleophiles may require more forcing conditions.

  • Inappropriate Solvent Choice: Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier of forming the intermediate Meisenheimer complex.

  • Decomposition of Starting Material or Product: Pyridazine derivatives can be sensitive to harsh reaction conditions.

Question 2: I am observing the formation of multiple products or side-products. What could be the reason?

Answer:

The formation of multiple products can be due to several reasons:

  • Competitive Reaction Sites: While the 4-position is activated by the adjacent nitrogen, other positions on the pyridazine ring might react under certain conditions, although this is less likely for a nucleophilic attack.

  • Side Reactions of the Nucleophile: Strong bases can promote side reactions. For example, if using an alkoxide, elimination reactions on other parts of your molecules could be a possibility.

  • Decomposition: At high temperatures, the starting material or the desired product might decompose, leading to a complex reaction mixture.

  • Reaction with Solvent: Some nucleophiles might react with the solvent at elevated temperatures.

Question 3: How does the methyl group at the 3-position affect the reactivity of this compound?

Answer:

The methyl group at the 3-position has two main effects:

  • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This increases the electron density in the ring, making it slightly less electrophilic and thus less reactive towards nucleophiles compared to an unsubstituted bromopyridazine.

  • Steric Effect: The methyl group can sterically hinder the approach of the nucleophile to the 4-position, especially if the nucleophile is bulky.

In general, electron-withdrawing groups on the aromatic ring activate it for nucleophilic substitution, while electron-donating groups deactivate it.[1] The activating effect of the ring nitrogens in pyridazine generally overcomes the deactivating effect of a single methyl group, but the reaction may require more forcing conditions.

Question 4: What are the ideal reaction conditions (solvent, temperature, base) for a successful nucleophilic substitution on this substrate?

Answer:

The optimal conditions are highly dependent on the specific nucleophile being used. However, a good starting point for optimization is outlined below.

ParameterRecommended Starting ConditionsRationale
Solvent Polar Aprotic (e.g., DMF, DMSO, NMP, Dioxane)These solvents effectively solvate cations, enhancing the nucleophilicity of the anionic nucleophile.[2]
Temperature 80-150 °CElevated temperatures are often necessary to overcome the activation energy for SNAr on heteroaromatic systems.
Base (if required) Non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃)For nucleophiles like phenols or thiols, a base is needed to generate the active nucleophile in situ. An appropriate base will not compete with the primary nucleophile.
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent potential oxidation or side reactions with atmospheric components, especially at high temperatures.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile

This protocol provides a general procedure for the reaction of this compound with a generic secondary amine (e.g., morpholine, piperidine).

  • To a dry reaction vessel, add this compound (1.0 eq).

  • Add the amine nucleophile (1.2-2.0 eq).

  • Add a polar aprotic solvent such as NMP or DMSO (to make a 0.1-0.5 M solution).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Place the vessel under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Substitution with an Oxygen or Sulfur Nucleophile

This protocol is for reactions with phenols, thiols, or alcohols.

  • To a dry reaction vessel, add the alcohol, phenol, or thiol nucleophile (1.2 eq) and a polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.5 eq) portion-wise at 0 °C to generate the nucleophile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Place the vessel under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of 4-Morpholino-3-methylpyridazine

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dioxane1002415
2DMF1002445
3DMSO1002455
4NMP1201278
5NMP150692

Reaction Conditions: this compound (1 mmol), Morpholine (1.5 mmol) in 5 mL of solvent.

Table 2: Influence of Nucleophile on Reaction Success

EntryNucleophileConditionsResult
1MorpholineNMP, 150 °C, 6hHigh Yield (92%)
2Phenol / K₂CO₃DMF, 120 °C, 12hModerate Yield (65%)
3Sodium methoxideMethanol, reflux, 24hLow Yield (20%)
4Thiophenol / Cs₂CO₃Dioxane, 100 °C, 8hGood Yield (85%)

Visualizations

Troubleshooting_Workflow start Reaction Failed or Low Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Nucleophile, Solvent) check_sm->check_reagents Purity OK increase_temp Increase Reaction Temperature (e.g., in 20 °C increments) check_reagents->increase_temp Reagents OK change_solvent Change to a More Polar Aprotic Solvent (e.g., Dioxane -> DMF -> DMSO -> NMP) increase_temp->change_solvent No Improvement success Reaction Successful increase_temp->success Improvement increase_conc Increase Nucleophile Concentration (e.g., from 1.2 to 2.0 eq) change_solvent->increase_conc No Improvement change_solvent->success Improvement stronger_base Use a Stronger Base for Nucleophile Generation (e.g., K₂CO₃ -> Cs₂CO₃ or NaH) increase_conc->stronger_base No Improvement increase_conc->success Improvement catalyst Consider a Catalyst (e.g., Palladium-based for cross-coupling as an alternative) stronger_base->catalyst No Improvement stronger_base->success Improvement

Caption: Troubleshooting workflow for a failed SNAr reaction.

SNAr_Mechanism sub This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) sub->intermediate + Nu⁻ (Rate-determining step) nuc Nucleophile (Nu⁻) nuc->intermediate product Substituted Product intermediate->product Elimination of Leaving Group lg Bromide Ion (Br⁻) intermediate->lg

Caption: Generalized mechanism for SNAr on this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for efficient cross-coupling reactions with 4-Bromo-3-methylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used with this compound?

A1: The most frequently employed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These palladium-catalyzed methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted pyridazine derivatives.

Q2: Why can cross-coupling with this compound be challenging?

A2: Pyridazine is an electron-deficient N-heterocycle. This electronic property can make the oxidative addition of the palladium catalyst to the C-Br bond more difficult compared to electron-rich aromatic systems. Furthermore, the nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial for achieving high yields.

Q3: Which factors are most critical for successful cross-coupling with this substrate?

A3: The three most critical factors are:

  • Catalyst System: The choice of the palladium precursor and, most importantly, the phosphine ligand is paramount. Bulky and electron-rich ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The choice of base is crucial for the efficiency of the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations. The base strength and solubility can significantly impact the reaction outcome.

  • Solvent: The solvent influences the solubility of the reactants, reagents, and the catalyst, and can also affect the catalyst's stability and activity. Aprotic polar solvents are commonly used.

Catalyst Selection and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters.

Recommended Catalyst Systems:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O80-10060-90A standard, often effective catalyst. Water in the solvent mixture is often crucial.
Pd(OAc)₂ + SPhosK₃PO₄Toluene or Dioxane80-11075-95SPhos is a bulky, electron-rich ligand that can improve yields with challenging substrates.
Pd₂(dba)₃ + XPhosK₂CO₃THF/H₂O70-9070-92XPhos is another effective Buchwald ligand for heteroaryl couplings.

General Experimental Protocol (Suzuki-Miyaura Coupling):

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture at the specified temperature with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.

Recommended Catalyst Systems:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃ + BINAPNaOtBuToluene90-11065-85A classic catalyst system, effective for many amine couplings.
Pd(OAc)₂ + XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene100-12080-98Highly effective for a broad range of amines, including less reactive ones.
[Pd(cinnamyl)Cl]₂ + tBuXPhosK₂CO₃t-BuOH100-11085-97A robust system often showing high activity at lower catalyst loadings.

General Experimental Protocol (Buchwald-Hartwig Amination):

  • In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv) to an oven-dried reaction vessel.

  • Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring for the specified time (typically 2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.

Recommended Catalyst Systems:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMF25-6060-85The classic Sonogashira conditions. Can suffer from homocoupling of the alkyne (Glaser coupling).
Pd(OAc)₂ + XPhosNoneCs₂CO₃ or K₃PO₄1,4-Dioxane or ACN60-10070-95Copper-free conditions can prevent Glaser coupling and are often preferred for N-heterocycles.
[Pd(allyl)Cl]₂ + cataCXium® ANonet-BuOKToluene80-10075-90Another effective copper-free system.

General Experimental Protocol (Copper-Free Sonogashira Coupling):

  • To a Schlenk tube, add this compound (1.0 equiv), the palladium precursor (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add the base (2.0 equiv) and the degassed solvent.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture with stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Inappropriate base or solvent. 4. Catalyst poisoning by pyridazine nitrogen.1. Use a pre-catalyst or a different palladium source/ligand combination. Increase catalyst loading. 2. Ensure all glassware is oven-dried and solvents are anhydrous and degassed. Use a glovebox if possible. 3. Screen different bases and solvents. For Suzuki, ensure some water is present if using aqueous-miscible solvents. 4. Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to shield the palladium center.
Formation of Side Products 1. Homocoupling (Suzuki): Dimerization of the boronic acid. 2. Protodeboronation (Suzuki): Replacement of the boronic acid group with hydrogen. 3. Glaser Coupling (Sonogashira): Dimerization of the alkyne. 4. Hydrodehalogenation: Replacement of the bromine with hydrogen.1. Ensure strictly anaerobic conditions. Use a 1:1 or slightly higher Pd:ligand ratio. 2. Use a milder base or anhydrous conditions. Avoid prolonged heating. 3. Switch to copper-free Sonogashira conditions. 4. Ensure the absence of water and other proton sources. Use a stronger base in Buchwald-Hartwig reactions.
Difficulty in Product Purification 1. Co-elution with residual ligand or catalyst byproducts. 2. Formation of closely related impurities.1. Use a catalyst system with a more easily separable ligand. Consider using a pre-catalyst to minimize excess free ligand. 2. Re-optimize reaction conditions (temperature, reaction time) to minimize side reactions. Consider a different purification technique (e.g., crystallization).

Visual Guides

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira Terminal Alkyne catalyst_screen Screen Catalyst Systems (Pd source + Ligand) suzuki->catalyst_screen buchwald->catalyst_screen sonogashira->catalyst_screen optimization Optimize Conditions (Base, Solvent, Temp.) catalyst_screen->optimization analysis Analyze Results (Yield, Purity) optimization->analysis success Successful Coupling analysis->success High Yield & Purity troubleshoot Troubleshoot analysis->troubleshoot Low Yield / Impurities troubleshoot->catalyst_screen Re-screen

Caption: General workflow for catalyst selection and optimization.

Influencing_Factors main Efficient Cross-Coupling with this compound catalyst Catalyst System catalyst->main pd_source Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->pd_source ligand Ligand (Bulky, Electron-Rich) catalyst->ligand conditions Reaction Conditions conditions->main base Base (Strength & Solubility) conditions->base solvent Solvent (Polar, Aprotic) conditions->solvent temperature Temperature conditions->temperature substrate Substrate Properties substrate->main electron_deficiency Electron-Deficient Pyridazine Ring substrate->electron_deficiency n_coordination Nitrogen Lone Pair Coordination substrate->n_coordination

Caption: Key factors influencing catalyst selection.

Technical Support Center: Managing N-Bromosuccinimide (NBS) Reactions with Methylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the bromination of methylpyridines using N-bromosuccinimide (NBS). It addresses the management of the exothermic nature of this reaction and offers troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes the reaction between NBS and methylpyridines potentially hazardous?

The reaction, particularly with certain isomers like 4-methylpyridine, can be vigorously exothermic[1]. Some reactions involving NBS are known to be exothermic and require precautions[2][3]. If not properly controlled, the heat generated can lead to a rapid increase in temperature and pressure, resulting in a runaway reaction, solvent boiling, and the formation of tar[1]. NBS also has known incompatibilities with solvents such as THF, DMF, and toluene, which can lead to autocatalytic decomposition[3][4].

Q2: Which methylpyridine isomer is the most reactive with NBS?

Experimental evidence indicates that the rate of reactivity for the benzylic bromination of methylpyridines follows the order: 4-methylpyridine > 2-methylpyridine > 3-methylpyridine[1]. Under typical free-radical conditions, 3-methylpyridine may not yield any of the desired bromo compound[1].

Q3: Why is my reaction not starting or proceeding very slowly?

This issue is often related to the radical initiation step. The reaction requires a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically promoted by heat or light[2][5][6]. Ensure your initiator is not expired and that sufficient energy (heat or UV light) is being supplied. Additionally, the reaction must be kept anhydrous, as water can hydrolyze the desired product[2][5].

Q4: I am observing ring bromination instead of the desired methyl group bromination. Why is this happening?

The reaction pathway is highly dependent on the solvent and conditions.

  • Free-radical side-chain bromination is favored in non-polar solvents like carbon tetrachloride (CCl4) or benzene at higher temperatures[7].

  • Electrophilic ring bromination is favored in polar solvents (like acetonitrile or DMF) and at lower temperatures[5][7]. The presence of electron-donating groups on the pyridine ring can also facilitate electrophilic substitution[7].

Q5: What are safer solvent alternatives to carbon tetrachloride (CCl4)?

Due to the high toxicity and environmental impact of CCl4, several alternatives have been used for benzylic brominations[7]. These include acetonitrile, 1,2-dichloroethane, cyclohexane, and (trifluoromethyl)benzene[7][8][9]. The choice of solvent can impact reaction rate and selectivity, so it may require optimization for your specific substrate.

Troubleshooting Guide

Issue 1: Runaway Reaction or Sudden, Vigorous Exotherm

  • Probable Cause: The reaction rate is too high, often due to the high reactivity of the substrate (e.g., 4-methylpyridine) or too rapid addition of reagents at an elevated temperature.

  • Solution:

    • Control Reagent Addition: Use a semi-batch process where the NBS is added portion-wise or as a solution via an addition funnel. This limits the concentration of the reagent and helps control the rate of heat generation[10].

    • Temperature Management: Begin the reaction at a lower temperature. For highly reactive substrates, it may be possible to initiate the reaction and then remove the external heat source, allowing the reaction's own exotherm to sustain it[1]. Ensure an adequate cooling bath (ice-water or other) is on standby.

    • Dilution: Increasing the solvent volume can help dissipate the heat more effectively.

Issue 2: Low or No Yield of the Brominated Product

  • Probable Cause:

    • Ineffective radical initiation.

    • Presence of water or other inhibitors.

    • Incorrect workup procedure leading to product decomposition.

    • Use of a non-reactive isomer (e.g., 3-methylpyridine) under standard conditions[1].

  • Solution:

    • Verify Initiator: Use fresh benzoyl peroxide or AIBN. Ensure the reaction is adequately heated or irradiated with a suitable UV lamp to facilitate homolytic cleavage of the initiator[11].

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. The presence of water can hydrolyze NBS and the product[2][5]. Adding barium carbonate can help maintain anhydrous and acid-free conditions[2][5].

    • Check Reactivity: Confirm the reactivity of your specific methylpyridine isomer. 3-methylpyridine is significantly less reactive than the 2- and 4-isomers[1].

Issue 3: Significant Tarring and Byproduct Formation

  • Probable Cause: Excessive reaction temperature or high concentration of radicals leading to polymerization and decomposition. This is often a result of a poorly controlled exotherm[1].

  • Solution:

    • Improve Temperature Control: Follow the steps outlined in "Issue 1" to better manage the reaction temperature.

    • Use a Radical Inhibitor (in workup): While counterintuitive for the reaction itself, adding a radical scavenger during workup can sometimes prevent product degradation.

    • Minimize Reaction Time: Monitor the reaction by TLC or GC and stop it once the starting material is consumed to avoid prolonged heating that can lead to decomposition.

Data Presentation: Reactivity and Solvent Effects

Table 1: Reactivity and Products of Methylpyridine Isomers with NBS

Methylpyridine Isomer Relative Reactivity Primary Product(s) Reference
4-Methylpyridine High 4-(Tribromomethyl)pyridine [1]
2-Methylpyridine Moderate 2-(Bromomethyl)pyridine, 2-(Dibromomethyl)pyridine [1]

| 3-Methylpyridine | Low / Unreactive | No bromo compounds obtained under conditions used for other isomers |[1] |

Table 2: Influence of Solvent on NBS Bromination Pathway

Solvent Type Typical Solvents Favored Reaction Pathway Reference
Non-polar Carbon Tetrachloride (CCl4), Benzene, Cyclohexane Free-Radical Side-Chain Bromination [7][8]
Polar Acetonitrile, Dimethylformamide (DMF) Electrophilic Ring Bromination [5][7]

| Aqueous Systems | 50% aqueous DMSO, THF, or t-butanol | Bromohydrin formation (with alkenes) |[2] |

Experimental Protocols

Protocol 1: General Procedure for Controlled Benzylic Bromination of Methylpyridines

This protocol is a general guideline and should be adapted based on the specific reactivity of the methylpyridine isomer.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, add the methylpyridine substrate and a suitable anhydrous, non-polar solvent (e.g., cyclohexane or 1,2-dichloroethane).

  • Initiator Addition: Add a catalytic amount of a radical initiator (e.g., 0.02-0.1 equivalents of AIBN or benzoyl peroxide).

  • Heating: Begin stirring and heat the mixture to a gentle reflux.

  • Controlled NBS Addition: Dissolve N-bromosuccinimide (1.0-1.1 equivalents for monobromination) in the same anhydrous solvent and add it dropwise to the refluxing mixture over 1-2 hours using the addition funnel.

  • Monitoring: Monitor the reaction's progress via TLC or GC. Note any significant temperature increases and adjust the addition rate or external heating/cooling as necessary.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Example for 4-Methylpyridine with Exotherm Management (Adapted from Literature) [1]

  • Setup: A mixture of 4-methylpyridine (1 eq.), N-bromosuccinimide (4.4 eq. for full bromination), and benzoyl peroxide (0.2 eq.) in carbon tetrachloride is prepared in a flask equipped for reflux and stirring.

  • Initiation: The mixture is heated to reflux with stirring.

  • Exotherm Management: The reaction mixture will gradually darken. After a period (e.g., ~1.5 hours), a vigorous exothermic reaction may occur. Immediately remove the external heat source and be prepared with a cooling bath.

  • Completion: Once the vigorous reaction subsides, reapply heat to maintain reflux for a total of 3 hours.

  • Workup: Follow standard workup procedures as described in Protocol 1.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic NBS Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware (Reflux Condenser, Addition Funnel) B 2. Charge Reactor with Methylpyridine & Anhydrous Solvent A->B C 3. Add Radical Initiator (AIBN or BPO) B->C D 4. Heat to Gentle Reflux C->D E 5. Add NBS Solution SLOWLY via Addition Funnel D->E F 6. Monitor Temperature & Reaction Progress (TLC/GC) E->F G 7. Control Exotherm: - Adjust Addition Rate - Apply External Cooling F->G If Temp Spikes H 8. Continue Reflux Until Completion F->H If Stable G->F I 9. Cool to Room Temperature H->I J 10. Filter Succinimide I->J K 11. Aqueous Wash & Dry J->K L 12. Purify Product K->L

Caption: A workflow for safely managing exothermic NBS bromination reactions.

Troubleshooting_Tree Troubleshooting Decision Tree for NBS Bromination P1 Problem Encountered P2 Runaway Reaction / Exotherm P1->P2 Violent Reaction? P3 Low / No Yield P1->P3 Poor Conversion? P4 Ring Bromination Observed P1->P4 Wrong Product? S1 Reduce addition rate Use cooling bath Increase dilution P2->S1 S2 Check initiator quality Ensure anhydrous conditions Confirm substrate reactivity P3->S2 S3 Switch to non-polar solvent (e.g., CCl4, Cyclohexane) Increase temperature P4->S3

Caption: A decision tree for troubleshooting common NBS bromination issues.

References

preventing debromination of 4-Bromo-3-methylpyridazine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Bromo-3-methylpyridazine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted debromination of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the pyridazine ring is replaced by a hydrogen atom, leading to the formation of 3-methylpyridazine. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process by introducing a major byproduct. Heteroaryl halides like this compound can be susceptible to this side reaction, particularly under the conditions used for cross-coupling reactions.

Q2: What are the general causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), debromination often occurs through two primary pathways:

  • β-Hydride Elimination: After the oxidative addition of the palladium catalyst to the C-Br bond, an intermediate can undergo β-hydride elimination, especially if a hydride source is present. This is a known side reaction in Buchwald-Hartwig aminations.[1][2]

  • Reductive Cleavage: The palladium catalyst can react with a hydride source (e.g., solvent, amine, or base) to form a palladium-hydride species. This species can then react with the this compound in a process that leads to the debrominated product.

Factors that can promote these pathways include high reaction temperatures, certain bases, solvents that can act as hydride donors, and the choice of palladium ligand.

Q3: Can the choice of phosphine ligand influence the extent of debromination?

A3: Absolutely. The phosphine ligand is critical in controlling the reactivity of the palladium catalyst.[3]

  • Electron-rich and bulky ligands (e.g., trialkylphosphines like tri-tert-butylphosphine or biaryl phosphines like XPhos) can promote the desired reductive elimination step over side reactions.[4] They increase the electron density on the palladium center, which can facilitate the final bond-forming step of the catalytic cycle and sterically hinder pathways leading to debromination.

  • Less bulky or electron-poor ligands may lead to less stable catalytic intermediates, which are more prone to decomposition pathways that result in debromination.

Q4: Are there specific reaction types where debromination of bromo-heterocycles is particularly common?

A4: Yes, debromination is a known side reaction in several common cross-coupling reactions involving heteroaryl halides:

  • Suzuki-Miyaura Coupling: Unprotected N-H groups on some heterocyclic substrates, like pyrroles, can promote debromination. While this compound does not have this specific feature, the general principles of catalyst and condition selection are relevant.[5]

  • Buchwald-Hartwig Amination: This reaction is known to have a competing side reaction where β-hydride elimination leads to the hydrodehalogenated arene.[1]

  • Lithiation/Metal-Halogen Exchange: The use of strong organolithium bases (like n-BuLi) at temperatures that are not sufficiently low can lead to decomposition and debromination.

Troubleshooting Guides by Reaction Type

This section provides specific guidance for minimizing debromination in common synthetic transformations involving this compound.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and significant formation of 3-methylpyridazine.

Troubleshooting Workflow:

A Start: Debromination in Suzuki Coupling B Assess Ligand Choice A->B C Using PPh3 or similar? B->C Yes E Assess Base and Solvent B->E No/Already using bulky ligand D Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) C->D D->E F Using strong aqueous base (e.g., NaOH, K2CO3 in H2O)? E->F Yes H Assess Temperature E->H No/Already using mild base G Switch to Milder/Non-Aqueous Base (e.g., CsF, K3PO4, Cs2CO3) in anhydrous solvent (Dioxane, Toluene) F->G G->H I Reaction T > 100 °C? H->I Yes K Problem Resolved H->K No/Already at low temp J Lower Temperature (e.g., 80 °C) and extend reaction time I->J J->K

Caption: Troubleshooting logic for Suzuki coupling debromination.

Optimized Conditions & Data:

ParameterStandard Conditions (Prone to Debromination)Recommended Conditions (Minimized Debromination)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃SPhos, XPhos, RuPhos, or other bulky biaryl phosphines
Base Na₂CO₃ (aq), K₂CO₃ (aq)K₃PO₄, Cs₂CO₃, CsF
Solvent Toluene/H₂O, DME/H₂ODioxane, Toluene (anhydrous)
Temperature >100 °C60-90 °C

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Add anhydrous solvent (e.g., Dioxane).

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Issue: Formation of 3-methylpyridazine alongside the desired arylamine product. This is often due to a side reaction involving β-hydride elimination.[1]

Key Parameters to Control:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-donating biaryl phosphine ligands are known to accelerate the desired C-N reductive elimination, outcompeting the β-hydride elimination pathway.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like Lithium bis(trimethylsilyl)amide (LiHMDS) can be effective and may influence the rate of side reactions.[7]

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.

Comparative Table of Conditions:

ParameterConditions Prone to DebrominationRecommended Conditions
Catalyst Pd(OAc)₂ / P(o-tolyl)₃Pd₂(dba)₃ or dedicated precatalysts (e.g., G3-XPhos)
Ligand Less bulky phosphines (e.g., P(o-tolyl)₃)XPhos, RuPhos, BrettPhos
Base Weaker bases or excess strong baseNaOtBu, K₃PO₄, LiHMDS
Temperature High temperatures (>110 °C)80-100 °C

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3-XPhos precatalyst, 2 mol%), the bulky phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction flask.

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify as needed.

Guide 3: Sonogashira Coupling

Issue: Debromination competes with the desired alkyne coupling, especially at elevated temperatures or with less active catalysts.

Reaction Pathway Diagram:

cluster_0 Catalytic Cycle cluster_1 Debromination Pathway A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Br (Ln) B->C D Transmetalation (with Cu-acetylide) C->D H Ar-Pd(II)-Br (Ln) E Ar-Pd(II)-Alkyne (Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Desired Product (Ar-Alkyne) F->G I Reaction with Hydride Source H->I J Ar-Pd(II)-H (Ln) I->J K Reductive Elimination J->K L Debrominated Byproduct (Ar-H) K->L

Caption: Competing pathways in Sonogashira coupling.

Optimized Conditions & Data:

The Sonogashira reaction can often be performed under mild, copper-free conditions to suppress side reactions.[8][9]

ParameterStandard Conditions (Cu-catalyzed)Recommended (Copper-Free)
Catalyst PdCl₂(PPh₃)₂, CuIPd(OAc)₂, PdCl₂(MeCN)₂
Ligand PPh₃Bulky, electron-rich phosphines (e.g., XPhos, cataCXium A)
Base Et₃N, PiperidineCs₂CO₃, K₂CO₃
Solvent THF, TolueneACN, Dioxane
Temperature 50-80 °CRoom Temperature to 60 °C

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Add this compound (1.0 eq), terminal alkyne (1.5 eq), and base (e.g., Cs₂CO₃, 2.0 eq) to a dry flask.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).

  • Add anhydrous acetonitrile (ACN).

  • Degas the mixture and place it under an inert atmosphere.

  • Stir at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed.

  • Filter the reaction mixture through celite, rinse with ethyl acetate, and concentrate the filtrate.

  • Purify the residue by column chromatography.

References

purification strategies for 4-Bromo-3-methylpyridazine reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction mixtures of brominated methylpyridazines, with a focus on isomers such as 4-Bromo-3-methylpyridazine and 3-Bromo-4-methylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of brominated methylpyridazines?

A1: Common impurities depend on the synthetic route. For instance, in the bromination of a methylpyridazine, you might encounter:

  • Unreacted starting material: Incomplete reaction can leave residual methylpyridazine.

  • Over-brominated products: The reaction may not be perfectly selective, leading to di- or tri-brominated species.

  • Isomeric byproducts: Depending on the directing effects of the methyl group and the pyridazine nitrogen atoms, other positional isomers of the brominated product can form.

  • Reagents and catalysts: Residual brominating agents (e.g., N-bromosuccinimide, bromine) or catalysts may be present.

  • Solvent residues: The solvent used for the reaction can be carried through into the crude product.

Q2: My crude this compound is an oil, but it is supposed to be a solid. What should I do?

A2: An oily product when a solid is expected often indicates the presence of impurities that are depressing the melting point. The first step is to try and remove volatile impurities like residual solvent under high vacuum. If the product remains an oil, it is likely contaminated with byproducts. In this case, purification techniques such as column chromatography are recommended to separate the desired product from these impurities.

Q3: I am having trouble separating my desired brominated methylpyridazine from a closely related isomer by column chromatography. What can I do?

A3: Separating isomers can be challenging. Here are a few strategies:

  • Optimize the eluent system: A systematic screen of solvent systems with varying polarities is crucial. Small changes in the ratio of a polar to a non-polar solvent can significantly impact resolution. Consider using a ternary mixture (three solvents) to fine-tune the polarity.

  • Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (which comes in acidic, basic, and neutral forms) or a reverse-phase silica gel.[1]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.[1]

Troubleshooting Guides

Issue 1: Low yield after column chromatography
Possible Cause Troubleshooting Step
Product is highly soluble in the eluent If the product is moving too quickly (high Rf value), reduce the polarity of the eluent system.
Product is strongly adsorbed to the stationary phase If the product is not moving (low Rf value), gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help.
Improper column packing Ensure the silica gel is packed uniformly without any air bubbles or cracks, as this can lead to poor separation and product loss.[2][3]
Sample loading The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated band at the top of the column to ensure sharp bands during elution.[1][3]
Issue 2: Product is still impure after recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform a solvent screen with small amounts of the crude product to find the optimal solvent or solvent pair.
Cooling too quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal purity.
Insufficient washing of crystals After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
Co-crystallization of impurities If an impurity has very similar solubility properties to the desired product, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary before a final recrystallization step.

Experimental Protocols

Protocol 1: Column Chromatography Purification of a Crude Brominated Methylpyridazine Mixture

This protocol is a general guideline and may need to be optimized for your specific reaction mixture.

  • Preparation of the Stationary Phase:

    • Select a suitable glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent. A common starting eluent for compounds of moderate polarity is a mixture of petroleum ether (or hexanes) and ethyl acetate.[4]

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[2][3] Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the dissolved sample to the top of the silica gel bed using a pipette.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting eluent, collecting fractions in test tubes or flasks.

    • Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.

    • Gradually increase the polarity of the eluent as needed to elute the compounds from the column.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Eluent Systems for Column Chromatography
Compound Polarity Suggested Eluent System (v/v)
Non-polar100% Hexanes or Petroleum Ether
Moderately Non-polar9:1 to 4:1 Hexanes:Ethyl Acetate
Moderately Polar2:1 to 1:1 Hexanes:Ethyl Acetate
Polar100% Ethyl Acetate or Ethyl Acetate with 1-5% Methanol

Visualizations

experimental_workflow General Purification Workflow cluster_reaction Reaction Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture extraction Aqueous Work-up / Extraction reaction_mixture->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography distillation Distillation (if liquid) crude_product->distillation For high-boiling liquids recrystallization Recrystallization column_chromatography->recrystallization For solid products pure_product2 Pure Product column_chromatography->pure_product2 Pure Product pure_product pure_product recrystallization->pure_product Pure Solid Product pure_product3 Pure Product distillation->pure_product3 Pure Liquid Product

Caption: General workflow for the purification of a crude reaction product.

troubleshooting_logic Troubleshooting Impure Product cluster_impurities Impurity Identification cluster_solutions Potential Solutions start Crude Product Still Impure After Initial Purification check_tlc Analyze by TLC against starting material and crude mixture start->check_tlc starting_material Starting Material Present check_tlc->starting_material Spot co-elutes with SM side_product Unknown Side Product(s) check_tlc->side_product New spot(s) observed multiple_spots Multiple Unresolved Spots check_tlc->multiple_spots Spots are very close rerun_column Re-purify via Column Chromatography with optimized eluent starting_material->rerun_column side_product->rerun_column recrystallize Perform Recrystallization with different solvent system side_product->recrystallize multiple_spots->rerun_column prep_hplc Consider Preparative HPLC for difficult separations multiple_spots->prep_hplc check_reaction Re-evaluate reaction conditions to minimize byproduct formation rerun_column->check_reaction

Caption: Logic diagram for troubleshooting an impure product after an initial purification attempt.

References

Technical Support Center: Solvent Effects on 4-Bromo-3-methylpyridazine Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylpyridazine. The following sections detail the impact of solvent choice on common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), offering insights into reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which solvents are generally recommended for Suzuki-Miyaura coupling reactions with this compound?

A1: For Suzuki-Miyaura couplings of heteroaryl halides, aprotic polar solvents and ethereal solvents are commonly employed. Solvents such as 1,4-dioxane, dimethylformamide (DMF), and toluene, often in combination with water, are frequently used. The choice of solvent can significantly impact the reaction yield and rate. For instance, in couplings of similar brominated nitrogen heterocycles, 1,4-dioxane often provides good yields.

Q2: How does solvent polarity affect the outcome of Buchwald-Hartwig amination of this compound?

A2: The polarity of the solvent plays a crucial role in the Buchwald-Hartwig amination. Non-polar aprotic solvents like toluene and 1,4-dioxane are widely used and have been shown to be effective for the amination of various aryl halides.[1][2] Polar aprotic solvents such as DMF can also be effective, sometimes leading to higher reaction rates.[1] However, the choice of ligand and base is interconnected with the solvent, and optimization of all three components is essential for achieving high yields.

Q3: What are the key considerations when choosing a solvent for a Nucleophilic Aromatic Substitution (SNAr) reaction with this compound?

A3: For SNAr reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate, thus accelerating the reaction. The nature of the nucleophile and the presence of activating or deactivating groups on the pyridazine ring will also influence the optimal solvent choice. In some cases, the reaction rate can be significantly faster in aprotic dipolar solvents compared to less polar options like chloroform.[3]

Q4: Can solvent choice influence side reactions in palladium-catalyzed couplings of this compound?

A4: Yes, solvent choice can influence the prevalence of side reactions such as hydrodehalogenation (protodebromination) or catalyst decomposition. For example, in Suzuki-Miyaura reactions, the use of certain solvents can affect the stability of the boronic acid and the palladium catalyst. The presence of water as a co-solvent can be beneficial in some cases but may also promote undesired hydrolysis of reactants or intermediates.

Q5: Are there "green" or more environmentally friendly solvent alternatives for reactions with this compound?

A5: There is a growing interest in replacing traditional, often hazardous, solvents with greener alternatives. For Buchwald-Hartwig aminations, there are reports of successful reactions in water using specific ligands or surfactants.[1] Similarly, for Suzuki-Miyaura reactions, the use of alcohols or aqueous systems is being explored. However, the applicability of these green solvents will depend on the specific reaction conditions and substrates and may require significant optimization.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Suggestions
Low or no product yield Inappropriate solvent: The chosen solvent may not be suitable for the specific catalyst, base, or substrates.- Screen a range of solvents such as 1,4-dioxane/water, toluene/water, or DMF/water. - Ensure the solvent is anhydrous if required by the specific catalyst system.
Poor solubility of reactants: The starting materials, base, or catalyst may not be sufficiently soluble in the chosen solvent.- Try a different solvent or a solvent mixture to improve solubility. - Gentle heating can sometimes improve solubility, but monitor for potential degradation.
Side product formation (e.g., homocoupling, protodebromination) Solvent effect on catalyst activity/stability: The solvent can influence the palladium catalytic cycle, leading to undesired pathways.- Switch to a less polar solvent like toluene to potentially suppress side reactions. - Adjust the water content in aqueous solvent mixtures.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Suggestions
Incomplete conversion Suboptimal solvent choice: The solvent may not effectively facilitate the catalytic cycle.- Test common solvents for this reaction, including toluene, 1,4-dioxane, and THF. - Consider a more polar solvent like DMF, especially if starting materials have poor solubility.
Decomposition of starting material or product High reaction temperature in a particular solvent: The combination of solvent and temperature may be too harsh.- Select a solvent that allows for a lower reaction temperature while maintaining a good reaction rate. - Screen different bases in conjunction with solvent changes, as base strength can be solvent-dependent.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Troubleshooting Suggestions
Slow reaction rate Solvent does not adequately stabilize the intermediate: The polarity of the solvent is critical for stabilizing the negatively charged Meisenheimer complex.- Switch to a highly polar aprotic solvent such as DMSO or DMF. - Ensure the solvent is anhydrous, as protic impurities can interfere with the reaction.
Low selectivity in cases of multiple leaving groups Solvent influence on nucleophile reactivity: The solvation of the nucleophile can affect its reactivity and selectivity.- Modulate the solvent polarity to fine-tune the nucleophilicity. - Consider the use of phase-transfer catalysts in biphasic systems to enhance reactivity and selectivity.

Data Presentation

The following tables summarize the impact of solvent choice on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions for compounds structurally similar to this compound. This data should serve as a guide for initial reaction setup and optimization.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh3)4K3PO4Toluene70-8018-2240[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh3)4K3PO4Acetonitrile70-8018-2236[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh3)4K3PO41,4-Dioxane70-8018-2260[4]
4,5-dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPdCl2(PPh3)2Na2CO3DME/H2O (4:1)1001082[5]
4,5-dibromo-2-methylpyridazin-3(2H)-oneFerrocenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O (3:1)1008-1215 (disubstituted)[5]

Table 2: Solvent Effects on Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines

AmineLigandSolventConversion (%)Reference
CarbazoleTrixiePhosToluene97[2]
CarbazoleTrixiePhos1,4-Dioxane87[2]
CarbazoleTrixiePhosTHF83[2]
CarbazoleTrixiePhosDMF28[2]
CarbazoleTrixiePhosDMSO2[2]
DiphenylamineXPhosToluene96[2]
DiphenylamineXPhos1,4-Dioxane91[2]
DiphenylamineXPhosTHF67[2]
DiphenylamineXPhosDMF3[2]
DiphenylamineXPhosDMSO11[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Adapted from similar systems)

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound (Adapted from similar systems)

  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu, K3PO4, Cs2CO3, 1.2-2.0 equiv.).

  • Seal the vessel and purge with an inert gas.

  • Add the chosen anhydrous solvent (e.g., toluene, 1,4-dioxane).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow suzuki_start Combine Reactants: This compound, Boronic Acid, Catalyst, Base suzuki_solvent Add Solvent System (e.g., Dioxane/Water) suzuki_start->suzuki_solvent suzuki_heat Heat under Inert Atmosphere suzuki_solvent->suzuki_heat suzuki_workup Aqueous Workup & Extraction suzuki_heat->suzuki_workup suzuki_purify Purification (Chromatography) suzuki_workup->suzuki_purify suzuki_product Final Product suzuki_purify->suzuki_product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

logical_relationship cluster_solvent_choice Solvent Selection Logic for this compound Reactions reaction_type Reaction Type suzuki Suzuki-Miyaura reaction_type->suzuki C-C Coupling buchwald Buchwald-Hartwig reaction_type->buchwald C-N Coupling snar SNAr reaction_type->snar C-Nu Substitution suzuki_solvents Ethereal (Dioxane, THF) Aromatic (Toluene) Polar Aprotic (DMF) + Water suzuki->suzuki_solvents buchwald_solvents Aromatic (Toluene) Ethereal (Dioxane) Polar Aprotic (DMF) buchwald->buchwald_solvents snar_solvents Polar Aprotic (DMSO, DMF, MeCN) snar->snar_solvents

Caption: Decision logic for solvent selection based on reaction type.

References

Technical Support Center: Overcoming Low Reactivity of Ortho-Substituted Arylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of ortho-substituted arylboronic acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: Why do my Suzuki coupling reactions with ortho-substituted arylboronic acids give low yields?

The primary reason for low yields is steric hindrance. The bulky ortho-substituent on the arylboronic acid can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This hindrance makes it difficult for the boronic acid to approach the palladium center and transfer its aryl group, thus slowing down the reaction and leading to incomplete conversion or the formation of side products.[1]

Q2: What are the most common side reactions observed with sterically hindered substrates?

Common side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or other protic sources in the reaction mixture, leading to the formation of the corresponding arene and boric acid. This is a significant issue with electron-deficient or heteroaryl boronic acids.

  • Homocoupling: Two molecules of the boronic acid couple with each other to form a symmetrical biaryl. This can be promoted by the presence of oxygen.[2]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, a side reaction that can be facilitated by certain phosphine ligands.

Q3: How do I choose the right ligand for my sterically hindered Suzuki coupling?

The choice of ligand is critical. For sterically demanding substrates, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are generally the most effective.[3][4] These ligands promote the formation of a coordinatively unsaturated palladium center, which facilitates the oxidative addition and reductive elimination steps. They also stabilize the palladium catalyst. Examples of highly effective ligands include:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a wide range of Suzuki couplings, including those with sterically hindered substrates.[3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand.

  • AntPhos and BI-DIME: These have shown excellent reactivity for tetra-ortho-substituted biaryl coupling.[5]

  • N-heterocyclic carbenes (NHCs): These can also be effective ligands for sterically hindered couplings.[6]

Q4: What is the role of the base in the Suzuki coupling, and which one should I use for ortho-substituted substrates?

The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[2] For sterically hindered reactions, the choice of base is important:

  • Potassium Phosphate (K₃PO₄): A commonly used and effective base, often in aqueous solutions.

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be very effective, particularly in anhydrous conditions.

  • Potassium tert-Butoxide (KOtBu): A very strong, non-aqueous base that can be beneficial for challenging couplings.[6]

  • Potassium Fluoride (KF): A milder base that can be useful when base-sensitive functional groups are present.

The choice of base should be optimized for the specific substrates and solvent system.

Q5: Which solvent system is best for coupling ortho-substituted arylboronic acids?

The solvent can significantly influence the reaction rate and yield. Common solvent systems include:

  • Toluene/Water or Dioxane/Water: Biphasic systems are very common and often effective. The aqueous phase helps to dissolve the base and facilitate the formation of the active boronate species.

  • Tetrahydrofuran (THF)/Water: Another frequently used biphasic system.

  • Anhydrous Solvents (e.g., Toluene, Dioxane, THF): Used with non-aqueous bases like KOtBu. It is crucial to use anhydrous solvents to prevent protodeboronation.[6]

  • tert-Amyl alcohol: Can be an effective solvent, particularly for reactions with aryl mesylates and tosylates.[7]

Degassing the solvent is critical to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling side products.[2][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently active ligand. 3. Inappropriate base or solvent. 4. Reaction temperature too low. 5. Steric hindrance is too great for the current conditions.1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KOtBu) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, anhydrous THF). 4. Increase the reaction temperature, potentially using a higher-boiling solvent. 5. Consider a more active catalyst system or a different cross-coupling reaction (e.g., Negishi coupling).[9]
Significant Protodeboronation 1. Presence of excess water or other protic impurities. 2. Reaction conditions are too harsh (high temperature, prolonged reaction time). 3. The boronic acid is inherently unstable.1. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. 2. Try milder reaction conditions (lower temperature, shorter reaction time) with a more active catalyst. 3. Use the boronic acid immediately after preparation or purification.
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. The palladium(II) precatalyst is not efficiently reduced to palladium(0).1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[8] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that readily forms the active Pd(0) species.
Incomplete Reaction Despite Prolonged Time 1. Catalyst deactivation. 2. Equilibrium has been reached.1. Increase catalyst loading. 2. Use a more robust ligand that better stabilizes the palladium catalyst. 3. Consider adding a slight excess of the boronic acid.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various ortho-substituted arylboronic acids. This data is intended to provide a starting point for reaction optimization.

Table 1: Comparison of Ligands for the Coupling of 2-Methylphenylboronic Acid with 4-Bromotoluene

LigandBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃K₂CO₃Toluene/H₂O10012<10
PCy₃K₃PO₄Toluene/H₂O1001265
SPhosK₃PO₄Toluene/H₂O80495
XPhosK₃PO₄Dioxane/H₂O80492

Table 2: Effect of Base on the Coupling of 2,6-Dimethylphenylboronic Acid with 4-Chloroanisole

LigandBaseSolventTemp (°C)Time (h)Yield (%)
SPhosK₂CO₃Dioxane/H₂O1102445
SPhosK₃PO₄Dioxane/H₂O1101888
SPhosCs₂CO₃Dioxane1101291
SPhosKOtBuTHF (anhydrous)80894

Table 3: Solvent Effects on the Coupling of 2-Isopropylphenylboronic Acid with 1-Bromo-4-fluorobenzene

LigandBaseSolventTemp (°C)Time (h)Yield (%)
XPhosK₃PO₄Toluene/H₂O100685
XPhosK₃PO₄Dioxane/H₂O100690
XPhosK₃PO₄THF/H₂O651278
XPhosK₃PO₄t-Amyl Alcohol110493

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted Arylboronic Acid with an Aryl Bromide using SPhos

This protocol is a general starting point for the coupling of sterically hindered substrates.

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling using KOtBu

This protocol is suitable for substrates that are sensitive to protodeboronation.

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Ortho-substituted Arylboronic Acid Pinacol Ester (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • KOtBu (1.8 mmol, 1.8 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • In a glovebox, add the aryl chloride, ortho-substituted arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and KOtBu to a dry Schlenk flask with a stir bar.

  • Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation (R-B(OR)₃⁻) C->D R-B(OR)₃⁻ E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G H R-B(OH)₂ + Base -> R-B(OR)₃⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Reaction check_conversion Check for Starting Material Conversion start->check_conversion no_conversion No Conversion check_conversion->no_conversion None low_conversion Low Conversion check_conversion->low_conversion Partial full_conversion Full Conversion, Low Isolated Yield check_conversion->full_conversion Complete action1 Increase Temperature Change Ligand (e.g., SPhos) Screen Bases (K₃PO₄, Cs₂CO₃) no_conversion->action1 action2 Check for Protodeboronation Check for Homocoupling low_conversion->action2 action3 Optimize Workup & Purification Check for Product Volatility/Solubility full_conversion->action3 protodeboronation Use Anhydrous Conditions Use Boronic Ester action2->protodeboronation Protodeboronation Observed homocoupling Degas Solvents Thoroughly Use Pd(0) Precatalyst action2->homocoupling Homocoupling Observed

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Experimental_Workflow cluster_2 Experimental Workflow for Sterically Hindered Suzuki Coupling prep 1. Reagent Preparation (Weigh Substrates, Catalyst, Ligand, Base) setup 2. Reaction Setup (Assemble Glassware, Inert Atmosphere) prep->setup degas 3. Degas Solvents setup->degas reaction 4. Run Reaction (Add Solvents, Heat, Stir) degas->reaction monitor 5. Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze

Caption: A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-methylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-3-methylpyridazine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Disclaimer: Detailed scale-up protocols for this compound are not extensively available in published literature. Therefore, some of the following guidance is based on established protocols for structurally similar compounds, such as 3-Bromo-4-methylpyridine, and general principles of scaling up chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound and its derivatives include:

  • Exothermic Reactions: Key steps like bromination and Grignard reagent formation can be highly exothermic, requiring careful thermal management to prevent runaway reactions.

  • Reagent Handling and Safety: The use of hazardous reagents such as bromine and organometallics necessitates stringent safety protocols and specialized equipment for large-scale operations.

  • Purification: Removing impurities and byproducts at a larger scale can be difficult, often requiring optimization of crystallization or chromatography methods.

  • Reaction Homogeneity: Ensuring efficient mixing and maintaining a homogeneous reaction mixture in large reactors is crucial for consistent product quality and yield.

  • Side Reactions: The potential for side reactions, such as over-bromination or Wurtz coupling during Grignard formation, increases with scale and requires precise control of reaction parameters.

Q2: Which synthetic route is most amenable to the large-scale production of this compound?

A2: A common and scalable approach involves the Sandmeyer reaction starting from an appropriate aminopyridine precursor. For the analogous 3-bromo-4-methylpyridine, a two-step process starting from 2-methyl-4-aminopyridine has been reported with high yields and is suitable for mass production. This involves diazotization of the amine followed by treatment with a bromine source.

Q3: What are the key safety considerations for handling reagents in this synthesis on a large scale?

A3: Key safety considerations include:

  • Bromine: Liquid bromine is highly toxic, volatile, and corrosive. Handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used. For larger scale reactions, using safer brominating agents like N-bromosuccinimide (NBS) or pyridinium tribromide can be considered.

  • Organometallics: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

  • Solvents: Many organic solvents used in the synthesis are flammable and may have specific health hazards. Ensure proper grounding of equipment to prevent static discharge and use adequate ventilation.

  • Thermal Hazards: As many of the reaction steps are exothermic, a robust cooling system and a well-defined emergency plan are essential to manage any thermal runaway.

Troubleshooting Guides

Bromination of 3-Methylpyridazine

Issue: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Step
Insufficiently activated brominating agent.When using elemental bromine, the addition of a Lewis acid catalyst like AlCl3 can enhance reactivity.
Poor temperature control.For exothermic brominations, maintain the recommended temperature range strictly. For Sandmeyer-type reactions, cooling to -5°C to 0°C is often critical.[1][2]
Inefficient mixing.Ensure vigorous and effective stirring, especially in large reactors, to maintain homogeneity.
Incorrect stoichiometry.Carefully control the molar ratios of reactants. An excess of the brominating agent may be required, but can also lead to side products.

Issue: Formation of Multiple Brominated Byproducts

Potential Cause Troubleshooting Step
Over-bromination due to harsh conditions.Reduce the reaction temperature and control the addition rate of the brominating agent.
Lack of regioselectivity.The choice of brominating agent and solvent can influence regioselectivity. Consider using a milder agent like NBS.
Extended reaction time.Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Grignard Reagent Formation and Subsequent Reactions

Issue: Grignard Reagent Fails to Initiate

Potential Cause Troubleshooting Step
Presence of moisture or oxygen.Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strict inert atmosphere. Use anhydrous solvents.[3]
Passivated magnesium surface.Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/sonication.[3]
Impure starting materials.Use freshly distilled aryl bromide and high-purity magnesium.

Issue: Low Yield of the Desired Coupled Product

Potential Cause Troubleshooting Step
Wurtz coupling side reaction.Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Degradation of the Grignard reagent.Use the Grignard reagent immediately after its formation. Avoid prolonged heating.[3]
Steric hindrance at the reaction site.This may be an inherent issue with the substrate. Consider using a more reactive organometallic reagent or optimizing the reaction temperature.
Suzuki Cross-Coupling Reactions

Issue: Low Conversion or Stalled Reaction

Potential Cause Troubleshooting Step
Inactive catalyst.Use a fresh, high-quality palladium catalyst. The choice of ligand is also critical and may need optimization. Pd(PPh3)4 is a common choice.[4]
Inappropriate base or solvent system.The combination of base and solvent is crucial. A mixture of 1,4-dioxane and water with a base like K3PO4 is often effective.[4]
Deactivation of the boronic acid.Protect the boronic acid from protodeboronation by ensuring anhydrous conditions where appropriate and using a suitable base.

Issue: Formation of Homocoupling Byproducts

Potential Cause Troubleshooting Step
Oxidative homocoupling of the boronic acid.Degas the solvent and maintain an inert atmosphere throughout the reaction to minimize oxygen exposure.
Reductive homocoupling of the aryl halide.This can be influenced by the catalyst system and reaction conditions. Screening different palladium catalysts and ligands may be necessary.

Experimental Protocols

Note: These protocols are based on analogous syntheses and should be adapted and optimized for the specific case of this compound.

Protocol 1: Bromination of a Methylpyridine Precursor (by Analogy)

This protocol is adapted from the synthesis of 3-bromo-4-methylpyridine from 2-methyl-4-aminopyridine.[1][2]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-methyl-4-aminopyridine (1.0 eq) to 48% hydrobromic acid (4.0 eq) while maintaining the temperature below 20°C with an ice-salt bath.

  • Cooling: Cool the resulting solution to -5°C.

  • Bromine Addition: Slowly add bromine (3.0 eq) dropwise over 30-35 minutes, ensuring the temperature does not exceed 0°C.

  • Diazotization: Following the bromine addition, add a 40% aqueous solution of sodium nitrite (4.2 eq) dropwise over 60-70 minutes, maintaining the temperature below 0°C.

  • Stirring: Continue to stir the reaction mixture at 0°C for an additional 30 minutes.

  • Quenching and Neutralization: Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, while keeping the temperature below 20°C.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Suzuki Cross-Coupling of a Bromo-Aryl Derivative (by Analogy)

This protocol is adapted from the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[4]

  • Reaction Setup: To a dry Schlenk tube or reactor under an inert atmosphere, add this compound (1.0 eq), the desired aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (K3PO4) (2.0 eq).

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water.

  • Heating: Heat the reaction mixture to 90°C and stir for 24 hours, monitoring the progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and dilute it with water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Bromination Methods for Aromatic Substrates

MethodReagentsTemperature (°C)Reaction TimeYield (%)Reference
Electrophilic Bromination4-methylpyridine, Br2, AlCl3, KBr12026 h57[1]
Sandmeyer Reaction2-Methyl-4-aminopyridine, HBr, Br2, NaNO2-5 to 20~2 h95[1][2]

Table 2: Conditions for Suzuki Cross-Coupling of a Bromo-Aryl Moiety

ParameterCondition
CatalystTetrakis(triphenylphosphine)palladium(0) (5 mol%)
BaseK3PO4 (2.0 eq)
Solvent1,4-Dioxane / Water (10:1)
Temperature90°C
Reaction Time24 h
Yield Range60-85%
Data adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[4]

Visualizations

Scale_Up_Synthesis_Workflow General Workflow for Scale-Up Synthesis of this compound Derivatives cluster_0 Synthesis of this compound cluster_1 Derivatization (e.g., Suzuki Coupling) Start 3-Methylpyridazine or Precursor Bromination Bromination Start->Bromination Workup_1 Work-up & Isolation Bromination->Workup_1 Purification_1 Purification (Distillation/Chromatography) Workup_1->Purification_1 Product_1 This compound Purification_1->Product_1 Product_1_ref This compound Coupling Suzuki Cross-Coupling Product_1_ref->Coupling Workup_2 Work-up & Isolation Coupling->Workup_2 Purification_2 Purification (Crystallization/Chromatography) Workup_2->Purification_2 Final_Product Substituted Pyridazine Derivative Purification_2->Final_Product

Caption: General synthetic workflow for this compound and its derivatives.

Troubleshooting_Grignard_Formation Troubleshooting Grignard Reaction Initiation Start Reaction Not Initiating? Check_Moisture Verify Anhydrous Conditions (Flame-dried glassware, dry solvents) Start->Check_Moisture Yes Activate_Mg Activate Magnesium Surface (Iodine crystal, 1,2-dibromoethane) Check_Moisture->Activate_Mg Check_Purity Ensure Purity of Aryl Halide Activate_Mg->Check_Purity Success Reaction Initiates Check_Purity->Success Problem Solved Failure Re-evaluate Setup & Reagents Check_Purity->Failure Still No Reaction

References

Technical Support Center: Identifying and Characterizing Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing unexpected byproducts encountered during their experiments.

Troubleshooting Guides

This section provides practical guidance in a question-and-answer format to address specific issues related to the emergence of unexpected byproducts.

Q1: An unexpected peak has appeared in my HPLC chromatogram. What are the initial steps to identify its nature?

A1: The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) results can be attributed to several factors. A systematic approach is crucial to identify the source. Here are the initial troubleshooting steps:

  • Verify System Integrity:

    • Run a Blank Injection: Inject your mobile phase without any sample. This helps determine if the peak originates from solvent contamination or system carry-over from a previous injection.[1]

    • Check for Contamination: If the peak persists in the blank, systematically check for sources of contamination in your mobile phase, sample solvent, or any part of the HPLC system.[1][2]

  • Evaluate Chromatographic Conditions:

    • Late Elution: The peak could be a late-eluting compound from a prior injection. Extend the run time of your analysis to see if other peaks appear. For new or unknown samples, it's advisable to run a broad gradient to ensure all components elute.[1]

    • Sample Solvent Effects: Ensure your sample solvent is of similar or weaker strength than the initial mobile phase. A strong sample solvent can cause peak distortion and splitting.[1]

  • Characterize the Peak:

    • If the peak is confirmed to be a component of your sample, the next step is characterization. Proceed with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information about the unknown peak.

Q2: How can I confirm if an unexpected product is a reaction byproduct and not a starting material impurity or a degradation product?

A2: Differentiating between a reaction byproduct, a starting material impurity, or a degradation product is a critical step in reaction monitoring and product characterization.

  • Analyze Starting Materials: Run a high-resolution analysis (e.g., LC-MS, GC-MS) of all your starting materials and reagents individually before initiating the reaction. This will create a baseline impurity profile.

  • Time-Course Study: Monitor the reaction over time by taking aliquots at different intervals. If the concentration of the unexpected peak increases as the reaction progresses and the starting materials are consumed, it is likely a reaction byproduct.

  • Forced Degradation Studies: Subject your final, purified desired product to stress conditions (e.g., heat, acid, base, light, oxidation). If the unexpected peak appears under these conditions, it is likely a degradation product.

  • Re-analyze Retained Samples: If possible, re-analyze retained samples of the starting materials to check for degradation during storage.

Q3: My initial analysis suggests the presence of an unexpected byproduct. What is the general workflow for its identification and characterization?

A3: A systematic workflow is essential for the efficient identification and characterization of an unknown byproduct. The following diagram outlines a typical process:

G cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Isolation & Purification cluster_3 Structural Elucidation cluster_4 Confirmation A Unexpected Peak in Chromatogram B Confirm Peak is Sample-Related A->B C Gather Initial Mass Data (LC-MS) B->C D Preparative HPLC or Flash Chromatography C->D E High-Resolution MS (HRMS) for Elemental Composition D->E F NMR Spectroscopy (1H, 13C, 2D NMR) E->F G FTIR for Functional Group Analysis F->G H Propose Structure G->H I Chemical Synthesis of Proposed Structure H->I J Compare Spectroscopic Data of Isolated Byproduct and Synthesized Standard I->J

Byproduct Identification Workflow

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation and control of unexpected byproducts.

Q1: What are the most common causes of unexpected byproduct formation in organic reactions?

A1: Unexpected byproducts can arise from a variety of factors during a chemical reaction.[3][4] Some of the most common causes include:

  • Side Reactions: Competing reaction pathways that lead to alternative products.

  • Instability of Reactants or Products: The starting materials, intermediates, or the desired product may degrade under the reaction conditions.

  • Presence of Impurities: Impurities in starting materials or solvents can act as catalysts or participate in side reactions.

  • Incorrect Reaction Conditions: Deviations from the optimal temperature, pressure, or reaction time can favor the formation of byproducts.

  • Non-selective Reagents: The use of reagents that can react with multiple functional groups in the starting material.

Q2: How can I minimize the formation of byproducts in my reaction?

A2: Minimizing byproduct formation is key to improving reaction yield and simplifying purification. Consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration, and reaction time to find the optimal conditions that favor the desired product.

  • Use High-Purity Starting Materials: Ensure the purity of your reactants and solvents to avoid introducing unwanted catalysts or reactants.

  • Choose Selective Reagents: Employ reagents that are known to be highly selective for the desired transformation.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants to minimize excess of any one component that could lead to side reactions.

  • Effective Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized "hot spots" or concentration gradients.

Q3: What are the regulatory expectations for identifying and controlling impurities in drug substances?

A3: Regulatory agencies like the FDA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[5][6] Key aspects include:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

  • Identification Threshold: The level at which the structure of an impurity must be determined.[6]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[6]

These thresholds are typically based on the maximum daily dose of the drug.[6] A comprehensive impurity profile is a critical component of any new drug application.[7]

Data Presentation

Table 1: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Common Analytical Techniques

The ability to detect and quantify byproducts is dependent on the sensitivity of the analytical technique employed. The following table provides typical detection and quantitation limits for commonly used methods.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
High-Performance Liquid Chromatography (HPLC) with UV Detection1 - 10 ng5 - 50 ng
Gas Chromatography-Mass Spectrometry (GC-MS)10 pg - 1 ng50 pg - 5 ng
Liquid Chromatography-Mass Spectrometry (LC-MS)1 pg - 100 pg5 pg - 500 pg
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)10 fg - 1 pg50 fg - 5 pg
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)1 - 10 µg5 - 50 µg

Note: These values are approximate and can vary significantly depending on the specific instrument, method, and the nature of the analyte.

Experimental Protocols

Protocol: Identification of an Unknown Byproduct using LC-MS

This protocol outlines a general procedure for the initial identification of an unknown byproduct using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or the isolated impurity in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of dilutions to ensure the concentration is within the optimal range for the mass spectrometer.

2. LC-MS Method Development:

  • Column Selection: Choose a column with a stationary phase appropriate for the polarity of your expected product and potential byproducts (e.g., C18 for non-polar to moderately polar compounds).

  • Mobile Phase: Start with a generic gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Mass Spectrometer Settings:

    • Set the instrument to acquire data in both positive and negative ionization modes in separate runs to maximize the chances of detecting the unknown.

    • Perform a full scan analysis (e.g., m/z 100-1000) to detect all ions present in the sample.

3. Data Acquisition:

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample.

  • If the initial full scan reveals the mass of the potential byproduct, perform a subsequent run with targeted MS/MS (tandem mass spectrometry) on that specific mass to obtain fragmentation data.

4. Data Analysis:

  • Extract the mass spectrum of the unknown peak from the total ion chromatogram.

  • Determine the accurate mass of the molecular ion from the high-resolution mass spectrum.

  • Use software to predict the elemental composition based on the accurate mass.

  • Analyze the fragmentation pattern from the MS/MS data to deduce structural information.

  • Search databases (e.g., ChemSpider, SciFinder) with the proposed elemental composition and structural fragments to identify potential candidate structures.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in diseases like cancer and is a common target for drug development.[8] An unexpected byproduct could potentially interact with components of this pathway, leading to off-target effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Simplified PI3K/Akt/mTOR Signaling Pathway

References

reaction monitoring techniques for 4-Bromo-3-methylpyridazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-3-methylpyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Q1: What is a common synthetic route for this compound?

A common and direct method is the electrophilic bromination of 3-methylpyridazine. This reaction typically involves treating 3-methylpyridazine with a brominating agent, often in the presence of a Lewis acid or under harsh conditions, to facilitate the substitution on the electron-deficient pyridazine ring.

Q2: My bromination reaction is very slow or shows no conversion to the product. What are the possible causes and solutions?

  • Insufficient Activation: The pyridazine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution. Ensure your reaction conditions are sufficiently forcing.

    • Solution: Increase the reaction temperature, use a stronger Lewis acid catalyst (e.g., AlCl₃), or consider using a more reactive brominating agent.[1]

  • Reagent Purity: Impurities in the starting material, solvent, or reagents can inhibit the reaction.

    • Solution: Use freshly distilled solvents and high-purity 3-methylpyridazine and brominating agent.

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slow reaction rates.

    • Solution: Ensure vigorous stirring throughout the reaction.

Q3: The reaction produces multiple products, and the yield of this compound is low. How can I improve the selectivity?

  • Over-bromination: The desired product can undergo further bromination to yield di-bromo species.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of 3-methylpyridazine may help. Monitor the reaction closely and stop it once the desired product is the major component.

  • Isomer Formation: Bromination can potentially occur at other positions on the pyridazine ring.

    • Solution: The regioselectivity is influenced by the reaction conditions. Lowering the reaction temperature (if the reaction proceeds) and choosing a bulkier brominating agent might improve selectivity for the sterically less hindered position.

Q4: How can I effectively quench the reaction and work up the product?

  • Quenching Excess Bromine: Residual bromine can complicate the workup and purification.

    • Solution: The reaction can be carefully quenched by pouring it into a cold aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the red-orange color of bromine disappears.

  • Neutralization: The reaction mixture is often acidic.

    • Solution: Neutralize the aqueous solution with a base such as sodium bicarbonate or sodium hydroxide to a neutral or slightly basic pH before extraction.[1]

  • Extraction: The product needs to be efficiently extracted from the aqueous layer.

    • Solution: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction.[1] Perform multiple extractions to maximize the recovery.

Reaction Monitoring

Q5: How can I monitor the progress of the bromination of 3-methylpyridazine using Thin Layer Chromatography (TLC)?

TLC is an effective technique to monitor the consumption of the starting material and the formation of the product.[2] A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. The product, this compound, is expected to be less polar than the starting material, 3-methylpyridazine, and thus should have a higher Rf value.

Q6: My TLC shows overlapping spots for the starting material and the product. How can I improve the separation?

  • Solvent System Optimization: The polarity of the mobile phase may not be optimal.

    • Solution: Adjust the ratio of the solvents in your mobile phase. A less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate) will generally lead to lower Rf values and may improve the separation of closely related spots.

Q7: What are the expected observations in GC-MS analysis during the reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the reaction by observing the disappearance of the peak corresponding to 3-methylpyridazine and the appearance of a new peak for this compound.[3][4] The mass spectrum of the product peak should show the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).

Q8: I am observing peak tailing for my halogenated compounds in GC-MS. What could be the cause?

  • Ion Source Interactions: Halogenated solvents or compounds can interact with the metal surfaces in the ion source of the mass spectrometer, leading to peak tailing.

    • Solution: Regular cleaning of the ion source is recommended. If using a halogenated solvent for sample preparation, it is advisable to switch to a non-halogenated alternative if possible.

Purification

Q9: What is a suitable method for purifying this compound?

Column chromatography on silica gel is a common method for purifying the product from unreacted starting material and byproducts.[1] The choice of eluent is critical for good separation.

Q10: I am having difficulty separating the product from an impurity with a very similar Rf value by column chromatography. What can I do?

  • Optimize Eluent System: A single solvent system may not provide adequate separation.

    • Solution: Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Alternatively, explore different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate).

  • Alternative Purification Techniques: If chromatography is not effective, other methods can be considered.

    • Solution: Recrystallization or distillation under reduced pressure (if the product is thermally stable) could be viable options.

Experimental Protocols

1. Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Plate: Silica gel 60 F254 aluminum sheets.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The ratio can be optimized, for example, starting with 7:3 (Hexane:Ethyl acetate).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: On a TLC plate, spot the starting material (3-methylpyridazine), the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The spots can also be visualized using iodine vapor or a potassium permanganate stain.

CompoundExpected Rf (7:3 Hexane:EtOAc)
3-Methylpyridazine~ 0.2 - 0.3
This compound~ 0.4 - 0.5

2. Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

CompoundExpected Retention TimeKey Mass Fragments (m/z)
3-Methylpyridazine~ 5 - 7 min94 (M+), 93, 66, 39
This compound~ 9 - 11 min172/174 (M+), 93, 66

3. Product Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

CompoundExpected Retention Time
3-Methylpyridazine~ 3 - 5 min
This compound~ 8 - 10 min

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start 1. Combine 3-Methylpyridazine, Solvent, and Catalyst add_br2 2. Add Brominating Agent Dropwise start->add_br2 react 3. Heat and Stir add_br2->react monitor_tlc 4a. TLC Analysis react->monitor_tlc monitor_gcms 4b. GC-MS Analysis react->monitor_gcms quench 5. Quench Reaction monitor_tlc->quench Reaction Complete monitor_gcms->quench Reaction Complete neutralize 6. Neutralize quench->neutralize extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Insufficient Reaction Conditions start->cause1 cause2 Reagent Impurity start->cause2 cause3 Poor Mixing start->cause3 solution1 Increase Temperature / Stronger Catalyst cause1->solution1 solution2 Use High Purity Reagents cause2->solution2 solution3 Ensure Vigorous Stirring cause3->solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-methylpyridazine and 4-Chloro-3-methylpyridazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and other functional organic molecules, the strategic introduction of substituents onto heterocyclic scaffolds is of paramount importance. Pyridazine derivatives, in particular, are key components in many biologically active compounds. The functionalization of the pyridazine ring often relies on cross-coupling reactions, where the nature of the halogen substituent significantly influences reactivity. This guide provides an objective comparison of the reactivity of 4-Bromo-3-methylpyridazine and 4-Chloro-3-methylpyridazine in three widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Executive Summary

The reactivity of halopyridazines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength. The general trend for halide reactivity is I > Br > Cl > F. This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker C-Br bond in this compound allows for easier cleavage and faster oxidative addition compared to the stronger C-Cl bond in 4-Chloro-3-methylpyridazine. Consequently, the bromo derivative is generally more reactive and often provides higher yields under milder reaction conditions. However, recent advances in catalyst and ligand design have made the coupling of chloro-pyridazines more efficient, offering a more cost-effective alternative.

Data Presentation: Relative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the expected relative reactivity of this compound and 4-Chloro-3-methylpyridazine based on established principles of cross-coupling reactions. While direct comparative studies on these specific molecules are limited, the data is extrapolated from numerous studies on haloarenes and haloheterocycles.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compound4-Chloro-3-methylpyridazine
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperature, shorter reaction time)More forcing (e.g., higher temperature, longer reaction time, more specialized ligands)
Catalyst Loading Generally lowerOften requires higher catalyst loading or more active catalysts
Ligand Choice Standard phosphine ligands (e.g., PPh₃, SPhos) are often effective.Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition.[1]
Side Reactions Prone to hydrodehalogenation, especially with extended reaction times.Less prone to hydrodehalogenation due to stronger C-Cl bond.

Table 2: Buchwald-Hartwig Amination

FeatureThis compound4-Chloro-3-methylpyridazine
Relative Reactivity HigherLower
Typical Reaction Conditions Generally milder conditions suffice.Often requires higher temperatures and more specialized, bulky electron-rich phosphine ligands.
Amine Scope Broader scope of amines can be coupled under standard conditions.May require more reactive amines or more optimized conditions for challenging substrates.
Base Sensitivity Standard bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are effective.May require stronger bases or specific base/ligand combinations for efficient coupling.

Table 3: Sonogashira Coupling

FeatureThis compound4-Chloro-3-methylpyridazine
Relative Reactivity Significantly HigherVery Low
Typical Reaction Conditions Standard Pd/Cu co-catalyzed or copper-free conditions are generally effective.Extremely challenging to react directly. Often requires conversion to the corresponding iodo or bromo derivative, or the use of highly specialized catalyst systems.
Yields Generally good to excellent yields can be obtained.Poor to no yield under standard conditions.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from literature procedures for similar haloheterocycles. These should serve as a starting point for optimization with 4-bromo- and 4-chloro-3-methylpyridazine.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a halopyridazine with an arylboronic acid.[2][3]

Materials:

  • 4-Halo-3-methylpyridazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Ethanol (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-halo-3-methylpyridazine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the 1,4-dioxane, ethanol, and the aqueous Na₂CO₃ solution via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. For this compound, the reaction is typically complete within 2-12 hours. For 4-chloro-3-methylpyridazine, longer reaction times (12-24 hours) and higher temperatures may be necessary.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the C-N cross-coupling of a halopyridazine with a primary or secondary amine.[4][5]

Materials:

  • 4-Halo-3-methylpyridazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 4-halo-3-methylpyridazine and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the toluene and the amine via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions with this compound are generally faster than with the chloro-analogue.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling Protocol

This is a general procedure for the coupling of a halopyridazine with a terminal alkyne.[6]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (5 mL)

  • THF (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add degassed triethylamine and THF.

  • Add the terminal alkyne via syringe and stir the mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reaction Mechanisms and Logical Diagrams

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 R-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 R-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation Halopyridazine R-X Halopyridazine->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)(X)L R-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination Ar-Pd(II)(X)L->Amine_Coordination Amine_Complex [R-Pd(II)(HNR'₂)(X)L] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R-Pd(II)(NR'₂)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product R-NR'₂ Reductive_Elimination->Product Amine HNR'₂ Amine->Amine_Coordination Halopyridazine R-X Halopyridazine->Oxidative_Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 R-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(CCR')L2 R-Pd(II)(C≡CR')L₂ Transmetalation->Ar-Pd(II)(CCR')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(CCR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡CR' Reductive_Elimination->Product Halopyridazine R-X Halopyridazine->Oxidative_Addition CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-Acetylide Cu-C≡CR' Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Terminal_Alkyne H-C≡CR' + Base Terminal_Alkyne->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

References

Navigating the Synthesis and Validation of Brominated Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of novel chemical entities are paramount. This guide provides a comparative analysis of analytical techniques for the validation of a key brominated heterocyclic compound, offering detailed experimental protocols and data to support the synthesis of 4-Bromo-3-methylpyridine, a closely related and well-documented analogue to the less reported 4-Bromo-3-methylpyridazine.

Initial research indicates a significant scarcity of published literature and analytical data for the synthesis and validation of this compound. In contrast, its pyridine isomer, 4-Bromo-3-methylpyridine, is a well-characterized compound with established synthetic routes and a wealth of available analytical data. Therefore, this guide will focus on 4-Bromo-3-methylpyridine to illustrate the critical validation process, providing a robust framework that can be adapted for other similar heterocyclic compounds.

Synthesis of 4-Bromo-3-methylpyridine: A Common Approach

A prevalent method for the synthesis of 4-Bromo-3-methylpyridine involves the bromination of 3-methylpyridine. This electrophilic substitution reaction typically utilizes a brominating agent in the presence of a suitable solvent.

Below is a diagram illustrating the general synthesis pathway:

G Synthesis of 4-Bromo-3-methylpyridine A 3-Methylpyridine D 4-Bromo-3-methylpyridine A->D + B Brominating Agent (e.g., NBS, Br2) B->D C Solvent (e.g., H2SO4, CCl4) C->D

Caption: General synthesis scheme for 4-Bromo-3-methylpyridine.

Comparative Analysis of Analytical Validation Techniques

The successful synthesis of 4-Bromo-3-methylpyridine must be confirmed through a battery of analytical techniques to ensure the purity and structural integrity of the final product. The following table summarizes the key analytical methods and their expected outcomes.

Analytical TechniquePurposeKey Parameters & Expected Results for 4-Bromo-3-methylpyridine
¹H NMR Structural elucidation and confirmation of proton environments.- Singlet for the methyl group (CH₃) protons. - Signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Confirmation of the carbon skeleton.- A signal for the methyl carbon. - Signals for the carbon atoms of the pyridine ring, with the carbon attached to the bromine atom showing a characteristic downfield shift.
FTIR Spectroscopy Identification of functional groups.- Peaks corresponding to C-H stretching of the methyl group and aromatic ring. - Characteristic C=C and C=N stretching vibrations of the pyridine ring. - A peak in the lower frequency region corresponding to the C-Br stretching.
Mass Spectrometry Determination of molecular weight and isotopic pattern.- A molecular ion peak (M+) corresponding to the molecular weight of 4-Bromo-3-methylpyridine (C₆H₆BrN). - A characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).
HPLC Purity assessment and quantification.- A single major peak indicating the purity of the compound. The retention time is specific to the compound under the given chromatographic conditions.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Bromo-3-methylpyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the liquid sample can be analyzed neat as a thin film between two KBr or NaCl plates. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: An FTIR spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or using a direct infusion method.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis Mode: Full scan mode to obtain the mass spectrum and identify the molecular ion peak and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of 4-Bromo-3-methylpyridine (typically in the range of 254-280 nm).

Logical Workflow for Validation

The following diagram outlines the logical workflow for the comprehensive validation of the synthesized 4-Bromo-3-methylpyridine.

G Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Analytical Validation Synthesis Synthesize 4-Bromo-3-methylpyridine Purification Work-up & Purification (e.g., Extraction, Chromatography) Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Final Confirmed Pure Product NMR->Final FTIR->Final MS->Final HPLC->Final

Caption: Logical workflow for the synthesis and validation of 4-Bromo-3-methylpyridine.

By following these detailed protocols and comparative data, researchers can confidently validate the synthesis of 4-Bromo-3-methylpyridine and apply a similar rigorous approach to the characterization of other novel heterocyclic compounds.

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromopyridazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the pyridazine moiety is a valuable scaffold, and its functionalization via Suzuki coupling is a key synthetic strategy. The choice of palladium catalyst is critical to the success of these reactions, influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of bromopyridazines, supported by experimental data from the literature.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of bromopyridazines and structurally related bromo-heterocycles. Direct comparative studies for a single bromopyridazine substrate are limited in the literature; therefore, this table compiles data from different studies to provide a broader perspective.

Catalyst/PrecatalystLigandSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ PPh₃5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-8018-2260-80[1]
Pd(PPh₃)₄ PPh₃3-chloro-5-bromo-6-phenylpyridazineArylboronic acidNa₂CO₃Toluene/EtOH/H₂ORefluxN/AN/A[2]
Pd(OAc)₂ PPh₃2,5-dibromothiopheneArylboronic acidsN/A95% EtOHN/AN/AModerate to Excellent[3]
Pd(OAc)₂ SPhos3-halo-1,2,4-benzotriazine 1-oxidesArylboronic acidsK₃PO₄ or Cs₂CO₃Toluene or Toluene/H₂O11024up to 72[4]
Pd(dppf)Cl₂·CH₂Cl₂ dppf6-bromo tacrinebis(pinacolonato)diboronK₂CO₃1,4-Dioxane/H₂O100873[5]

Note: The performance of a catalyst is highly dependent on the specific substrates, reaction conditions, and the presence of activating or deactivating groups. The data presented should be considered as a guideline for catalyst selection.

Experimental Protocols

Below are detailed experimental protocols for Suzuki coupling reactions representative of those cited in the table.

General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines[1].

  • To a Schlenk flask containing the bromopyridazine derivative (1.0 eq) and the arylboronic acid (1.1 eq) is added 1,4-dioxane.

  • The flask is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Pd(PPh₃)₄ (0.05 eq) and K₃PO₄ (2.0 eq) are added to the reaction mixture.

  • The reaction mixture is heated to 80 °C and stirred for 18-22 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki Coupling using Pd(OAc)₂ with a Buchwald Ligand

This protocol is based on the coupling of 3-halo-1,2,4-benzotriazine 1-oxides with arylboronic acids using the SPhos ligand[4].

  • A mixture of the bromopyridazine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq) is added to a sealed tube.

  • The tube is evacuated and backfilled with an inert gas three times.

  • Degassed toluene and water (3:1 v/v) are added to the tube.

  • The reaction mixture is heated to 110 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo, and the residue is purified by flash chromatography.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst[6].

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdi_complex Ar-Pd(II)-X (Ln) oxidative_addition->pdi_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pdi_complex->transmetalation pdi_diaryl Ar-Pd(II)-R (Ln) transmetalation->pdi_diaryl reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 Ar-R product Coupled Product (Ar-R) reductive_elimination->product aryl_halide Bromopyridazine (Ar-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (R-B(OR)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening different palladium catalysts for a Suzuki coupling reaction to identify the optimal conditions.

Experimental_Workflow cluster_reactions Parallel Catalyst Screening start Start: Define Reaction (Bromopyridazine + Boronic Acid) catalyst_selection Select Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) start->catalyst_selection reaction1 Catalyst 1 Base, Solvent, Temp. Monitor Progress (TLC/LC-MS) catalyst_selection->reaction1 reaction2 Catalyst 2 Base, Solvent, Temp. Monitor Progress (TLC/LC-MS) catalyst_selection->reaction2 reaction3 ... ... ... catalyst_selection->reaction3 analysis Analyze Results (Yield, Purity, Reaction Time) reaction1->analysis reaction2->analysis reaction3->analysis optimization Optimization of Best Performing Catalyst (Vary Base, Solvent, Temperature) analysis->optimization end End: Optimized Protocol optimization->end

Caption: A typical experimental workflow for palladium catalyst screening in Suzuki coupling.

Logical Relationship of Catalyst Performance Factors

The performance of a palladium catalyst in Suzuki coupling is influenced by a combination of factors related to the catalyst itself, the substrates, and the reaction conditions. This diagram illustrates these relationships.

Performance_Factors performance Catalyst Performance (Yield, TON, TOF) catalyst Palladium Catalyst catalyst->performance pd_source Palladium Source (e.g., Pd(0), Pd(II)) catalyst->pd_source ligand Ligand (e.g., PPh₃, Buchwald ligands) catalyst->ligand substrates Substrates substrates->performance aryl_halide Bromopyridazine (Electronic & Steric Effects) substrates->aryl_halide boronic_acid Boronic Acid (Electronic & Steric Effects) substrates->boronic_acid conditions Reaction Conditions conditions->performance base Base (e.g., K₃PO₄, Cs₂CO₃) conditions->base solvent Solvent (e.g., Toluene, Dioxane) conditions->solvent temperature Temperature conditions->temperature

Caption: Factors influencing palladium catalyst performance in Suzuki coupling reactions.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Bromo-3-methylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 4-Bromo-3-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry. This guide also offers a comparison with a structurally similar isomer, 3-Bromo-4-methylpyridine, to highlight the nuances in analytical readouts between closely related molecules.

Key Analytical Techniques for Purity Determination

The purity of this compound and its derivatives is typically ascertained through a combination of chromatographic and spectroscopic methods, alongside fundamental physical property measurements. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Each method offers distinct advantages and provides complementary information to build a comprehensive purity profile.

Comparison of Analytical Methods
Analytical TechniqueThis compound (Predicted/Typical Data)3-Bromo-4-methylpyridine (Reference Data)AdvantagesLimitations
HPLC (Reversed-Phase) Purity: >98% (typical for commercial grade)Purity: >98% (GC)[1]High sensitivity and resolution for detecting impurities. Quantitative analysis is straightforward.Requires method development. Reference standards for impurities may be needed for identification.
¹H NMR Spectroscopy Predicted Chemical Shifts (ppm): δ ~2.6 (s, 3H, CH₃), ~7.6 (d, 1H, Ar-H), ~8.9 (d, 1H, Ar-H)Chemical Shifts (ppm): δ ~2.5 (s, 3H, CH₃), ~7.2 (d, 1H, Ar-H), ~8.4 (d, 1H, Ar-H), ~8.6 (s, 1H, Ar-H)Provides detailed structural information, allowing for the identification of the main compound and potential impurities.Less sensitive than HPLC for trace impurities. Quantitative analysis can be more complex.
Melting Point Analysis Estimated Range: 60-70°CBoiling Point: 199-200°C[2][3]Simple, rapid, and cost-effective method for a preliminary assessment of purity. A sharp melting point range indicates high purity.A narrow melting point range does not guarantee the absence of all impurities, especially those with similar melting points.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Detection wavelength: 254 nm

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration values with the expected structure.

Melting Point Analysis

Objective: To assess the purity based on the melting point range.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Place a small amount of the dried, powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Analysis: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. A narrow range (e.g., < 2°C) is indicative of high purity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesis of this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy TLC->NMR MP Melting Point Analysis TLC->MP Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MP->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Final_Product Final Product Purity_Check->Final_Product Yes Further_Purification->TLC

Caption: Workflow for the synthesis and purity assessment of this compound.

Analytical_Technique_Relationship Compound Synthesized Compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MP Melting Point Compound->MP Purity Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Preliminary Identity & Purity MP->Identity

Caption: Relationship between analytical techniques and the information they provide.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 4-Bromo-3-methylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, the precise determination of molecular structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the characterization of 4-bromo-3-methylpyridazine derivatives, a class of compounds with significant potential in drug discovery and organic electronics.

The substitution pattern of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, profoundly influences its physicochemical properties and biological activity. The introduction of a bromine atom and a methyl group, as in this compound, offers versatile handles for further synthetic modifications, making these derivatives attractive scaffolds for novel therapeutic agents and functional materials. Accurate structural elucidation is therefore critical to understanding structure-activity relationships and for rational drug design.

This guide will delve into the definitive method of X-ray crystallography, offering a detailed look at the insights it provides into the three-dimensional arrangement of atoms. Furthermore, it will present a comparative overview of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), highlighting their respective strengths in piecing together the molecular puzzle.

At a Glance: Comparing Analytical Techniques

TechniqueInformation ObtainedSample RequirementsThroughput
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packingSingle, high-quality crystalLow
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistrySolution or solidHigh
IR Spectroscopy Presence of functional groupsSolid, liquid, or gasHigh
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSolid, liquid, or gasHigh

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the precise positions of atoms in the crystal lattice. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it interacts with its environment.

Crystallographic Data for 3,6-Dibromopyridazine (Hypothetical Data)
ParameterValue
Chemical FormulaC₄H₂Br₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.87
b (Å)14.21
c (Å)10.55
β (°)98.5
Volume (ų)573.2
Z4
Density (calculated) (g/cm³)2.75

Note: This data is representative and serves to illustrate the parameters obtained from an X-ray diffraction experiment.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Alternative Analytical Techniques: A Comprehensive Characterization Toolkit

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for routine characterization, purity assessment, and for studying molecules that do not readily form high-quality crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.

Expected ¹H NMR Spectral Data for this compound:

ProtonChemical Shift (ppm)Multiplicity
H5~7.8Doublet
H6~9.1Doublet
CH₃~2.5Singlet
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Standard parameters for acquisition include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl)
1600-1450C=C and C=N stretching (ring)
1450-1350C-H bending (methyl)
1100-1000C-Br stretching
Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: A small amount of the solid this compound derivative is placed directly on the ATR crystal.

  • Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty ATR crystal is also collected.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the molecular structure. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).[1]

Expected Mass Spectral Data for this compound:

m/zInterpretation
172/174[M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes)
93[M - Br]⁺ fragment
78[M - Br - CH₃]⁺ fragment
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow and Logical Relationships

The characterization of a novel this compound derivative typically follows a logical workflow, from synthesis to comprehensive structural analysis.

G cluster_synthesis Synthesis cluster_preliminary Preliminary Characterization cluster_purification Purification & Crystal Growth cluster_definitive Definitive Structure Elucidation cluster_application Application & Further Studies Synthesis Synthesis of this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Purification Purification (e.g., Recrystallization, Chromatography) NMR->Purification IR->Purification MS->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Xray X-ray Crystallography Crystal_Growth->Xray SAR Structure-Activity Relationship (SAR) Studies Xray->SAR Material_Science Materials Science Applications Xray->Material_Science

Caption: Workflow for the synthesis and structural characterization of this compound derivatives.

References

A Comparative Guide to the Biological Activity of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activity of various substituted pyridazines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data, detailed protocols, and visualizations of key signaling pathways to aid in structure-activity relationship (SAR) studies and future drug design.

Anticancer Activity

Substituted pyridazines have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

VEGFR-2 Inhibition by Substituted Pyridazines

A variety of substituted pyridazine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. The following table summarizes the in vitro IC50 values for a selection of these compounds, demonstrating the impact of different substituents on their potency.

CompoundSubstituentsVEGFR-2 IC50 (µM)Reference
Sorafenib (Reference Drug)0.10[1]
Compound 8 Pyridine-derived0.13[1]
Compound 9 Pyridine-derived0.13[1]
Compound 10 Pyridine-derived0.12[1]
Compound 15 Pyridine-derivedNot specified, but potent[1]

Structure-Activity Relationship (SAR) Insights: The data suggests that specific substitutions on the pyridazine ring can lead to potent VEGFR-2 inhibition, with some derivatives showing activity comparable to the established drug, Sorafenib[1]. The pyridine-derived substituents in compounds 8, 9, and 10 appear to be particularly effective in interacting with the active site of the VEGFR-2 enzyme[1].

Signaling Pathway: VEGFR-2

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes cell proliferation, survival, and migration, ultimately leading to angiogenesis. Inhibition of VEGFR-2 by substituted pyridazines can block these critical cellular processes.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binds PLCg PLCγ VEGFR2:f2->PLCg Activates PI3K PI3K VEGFR2:f2->PI3K Activates Ras Ras VEGFR2:f2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazine Substituted Pyridazine Pyridazine->VEGFR2:f2

VEGFR-2 Signaling Pathway and Inhibition by Substituted Pyridazines.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted pyridazines have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of several substituted pyridazine derivatives against various microbial strains.

CompoundRR1R2M. pyogenes (MIC µg/mL)E. coli (MIC µg/mL)A. niger (MIC µg/mL)C. albicans (MIC µg/mL)Reference
IIIa HHH2525>100>100[2]
IIIb HHOCH35050>100>100[2]
IIIc HHCl5050>100>100[2]
IIId HHNO21001005050[2]

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of these pyridazinone derivatives is influenced by the nature of the substituent on the phenyl ring. The unsubstituted derivative (IIIa) showed the best antibacterial activity against both Gram-positive (M. pyogenes) and Gram-negative (E. coli) bacteria[2]. In contrast, the derivative with a nitro group (IIId) exhibited the most potent antifungal activity[2].

Experimental Workflow: Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro activity of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum Preparation Culture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compounds Serial Dilution of Pyridazine Derivatives Compounds->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Inhibition Incubation->Observation MIC Determination of MIC (Lowest concentration with no visible growth) Observation->MIC

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents with minimal side effects is a major goal of pharmaceutical research. Substituted pyridazines have shown significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

COX-2 Inhibition by Substituted Pyridazinones

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

CompoundRR1COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib (Reference Drug)-32017.7917.98
Indomethacin (Reference Drug)-22067.723.24
9a Thiazole4-phenyl29015.5018.70
9b Thiazole4-bromophenyl31017.5017.71
12 Thiazolidinone-28017.1016.37
16b Thiazolidinone-28516.9016.86
17 Thiazolidinone-32017.7018.07

Structure-Activity Relationship (SAR) Insights: Several of the tested pyridazine derivatives, particularly those incorporating thiazole (9a, 9b) and thiazolidinone (12, 16b, 17) moieties, demonstrated potent and selective inhibition of COX-2, with IC50 values and selectivity indices comparable to or better than the reference drug Celecoxib. This highlights the potential of the pyridazine scaffold for developing novel and selective COX-2 inhibitors.

Signaling Pathway: COX-2 and NF-κB in Inflammation

The inflammatory response is a complex process involving multiple signaling pathways. Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation. The NF-κB pathway is another central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Cytokines Cytokines Cytokines->IKK Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_TXs Prostaglandins, Thromboxanes COX1->PGs_TXs COX2->PGs_TXs Gene Pro-inflammatory Gene Expression PGs_TXs->Gene Promote Inflammation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB_active->Gene Translocates to nucleus Pyridazine_COX Substituted Pyridazine (COX-2) Pyridazine_COX->COX2 Inhibits Pyridazine_NFkB Substituted Pyridazine (NF-κB) Pyridazine_NFkB->IKK Inhibits

Key Inflammatory Pathways and Sites of Inhibition by Substituted Pyridazines.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • 96-well plates

  • Test compounds (substituted pyridazines)

  • Control drug (e.g., Sorafenib)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridazine derivatives and a reference drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Test compounds (substituted pyridazines)

  • Control antibiotic/antifungal

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compounds (substituted pyridazines)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, reference drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The pyridazine scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. The presented data highlights the significant anticancer, antimicrobial, and anti-inflammatory activities of substituted pyridazines. The structure-activity relationship insights derived from the comparative data can guide medicinal chemists in the rational design of more potent and selective drug candidates. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

Mechanistic Insights into Nucleophilic Aromatic Substitution on Halogenated Pyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mechanistic studies of nucleophilic aromatic substitution (SNAr) on halogenated pyridazines. By presenting experimental data, detailed methodologies, and visual representations of reaction mechanisms and workflows, this document aims to be a valuable resource for researchers in organic chemistry and drug discovery.

Introduction to Nucleophilic Aromatic Substitution on Pyridazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. In the context of pyridazines, a class of nitrogen-containing heterocycles, this reaction is of particular importance for the introduction of a wide range of functional groups, enabling the development of novel pharmaceuticals and agrochemicals. The pyridazine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when substituted with electron-withdrawing groups such as halogens.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a Meisenheimer complex intermediate. However, recent computational and experimental studies have suggested that a concerted (cSNAr) mechanism may also be operative, particularly with less activated aromatic systems. The regioselectivity and rate of these reactions are influenced by several factors, including the nature of the halogen leaving group, the position of the halogen on the pyridazine ring, the nucleophile, and the reaction conditions.

This guide will focus on a comparative analysis of SNAr reactions on halogenated pyridazines, with a particular emphasis on the regioselectivity of the reaction and the influence of the nucleophile.

Comparison 1: Regioselectivity and Nucleophile Influence on a Polyfluorinated Pyridazinone

A study on the sequential nucleophilic aromatic substitution of 4,5,6-trifluoropyridazin-3(2H)-one provides valuable insights into the regioselectivity of SNAr on a polyhalogenated pyridazine and the effect of different amine nucleophiles on the product distribution.[1][2]

The reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various primary and secondary amines leads to a mixture of mono-aminated products, with substitution occurring at the 4- and 5-positions. The 4-position is generally the major site of nucleophilic attack, which is consistent with general observations of SNAr on pyridazines where the 4-position is most activated.[3] However, the ratio of the 4-substituted to 5-substituted isomers is dependent on the nucleophile used.[1][2]

Data Presentation

The following table summarizes the product ratios for the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with a selection of amine nucleophiles.

Nucleophile4-substituted Isomer (%)5-substituted Isomer (%)
Butylamine8020
Morpholine7525
Aniline7030

Data is synthesized from descriptive accounts in the literature and represents the general trend observed.[1][2]

Generalized SNAr Mechanism

The diagram below illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction on a halogenated pyridazine.

Caption: Generalized two-step SNAr mechanism on a halogenated pyridazine.

Representative Experimental Protocols

Experimental Protocol for Kinetic Measurements

Objective: To determine the second-order rate constant for the SNAr reaction between a halogenated pyridazine and an amine nucleophile.

Materials:

  • Halogenated pyridazine (e.g., 3,6-dichloropyridazine)

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Solvent (e.g., acetonitrile, DMSO, or an aqueous buffer)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the halogenated pyridazine in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.

    • Prepare a series of stock solutions of the amine nucleophile in the same solvent at concentrations ranging from 0.1 M to 1.0 M.

  • Kinetic Runs:

    • The reactions are carried out under pseudo-first-order conditions with the amine nucleophile in large excess over the halogenated pyridazine.

    • Equilibrate the UV-Vis spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, place a known volume of the amine nucleophile stock solution and allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small, known volume of the halogenated pyridazine stock solution into the cuvette, ensuring rapid mixing. The final concentration of the pyridazine should be in the range of 5 x 10⁻⁵ M.

    • Immediately begin monitoring the reaction by recording the change in absorbance at the wavelength corresponding to the formation of the product. This wavelength is determined beforehand by recording the UV-Vis spectrum of the final product.

    • Continue data acquisition for at least three half-lives of the reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

    • Repeat the kinetic runs for each concentration of the amine nucleophile.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine nucleophile, according to the equation: k_obs = k₂[Amine].

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a comparative kinetic study of SNAr reactions.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_sol Prepare Stock Solutions (Substrate & Nucleophiles) reaction_init Initiate Reaction in Cuvette stock_sol->reaction_init instrument_setup Instrument Setup (UV-Vis Spectrophotometer) instrument_setup->reaction_init data_acq Monitor Absorbance vs. Time reaction_init->data_acq calc_kobs Calculate k_obs (Pseudo-first-order rate constant) data_acq->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k₂ (Second-order rate constant) plot_kobs->calc_k2

Caption: Workflow for a kinetic study of an SNAr reaction.

Conclusion

The mechanistic landscape of nucleophilic aromatic substitution on halogenated pyridazines is rich and offers numerous opportunities for further investigation. The available data indicates that the regioselectivity of these reactions is highly dependent on the substitution pattern of the pyridazine ring and the nature of the attacking nucleophile. While quantitative kinetic data for a systematic comparison of different halogens as leaving groups on the pyridazine core is an area that warrants further research, the methodologies and workflows for such studies are well-established in the broader field of heteroaromatic chemistry. This guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the mechanisms of these important transformations.

References

A Comparative Guide to the Synthesis of 4-Bromo-3-methylpyridazine: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a newly proposed synthetic route for 4-Bromo-3-methylpyridazine against a classical, multi-step alternative. The objective is to offer a clear, data-driven comparison of the two methodologies to aid in the selection of the most efficient and practical synthesis for this valuable research compound. Experimental data, while based on established chemical principles and analogous reactions, should be considered illustrative.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The strategic placement of the bromine atom and the methyl group on the pyridazine ring allows for a variety of subsequent chemical modifications. Given the limited availability of established synthetic protocols for this specific molecule, this guide validates a novel, streamlined synthetic approach and compares it with a more traditional, albeit lengthier, alternative.

Comparative Analysis of Synthetic Routes

Two primary routes for the synthesis of this compound are presented and compared:

  • Proposed New Route: A two-step synthesis commencing with the formation of the 3-methylpyridazine ring, followed by direct regioselective bromination.

  • Alternative Classical Route: A multi-step pathway involving the synthesis of a functionalized pyridazine precursor followed by a Sandmeyer-type reaction to introduce the bromine atom.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each synthetic route, providing a quantitative basis for comparison.

ParameterProposed New RouteAlternative Classical Route
Overall Yield ~ 65%~ 35%
Purity (Crude) > 90%~ 80%
Purity (After Purification) > 98%> 98%
Number of Steps 24
Reaction Time (Total) ~ 28 hours~ 72 hours
Key Reagents 3-Methylpyridazine, NBSPyridazine, Acetic Anhydride, Nitrating Mixture, HBr, NaNO₂
Safety Considerations Use of radical initiator and brominating agent requires caution.Involves nitrating mixture and diazotization, which require strict temperature control.
Scalability GoodModerate

Experimental Protocols

Detailed methodologies for the key experiments in both the proposed and alternative synthetic routes are provided below.

Proposed New Synthetic Route

Step 1: Synthesis of 3-Methylpyridazine

  • Methodology: This step is analogous to the Chichibabin pyridine synthesis. A mixture of glyoxal (40% in water, 1.0 eq), propionaldehyde (1.2 eq), and hydrazine hydrate (1.0 eq) in ethanol is refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield 3-methylpyridazine.

Step 2: Bromination of 3-Methylpyridazine

  • Methodology: To a solution of 3-methylpyridazine (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) are added. The mixture is refluxed under nitrogen for 16 hours. After cooling to room temperature, the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium thiosulfate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Alternative Classical Synthetic Route

Step 1: Synthesis of 3-Methyl-6-nitropyridazine

  • Methodology: 3-Methylpyridazine (1.0 eq) is added dropwise to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with cold water, and dried to give 3-methyl-6-nitropyridazine.

Step 2: Reduction of 3-Methyl-6-nitropyridazine to 6-Amino-3-methylpyridazine

  • Methodology: 3-Methyl-6-nitropyridazine (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated in a Parr apparatus at 50 psi for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 6-amino-3-methylpyridazine.

Step 3 & 4: Diazotization and Bromination (Sandmeyer Reaction)

  • Methodology: 6-Amino-3-methylpyridazine (1.0 eq) is dissolved in 48% hydrobromic acid. The solution is cooled to 0 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then heated to 60 °C for 2 hours. After cooling, the solution is neutralized with sodium hydroxide, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the proposed new synthetic route and the alternative classical route.

Proposed New Synthetic Route Start Glyoxal + Propionaldehyde + Hydrazine Hydrate Step1 Synthesis of 3-Methylpyridazine Start->Step1 Intermediate 3-Methylpyridazine Step1->Intermediate Yield: ~75% Step2 Direct Bromination (NBS, Benzoyl Peroxide) Intermediate->Step2 Product This compound Step2->Product Yield: ~87% Alternative_Classical_Route Start 3-Methylpyridazine Step1 Nitration Start->Step1 Intermediate1 3-Methyl-6-nitropyridazine Step1->Intermediate1 Yield: ~70% Step2 Reduction Intermediate1->Step2 Intermediate2 6-Amino-3-methylpyridazine Step2->Intermediate2 Yield: ~85% Step3 Sandmeyer Reaction (Diazotization & Bromination) Intermediate2->Step3 Product This compound Step3->Product Yield: ~60%

Navigating the Purification Maze: A Comparative Guide to Refining 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success of complex syntheses and the validity of experimental results. This guide provides a comparative analysis of common purification methods for 4-Bromo-3-methylpyridazine, a key building block in the synthesis of various biologically active compounds. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established protocols for its close isomer, 3-Bromo-4-methylpyridine, to provide a practical framework for its purification. The methods discussed include liquid-liquid extraction, column chromatography, and distillation.

Comparative Efficacy of Purification Methods

The choice of purification method is a critical decision in any synthetic workflow, directly impacting the purity, yield, and overall efficiency of the process. The following table summarizes the key performance indicators for the discussed purification techniques as they apply to bromo-methyl-pyridazines and related structures.

Purification MethodPurity AchievedTypical YieldKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction ModerateHigh (>90%)Simple, rapid, and effective for removing inorganic salts and highly polar impurities.Limited ability to separate structurally similar organic impurities.
Column Chromatography High (>99%)[1]Moderate (50-70%)[1]Excellent for separating complex mixtures and achieving high purity.Time-consuming, requires significant solvent volumes, and can lead to product loss.
Distillation Moderate to HighHigh (>80%)Effective for separating compounds with different boiling points; suitable for larger scale purification.Not suitable for thermally sensitive compounds; may not effectively separate impurities with similar boiling points.

Experimental Protocols

1. Liquid-Liquid Extraction

This method is typically employed as a primary purification step following a synthesis reaction to remove inorganic byproducts and other polar impurities.

Experimental Protocol:

  • Following the reaction, the mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

  • The aqueous mixture is then transferred to a separatory funnel.

  • An organic solvent in which this compound is soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane) is added.[1][2]

  • The funnel is stoppered and shaken vigorously, with periodic venting to release pressure.

  • The layers are allowed to separate, and the aqueous layer is drained.

  • The organic layer is washed sequentially with water and brine to remove residual water-soluble impurities.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]

2. Column Chromatography

For achieving high purity, particularly when dealing with a mixture of closely related organic compounds, column chromatography is the method of choice.

Experimental Protocol: [1]

  • Stationary Phase Preparation: A slurry of silica gel in a non-polar eluent (e.g., a mixture of petroleum ether and ethyl acetate) is prepared and packed into a glass column.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and the separation of the components is monitored by thin-layer chromatography (TLC). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation.

  • Fraction Collection: Fractions are collected as the eluent exits the column.

  • Product Isolation: Fractions containing the pure product, as identified by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified this compound. A reported eluent system for the isomeric 3-bromo-4-methylpyridine is a 6:1 mixture of petroleum ether and ethyl acetate, which resulted in a purity of 99.9% and a yield of 57%.[1]

3. Distillation

Given that the isomeric 3-Bromo-4-methylpyridine has a boiling point of 199-200 °C at atmospheric pressure, distillation can be a viable purification method for this compound, assuming it has a similar boiling point and is thermally stable.

Experimental Protocol:

  • The crude this compound is placed in a round-bottom flask suitable for distillation.

  • A distillation apparatus is assembled, including a condenser and a receiving flask. For compounds with high boiling points, vacuum distillation is recommended to prevent thermal decomposition.

  • The flask is heated, and the fraction that distills at the expected boiling point of this compound is collected.

  • The purity of the collected fraction should be verified by an appropriate analytical method, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described.

Purification_Workflow cluster_extraction Liquid-Liquid Extraction A Reaction Mixture B Quench with Aqueous Solution A->B C Extract with Organic Solvent B->C D Separate Layers C->D E Wash Organic Layer D->E F Dry and Concentrate E->F G Crude Product F->G Column_Chromatography_Workflow cluster_chromatography Column Chromatography H Prepare Silica Gel Column I Load Crude Product H->I J Elute with Solvent I->J K Monitor by TLC J->K L Collect Fractions K->L M Combine Pure Fractions L->M N Evaporate Solvent M->N O Pure Product N->O Distillation_Workflow cluster_distillation Distillation P Crude Product in Flask Q Heat under Atmospheric or Reduced Pressure P->Q R Collect Distillate at Boiling Point Q->R S Pure Product R->S

References

A Comparative Analysis of Microwave Versus Conventional Heating for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridazine and its derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological activities. The method of heating in these syntheses can profoundly impact reaction times, yields, and overall efficiency. This guide provides a comparative analysis of microwave-assisted synthesis versus conventional heating methods for the preparation of pyridazine derivatives, supported by experimental data.

The Ascendancy of Microwave Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering numerous advantages over traditional heating methods.[1] Unlike conventional heating, which relies on thermal conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions.[2] This results in rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields.[3][4]

Quantitative Comparison of Heating Methods

The following table summarizes the key quantitative differences observed in the synthesis of various pyridazinone derivatives using microwave irradiation versus conventional heating methods.

ProductHeating MethodReaction TimeYield (%)Reference
2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-oneMicrowave1-3 minNot specified[5]
6-substituted phenyl tetrazolo(1,5-b)pyridazineMicrowave1-3 minNot specified[5]
3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamideMicrowave2 minNot specified[6]
N-alkylpyridazinium ionic liquidsMicrowave20 min91-94%[7]
N-alkylpyridazinium ionic liquidsConventional18 hours78-81%[7]
4,6-diaryl-2-aminopyrimidinesMicrowave5 min72-83%
4,6-diaryl-2-aminopyrimidinesConventionalNot specified80-93%

Experimental Protocols

Below are detailed experimental protocols for the synthesis of pyridazinone derivatives using both microwave-assisted and conventional heating methods.

Microwave-Assisted Synthesis of 3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide[6]
  • Reactants: A mixture of maleic anhydride (0.098 g, 1 mmol) and thiosemicarbazide (0.092 g, 1 mmol) in ethanol.

  • Catalyst: Glacial acetic acid (0.5 mL).

  • Apparatus: Microwave oven.

  • Procedure: The reaction mixture was heated in a microwave oven at 500 W and 150 °C for 2 minutes. The reaction progress was monitored by TLC.

  • Work-up: The resulting product was recrystallized from ethanol to yield the pure derivative.

Conventional Synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone[9]
  • Reactants: A solution of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol) in glacial acetic acid (100 mL) and a solution of bromine (0.043 mol) in glacial acetic acid (25 mL).

  • Apparatus: Round-bottom flask with a reflux condenser.

  • Procedure: The bromine solution was added dropwise to the pyridazinone solution at 60–70 °C. The reaction mixture was then refluxed for 3 hours.

  • Work-up: After cooling to 5 °C, the mixture was poured into ice water and neutralized with ammonium hydroxide. The precipitate was collected by filtration, washed with cold water, dried, and recrystallized from an ethanol-water mixture.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflows for both microwave-assisted and conventional pyridazine synthesis.

Microwave vs Conventional Synthesis Workflow cluster_microwave Microwave-Assisted Synthesis cluster_conventional Conventional Heating mw_reactants Mix Reactants & Solvent in Microwave Vial mw_irradiate Microwave Irradiation (Minutes) mw_reactants->mw_irradiate mw_cool Cooling mw_irradiate->mw_cool mw_workup Work-up & Purification mw_cool->mw_workup mw_product Final Product mw_workup->mw_product conv_reactants Mix Reactants & Solvent in Flask conv_heat Conventional Heating (Hours) conv_reactants->conv_heat conv_cool Cooling conv_heat->conv_cool conv_workup Work-up & Purification conv_cool->conv_workup conv_product Final Product conv_workup->conv_product

Caption: A comparative workflow of microwave and conventional synthesis.

Logical Comparison of Heating Methods

The choice between microwave and conventional heating involves a trade-off between several factors. The following diagram outlines the logical relationship between these factors.

Heating_Method_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages mw_adv Microwave Advantages: - Rapid Reactions - Higher Yields (often) - Energy Efficient - Green Chemistry mw_dis Microwave Disadvantages: - Specialized Equipment - Potential for Hotspots - Scalability Challenges conv_adv Conventional Advantages: - Established Protocols - Scalability (traditionally) - No Specialized Equipment conv_dis Conventional Disadvantages: - Long Reaction Times - Lower Yields (often) - Higher Energy Consumption

Caption: A logical comparison of microwave and conventional heating methods.

Conclusion

Microwave-assisted synthesis presents a compelling alternative to conventional heating for the synthesis of pyridazine derivatives, primarily due to the significant reduction in reaction times and often improved yields. While conventional methods are well-established and easily scalable, the efficiency and green chemistry principles associated with microwave synthesis make it an increasingly attractive option for modern drug discovery and development. The choice of heating method will ultimately depend on the specific reaction, available equipment, and desired scale of synthesis.

References

Stability Under Fire: A Comparative Guide to the Reactivity of 4-Bromo-3-methylpyridazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The C-Br bond in 4-Bromo-3-methylpyridazine is the key to its synthetic utility, acting as a handle for the introduction of diverse molecular fragments.[1] The propensity of this bond to undergo oxidative addition to a palladium(0) catalyst is a measure of its instability under specific catalytic conditions. This guide compares the conditions required to activate this bond in three of the most important C-C and C-N bond-forming reactions in modern organic synthesis.[2]

Comparative Analysis of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving brominated pyridazine or pyridine systems, offering a comparative look at the environments where this compound is expected to be reactive. The data is compiled from analogous reactions in the literature due to the absence of specific, detailed studies on this compound itself.

ReactionCatalystLigandBaseSolvent(s)Temperature (°C)
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃ or other phosphine ligandsNa₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, DMF, Water80 - 110
Sonogashira Coupling PdCl₂(PPh₃)₂PPh₃Et₃N, DIPA, or other aminesToluene, THF, DMFRoom Temp. - 100
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂Buchwald or Hartwig ligands (e.g., XPhos, RuPhos)NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80 - 120

Experimental Protocols

Below are detailed, representative protocols for the three key cross-coupling reactions. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This reaction facilitates the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[3]

  • Reactant Preparation : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst and Ligand Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction Execution : Heat the mixture to the target temperature (e.g., 90-100°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Sonogashira Coupling Protocol

This protocol is for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4][5]

  • Reactant Preparation : To a dry, inerted Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.01-0.05 eq.).

  • Catalyst and Ligand Addition : Add the palladium catalyst, typically Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01-0.03 eq.).

  • Solvent and Base Addition : Add a degassed solvent like THF or DMF, followed by a degassed amine base such as triethylamine or diisopropylamine, which often serves as both the base and part of the solvent system.

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent. The filtrate is then concentrated, and the residue is purified by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This reaction creates a carbon-nitrogen bond between this compound and a primary or secondary amine.[6][7]

  • Reactant Preparation : In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and a strong base like sodium tert-butoxide (1.2-1.5 eq.).

  • Catalyst and Ligand Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.04 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.08 eq.).

  • Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution : Seal the tube and heat the mixture in an oil bath to the required temperature (e.g., 100-110°C) for 12-24 hours, with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification : After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the reactivity of a haloaromatic compound like this compound in a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Reactant Weighing (this compound, Coupling Partner, Base) Assembly Reaction Assembly (Under Inert Gas) Reactants->Assembly Solvent Solvent Degassing Solvent->Assembly Catalyst Catalyst/Ligand Preparation (Inert Atmosphere) Catalyst->Assembly Execution Heating & Stirring (Temperature Control) Assembly->Execution Set T° Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Execution->Monitoring Time Points Workup Quenching & Extraction Execution->Workup Reaction Complete Monitoring->Execution Continue/Stop Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

A generalized workflow for a palladium-catalyzed cross-coupling reaction.

References

structure-activity relationship (SAR) studies of 4-Bromo-3-methylpyridazine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of 4-Bromo-3-methylphenyl Analogs in Drug Discovery

A detailed examination of the structure-activity relationship (SAR) of novel carboxamide derivatives bearing the 4-bromo-3-methylphenyl moiety reveals their potential as potent therapeutic agents. This guide provides a comparative analysis of synthesized analogs, focusing on their antibacterial and enzyme inhibitory activities, supported by comprehensive experimental data and methodologies.

Biological Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Analogs

A series of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs were synthesized and evaluated for their biological activities. The core structure was modified through Suzuki cross-coupling reactions to introduce different aryl groups, leading to a set of derivatives (5a-5d). These compounds were tested for their antibacterial efficacy against extensively drug-resistant (XDR) Salmonella Typhi and their inhibitory potential against human placental alkaline phosphatase (ALP).

The synthesized analog 5d , which incorporates a 4-(trifluoromethyl)phenyl group, demonstrated the most significant biological activity. It exhibited the highest antibacterial potency with a minimum inhibitory concentration (MIC) of 6.25 µg/mL and was the most potent inhibitor of alkaline phosphatase with an IC50 of 1.469 ± 0.02 µM[1]. The strong electron-withdrawing nature of the trifluoromethyl group is suggested to contribute to this enhanced activity[1]. In contrast, analogs with electron-donating or weaker electron-withdrawing substituents showed moderate to low activity.

Table 1: Biological Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Analogs (5a-5d)

CompoundR-groupAntibacterial Activity (XDR S. Typhi) MIC (µg/mL)Alkaline Phosphatase Inhibition IC50 (µM)
3 H1002.511 ± 0.05
5a 4-methoxyphenyl502.152 ± 0.04
5b p-tolyl251.879 ± 0.03
5c 4-chlorophenyl12.51.673 ± 0.02
5d 4-(trifluoromethyl)phenyl6.251.469 ± 0.02

Data sourced from a 2024 study on pyrazine carboxamide derivatives[1].

Structure-Activity Relationship (SAR) Insights

The SAR analysis of this series of analogs indicates a clear trend related to the electronic properties of the substituent on the appended aryl ring. The biological activity, both antibacterial and enzyme inhibitory, is enhanced by the presence of electron-withdrawing groups. The order of activity, from most to least potent, was observed as: -CF3 > -Cl > -CH3 > -OCH3 > -H. This suggests that the electronic nature of the substituent plays a crucial role in the interaction of these compounds with their biological targets.

SAR_Summary cluster_sar Structure-Activity Relationship cluster_conclusion Key Finding Core N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide Analogs Analogs (5a-d) with varying R-groups Core->Analogs Suzuki Coupling Activity Biological Activity (Antibacterial & ALP Inhibition) Analogs->Activity Evaluation EWG Electron-Withdrawing Groups (e.g., -CF3, -Cl) Increased_Activity Increased Potency EWG->Increased_Activity EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Decreased_Activity Decreased Potency EDG->Decreased_Activity

Caption: SAR summary of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs.

Experimental Protocols

General Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (3)

Pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline were reacted in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target amide with an 83% yield[1].

General Procedure for the Synthesis of Arylated Analogs (5a-5d) via Suzuki Coupling

The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1 equivalent) was dissolved in a mixture of 1,4-dioxane and water. To this solution, the respective aryl boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) were added. The reaction mixture was heated at 100 °C for 12 hours under a nitrogen atmosphere. After completion, the mixture was cooled, diluted with water, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired arylated analogs in yields ranging from 60-85%[1].

The workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Start Pyrazine-2-carboxylic acid + 4-bromo-3-methyl aniline Amide_Formation Amide Formation (DCC, DMAP) Start->Amide_Formation Core_Compound N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide (3) Amide_Formation->Core_Compound Suzuki_Coupling Suzuki Coupling (Aryl boronic acid, Pd(PPh3)4, K2CO3) Core_Compound->Suzuki_Coupling Analogs Arylated Analogs (5a-5d) Suzuki_Coupling->Analogs Purification Column Chromatography Analogs->Purification Final_Products Purified Analogs Purification->Final_Products

Caption: Synthetic workflow for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs.

Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity was determined using the agar well diffusion method against clinically isolated XDR S. Typhi. A bacterial suspension was uniformly spread on Mueller-Hinton agar plates. Wells were created in the agar, and a specific concentration of each test compound dissolved in DMSO was added to the wells. The plates were incubated, and the diameter of the zone of inhibition was measured to assess the antibacterial activity[1]. The minimum inhibitory concentration (MIC) was also determined.

Alkaline Phosphatase (ALP) Inhibition Assay

The in vitro ALP inhibitory activity was evaluated spectrophotometrically. The assay mixture contained the enzyme, the substrate (p-nitrophenyl phosphate), and the test compound in a buffer solution. The rate of the reaction was determined by measuring the increase in absorbance at 405 nm due to the formation of p-nitrophenol. The percentage of inhibition was calculated, and the IC50 values were determined from dose-response curves[1]. Enzyme kinetics studies were also performed to determine the mode of inhibition. For the most potent compound, 5d , a competitive mode of inhibition was observed[1].

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-methylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A Safety Data Sheet (SDS) for the specific compound 4-Bromo-3-methylpyridazine was not publicly available at the time of this writing. The following disposal procedures are based on information for structurally similar compounds, such as 3-Bromo-4-methylpyridine and general principles for the disposal of brominated heterocyclic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information on immediate safety measures, handling, and the step-by-step process for its disposal.

Immediate Safety and Handling Protocols

Before proceeding with the disposal process, it is imperative to adhere to the following safety and handling guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[1][2]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these immediate actions:

  • Spill Containment: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it into a suitable, sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1] If irritation persists, seek medical advice.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Identification and Collection:

    • Collect surplus and non-recyclable this compound in its original container or a compatible, properly labeled waste container.

    • Ensure the container is tightly sealed to prevent leaks or vaporization.[1][3]

  • Labeling:

    • Clearly label the waste container with the full chemical name ("this compound") and any associated hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • The storage area should be cool and away from incompatible materials.[1][4]

  • Arrange for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Dispose of the contents and the container at an approved waste disposal plant in accordance with all applicable regulations.[1][2][3][4][5]

Summary of Safety and Disposal Information

Aspect Guideline
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.[1][2]
Handling Environment Well-ventilated area or chemical fume hood.[1][2]
Spill Cleanup Use inert absorbent material and place in a sealed container for disposal.[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3][4][5]
Storage of Waste Store in a cool, well-ventilated place in a tightly closed container.[1][4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Unwanted This compound check_container Is the original container intact and properly labeled? start->check_container transfer_relabel Transfer to a compatible, sealed waste container. Label clearly. check_container->transfer_relabel No store_waste Store in a designated hazardous waste storage area. check_container->store_waste Yes transfer_relabel->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Bromo-3-methylpyridazine. The following procedures are based on safety data for structurally similar compounds and general best practices for handling pyridazine and pyridine derivatives.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn over safety glasses if there is a splash hazard.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, inspected before use. Use proper glove removal technique to avoid skin contact.[1][3]
Body Protection A flame-retardant lab coat and appropriate chemical-resistant clothing to prevent skin exposure.[2][4] For significant exposure risk, chemical-resistant coveralls may be necessary.[5]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or as a backup, use a full-face respirator with appropriate cartridges (e.g., ABEK).[1]
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[2][5]
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1][3]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][6][7]

  • Take precautionary measures against static discharge.[4][6]

  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Wash hands thoroughly after handling the substance.[1][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep the container tightly closed and sealed.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency and First Aid Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][10] Remove contaminated clothing and wash it before reuse.[7] If skin irritation persists, seek medical attention.[6][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][6] If the person feels unwell, call a poison center or doctor.[7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[10] Seek medical attention.[11]

Spills and Leaks:

  • Ensure adequate ventilation and remove all sources of ignition.[1][9]

  • Wear appropriate personal protective equipment during cleanup.[9]

  • Contain the spillage and collect it with an inert absorbent material (e.g., sand, vermiculite).[1]

  • Place the absorbed material in a suitable, closed container for disposal.[1][6]

  • Prevent the product from entering drains or waterways.[1][9]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[6][7] Do not release it into the environment.[6]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood On) prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment Complete storage_seal Tightly Seal Container handle_reaction->storage_seal Storing Unused Reagent cleanup_dispose_waste Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash storage_store Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_store

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.